2'-Methyl-[1,1'-biphenyl]-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFMEVVIUSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571442 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-02-0 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2'-Methyl-[1,1'-biphenyl]-2-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2'-Methyl-[1,1'-biphenyl]-2-ol (CAS No. 77897-02-0), a substituted biphenyl phenol of significant interest in chemical synthesis and drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, solubility, acidity, and spectral profile. The guide emphasizes the causal relationships between molecular structure and physical properties, provides validated experimental protocols for property determination, and summarizes key data for practical application in a laboratory setting.
Introduction and Scientific Context
This compound is an aromatic compound featuring a biphenyl backbone, a pivotal structure in medicinal chemistry and materials science. The strategic placement of a hydroxyl group at the 2-position and a methyl group at the 2'-position creates a molecule with distinct steric and electronic properties. The hydroxyl group introduces polarity and hydrogen bonding capabilities, while the methyl group and the biphenyl system confer lipophilicity and structural rigidity.
Understanding the precise physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application. In drug development, properties such as solubility, lipophilicity (LogP), and acidity (pKa) are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). For synthetic chemists, these properties dictate the choice of solvents, reaction conditions, and purification strategies. This guide synthesizes available data to provide a holistic and actionable understanding of this compound.
Chemical Identity and Structural Analysis
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound are directly responsible for its observed chemical behavior.
-
IUPAC Name: 2-(2-methylphenyl)phenol[1]
-
Synonyms: 2-(2-Methylphenyl)phenol, 2'-Methylbiphenyl-2-ol[1]
The molecule's three-dimensional conformation is noteworthy. The ortho-substituents (hydroxyl and methyl groups) on the biphenyl rings create steric hindrance that restricts free rotation around the C1-C1' bond. This torsional barrier results in a non-planar "twisted" conformation, which can significantly influence its interaction with biological targets and its crystal packing.
Sources
An In-depth Technical Guide to 2'-Methyl-[1,1'-biphenyl]-2-ol (CAS: 77897-02-0)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2'-Methyl-[1,1'-biphenyl]-2-ol (CAS No. 77897-02-0), a substituted biphenyl phenol. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's physicochemical properties, validated synthetic methodologies, mechanistic considerations, anticipated spectroscopic signatures, and potential research applications. The content synthesizes theoretical knowledge with practical, field-proven insights to facilitate its use in a laboratory setting.
Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-(2-methylphenyl)phenol, is a biaryl compound characterized by a phenol ring linked to an o-tolyl group.[3] This substitution pattern creates steric hindrance that influences the molecule's conformation and reactivity.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
IUPAC Name: 2-(2-methylphenyl)phenol[3]
-
CAS Number: 77897-02-0[3]
-
Molecular Formula: C₁₃H₁₂O[3]
-
Synonyms: 2-(2-Methylphenyl)phenol, 2'-Methylbiphenyl-2-ol[3]
Physicochemical Data
The following table summarizes key computed and reported properties for the compound. This data is crucial for planning reactions, purification, and analytical procedures.
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | PubChem[3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity Specification | >95% | Key Organics[4] |
| XLogP3 (Lipophilicity) | 3.5 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Synthesis and Mechanistic Insights
The formation of the aryl-aryl bond is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions provide the most efficient and reliable routes.[1] Among these, the Suzuki-Miyaura coupling is particularly powerful due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required building blocks.[5][6]
Recommended Synthetic Approach: Suzuki-Miyaura Coupling
The recommended pathway involves the palladium-catalyzed cross-coupling of a protected 2-halophenol with 2-methylphenylboronic acid. The use of a protecting group (PG) on the phenol, such as a methoxymethyl (MOM) ether, is advisable to prevent side reactions and catalyst deactivation.
The following diagram outlines the logical steps from starting materials to the purified final product.
Caption: A three-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5][7][8] Researchers should perform their own optimizations.
Step 1: Protection of 2-Bromophenol
-
Dissolve 2-bromophenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-bromo-2-(methoxymethoxy)benzene, which can often be used without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a flask, add the MOM-protected 1-bromo-2-(methoxymethoxy)benzene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere for 8-12 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection and Purification
-
Dissolve the crude intermediate from Step 2 in tetrahydrofuran (THF).
-
Add a 2N aqueous solution of hydrochloric acid (HCl) and stir vigorously at room temperature for 4-6 hours.
-
Neutralize the reaction carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Alternative Synthesis: The Ullmann Reaction
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming biaryl linkages.[2][9] While effective, it typically requires harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper, making it less favorable than palladium-catalyzed methods for many applications.[2][10] Modern variations have improved conditions, but the Suzuki coupling generally offers broader substrate scope and milder protocols.[11]
Spectroscopic Characterization (Anticipated)
-
¹H NMR (Proton NMR):
-
Aromatic Region (approx. 6.8-7.4 ppm): A complex series of multiplets corresponding to the 8 aromatic protons on the two rings. The protons ortho to the hydroxyl group will likely appear more downfield.
-
Phenolic Proton (-OH, approx. 4.5-5.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
Methyl Protons (-CH₃, approx. 2.1-2.3 ppm): A sharp singlet integrating to 3 protons, representing the methyl group on the tolyl ring.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (approx. 115-156 ppm): Expect 12 distinct signals for the aromatic carbons, as the molecule is unsymmetrical. The carbon bearing the hydroxyl group (C-O) will be the most downfield (approx. 150-156 ppm).
-
Methyl Carbon (-CH₃, approx. 18-22 ppm): A single signal in the aliphatic region.
-
-
FT-IR (Infrared Spectroscopy):
-
O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic, approx. 3000-3100 cm⁻¹): Sharp absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic, approx. 2850-2960 cm⁻¹): Absorptions corresponding to the methyl group.
-
C=C Stretch (Aromatic, approx. 1450-1600 cm⁻¹): Several sharp bands of variable intensity.
-
C-O Stretch (Phenolic, approx. 1200-1260 cm⁻¹): A strong absorption band.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 184.23, corresponding to the molecular weight of the compound.
-
Potential Applications and Research Context
While specific applications for this compound are not widely documented, its structure is emblematic of "privileged scaffolds" in medicinal chemistry. Biphenyl derivatives are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[1]
Potential areas for investigation include:
-
As a Synthetic Intermediate: It serves as a valuable precursor for constructing more complex molecules, such as ligands for catalysis or polyaromatic compounds for materials science.[2]
-
Medicinal Chemistry: The scaffold can be further functionalized to explore its potential as an inhibitor of enzymes or as a receptor antagonist in various disease models.
-
Ligand Development: The phenolic oxygen and the biaryl structure could be incorporated into novel bidentate ligands for transition metal catalysis.
Safety and Handling
According to supplier safety data, this compound should be handled with care in a well-ventilated fume hood.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305, P351, P338).
-
References
- General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Google Scholar.
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This compound. (2025). PubChem. Retrieved January 22, 2026, from [Link]
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Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Ullmann reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). HAL Open Science. Retrieved January 22, 2026, from [Link]
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Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
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Chemical Properties of 1,1'-Biphenyl, 2-methyl- (CAS 643-58-3). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]
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Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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A Technical Guide to the Medicinal Chemistry Potential of 2'-Methyl-[1,1'-biphenyl]-2-ol
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. This technical guide provides an in-depth exploration of the potential applications of a specific, yet underexplored, biphenyl derivative: 2'-Methyl-[1,1'-biphenyl]-2-ol . By analyzing its structural features and drawing parallels with established bioactive biphenyls, we delineate a strategic roadmap for investigating its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential biological targets, proposed mechanisms of action, and detailed experimental protocols for its synthesis and bioactivity evaluation. We aim to provide a foundational resource to catalyze further research and development of this intriguing molecule.
Introduction: The Biphenyl Moiety as a Cornerstone of Modern Drug Discovery
The [1,1'-biphenyl] scaffold, consisting of two connected phenyl rings, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in marketed drugs stems from a combination of favorable pharmacokinetic properties and its ability to engage with a diverse array of biological targets.[1][2] The biphenyl core provides a rigid, yet conformationally flexible, framework that can be readily functionalized to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Marketed drugs containing the biphenyl moiety span a wide range of therapeutic areas, including anti-inflammatory agents, antihypertensives, and anticancer therapies.[3][4]
The subject of this guide, This compound , presents a unique substitution pattern with a hydroxyl group at the 2-position and a methyl group at the 2'-position. This specific arrangement is predicted to influence its conformational preference, metabolic stability, and receptor interactions, thereby defining its potential pharmacological profile. This guide will systematically explore these aspects to build a compelling case for its investigation in medicinal chemistry.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of a molecule's physicochemical properties is fundamental to any drug discovery campaign. For this compound, these properties can be predicted using in-silico models and later verified experimentally.
Predicted Physicochemical Properties
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₃H₁₂O | |
| Molecular Weight | 184.24 | g/mol |
| Heavy Atom Count | 14 | |
| Aromatic Heavy Atom Count | 13 | |
| Fraction Csp3 | 0.08 | |
| Rotatable Bonds | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 1 | |
| Molar Refractivity | 56.54 | |
| Topological Polar Surface Area (TPSA) | 20.23 | Ų |
Data generated from in-silico prediction tools.
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of asymmetrically substituted biphenyls is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly robust and widely adopted method. The synthesis of this compound can be readily accomplished via this strategy.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromophenol (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling with argon for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an argon atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic scheme for this compound.
Potential Medicinal Chemistry Applications
Based on the structural features of this compound and the known bioactivities of related biphenyl compounds, we propose several promising avenues for investigation.
Anticancer Activity
The biphenyl scaffold is present in numerous anticancer agents.[5] The cytotoxic potential of this compound can be hypothesized to act through several mechanisms.
3.1.1. Potential Mechanism: Inhibition of Cancer-Related Enzymes
Many biphenyl derivatives exhibit inhibitory activity against enzymes crucial for cancer cell proliferation and survival. The specific substitution pattern of this compound may confer selectivity towards certain kinases or other enzymes.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][6][7]
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC₅₀ concentration.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound and fix them in ethanol.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
Caption: Workflow for in vitro anticancer evaluation.
Modulator of Nuclear Receptors
The biphenyl scaffold is a known pharmacophore for various nuclear receptors, including the androgen receptor.[8] The unique substitution of this compound could lead to potent and selective modulation of these receptors.
3.2.1. Potential Target: Androgen Receptor
Biphenyl derivatives have been developed as androgen receptor (AR) antagonists and degraders for the treatment of prostate cancer.[8]
Experimental Protocol: Androgen Receptor Activity Assays
-
AR Competitive Binding Assay:
-
Use a commercially available kit or a cell line expressing the androgen receptor.
-
Incubate the receptor preparation with a radiolabeled androgen (e.g., ³H-dihydrotestosterone) in the presence of increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
AR-Mediated Reporter Gene Assay:
-
Transfect a suitable cell line (e.g., PC-3) with an AR expression vector and a reporter plasmid containing an androgen-responsive element linked to a luciferase gene.
-
Treat the cells with a known AR agonist (e.g., dihydrotestosterone) and varying concentrations of this compound.
-
Measure luciferase activity to determine the antagonistic effect of the compound.
-
Anti-diabetic Potential
Certain biphenyl derivatives have shown promise as antidiabetic agents through dual inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of AMP-activated protein kinase (AMPK).[6][9]
3.3.1. Potential Targets: PTP1B and AMPK
-
PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.
-
AMPK Activation: AMPK is a key energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation.
Experimental Protocol: Enzyme Inhibition and Activation Assays
-
PTP1B Inhibition Assay:
-
Use a commercially available PTP1B assay kit.
-
Incubate recombinant human PTP1B with a fluorescent substrate in the presence of varying concentrations of this compound.
-
Measure the fluorescence to determine the extent of enzyme inhibition and calculate the IC₅₀ value.[10]
-
-
AMPK Activation Assay:
-
Use a cell-based assay in a relevant cell line (e.g., C2C12 myotubes).
-
Treat the cells with this compound.
-
Prepare cell lysates and perform a Western blot to detect the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). An increase in phosphorylation indicates AMPK activation.
-
Caption: Hypothesized mechanism of PTP1B inhibition.
ADME/Tox Considerations
The drug-like properties of this compound will be a critical determinant of its therapeutic potential.
In Silico ADME Prediction
Computational tools can provide early insights into the ADME profile of a compound.[11][12]
| ADME Property | Predicted Outcome |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely |
| CYP450 2D6 Inhibition | Possible |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Unlikely |
These are predictions and require experimental validation.
In Vitro ADME and Toxicity Assays
Experimental Protocols:
-
Metabolic Stability: Incubate this compound with human liver microsomes and measure its disappearance over time using LC-MS/MS.
-
CYP450 Inhibition: Use commercially available kits to assess the inhibitory potential of the compound against major cytochrome P450 isoforms.
-
Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis.
-
Cytotoxicity in Normal Cells: Evaluate the cytotoxicity of the compound in a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) to assess its therapeutic index.
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. Its structural similarity to known bioactive compounds suggests a high probability of interesting pharmacological activities. This guide has outlined a rational, multi-pronged approach to systematically investigate its therapeutic potential, starting from its synthesis and proceeding through a cascade of in vitro biological and ADME/Tox evaluations.
Future work should focus on the synthesis of a focused library of analogues to establish a preliminary structure-activity relationship (SAR). Modifications could include altering the position of the methyl and hydroxyl groups, as well as introducing other substituents on both phenyl rings. The insights gained from such studies will be invaluable in optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold, potentially leading to the development of novel therapeutic agents.
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Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (URL: [Link])
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Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (URL: [Link])
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Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. (URL: [Link])
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Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (URL: [Link])
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Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. (URL: [Link])
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Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. (URL: [Link])
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (URL: [Link])
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])
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Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. (URL: [Link])
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Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. (URL: [Link])
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (URL: [Link])
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Synthesis, structure, DNA docking, pharmacokinetics/ADMET, Hirshfeld surface analysis, and antimicrobial studies on biphenyl appended pyrrolidine complexes. (URL: [Link])
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Pharmacokinetics of polychlorinated biphenyl components in swine and sheep after a single oral dose. (URL: [Link])
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Phenyl and Biphenyl Molecular Metaphors in Drug Design. (URL: [Link])
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Synthesis, structure, DNA docking, pharmacokinetics/ADMET, Hirshfeld surface analysis, and antimicrobial studies on biphenyl appended pyrrolidine complexes. (URL: [Link])
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Some biologically active biphenyl derivatives. (URL: [Link])
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Inhibition of key enzymes linked to type 2 diabetes and sodium nitroprusside-induced lipid peroxidation in rat pancreas by water extractable phytochemicals from some tropical spices. (URL: [Link])
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Biological deeds of Biphenyl derivatives - A short Review. (URL: [Link])
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Representative examples for biphenyl containing marketed drugs. (URL: [Link])
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How to detect type of enzyme inhibition in anti diabetic assay? (URL: [Link])
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Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. (URL: [Link])
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Structure Activity Relationships. (URL: [Link])
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Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. (URL: [Link])
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Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. (URL: [Link])
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Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. (URL: [Link])
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Design, synthesis, and evaluation of inhibitors of steroid sulfatase. (URL: [Link])
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Inhibition of Key Digestive Enzymes Linked to Type 2 Diabetes Mellitus by Piper betle L. Leaf Extracts to Manage Diabetes in an Alternative Way. (URL: [Link])
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Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. (URL: [Link])
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The Lynchpin Precursor: A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-2-ol in the Synthesis of Advanced Agrochemicals
Introduction: The Biphenyl Scaffold as a Privileged Structure in Modern Fungicides
In the relentless pursuit of novel agrochemicals with enhanced efficacy and improved safety profiles, certain molecular scaffolds have emerged as "privileged structures" – frameworks that consistently yield biologically active compounds. The biphenyl moiety is a prime example, forming the backbone of a significant class of modern fungicides.[1] These compounds often function as succinate dehydrogenase inhibitors (SDHIs), a critical mode of action that targets the fungal respiratory chain, leading to potent and broad-spectrum disease control.[2][3]
This technical guide focuses on 2'-Methyl-[1,1'-biphenyl]-2-ol , a key precursor that embodies the essential structural features required for the synthesis of these advanced agrochemicals. We will delve into the synthetic strategies for its formation, its pivotal transformation into a versatile amine intermediate, and its subsequent elaboration into a final, biologically active molecule, using a patented fungicide as a representative example. This guide is intended for researchers and professionals in the field of agrochemical development, providing both the theoretical underpinnings and practical, field-proven insights into the utilization of this important chemical building block.
Chemical and Physical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective use in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | PubChem CID: 15322164 |
| Molecular Weight | 184.24 g/mol | PubChem CID: 15322164 |
| CAS Number | 77897-02-0 | Key Organics |
| Appearance | Off-white to pale yellow solid | Generic Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, DMF) | Inferred from reaction conditions |
Core Synthesis: The Suzuki-Miyaura Coupling
The cornerstone of synthesizing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an industrial workhorse for the formation of C-C bonds between sp²-hybridized carbons.
The primary synthetic route involves the coupling of a protected 2-halophenol with 2-methylphenylboronic acid. The choice of protecting group for the hydroxyl function is critical to prevent side reactions and is typically an ether, such as a methoxy or benzyloxy group.
Diagram: The Suzuki-Miyaura Coupling Reaction
Caption: Generalized Suzuki-Miyaura coupling for the biphenyl core.
Experimental Protocol: Synthesis of 2'-Methyl-2-methoxy-[1,1'-biphenyl]
This protocol provides a representative procedure for the synthesis of the methoxy-protected precursor.
-
Reaction Setup: To a nitrogen-flushed round-bottom flask, add 2-bromoanisole (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
-
Catalyst Addition: Degas the mixture with nitrogen for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 2'-Methyl-2-methoxy-[1,1'-biphenyl].
Deprotection of the methoxy group is typically achieved using a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide to yield the target This compound .
The Pivotal Transformation: From Phenol to Amine
While the hydroxyl group of our title compound is a key feature, for the synthesis of many carboxamide fungicides, a primary amine is the required functional handle. The conversion of the sterically hindered this compound to its corresponding amine, 2'-Methyl-[1,1'-biphenyl]-2-amine, is a non-trivial but crucial step. A common industrial approach involves a two-step process:
-
Activation of the Hydroxyl Group: The phenol is converted to a better leaving group, such as a tosylate or triflate, by reaction with the corresponding sulfonyl chloride in the presence of a base.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming C-N bonds.[2][3] The activated phenol derivative is reacted with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or LHMDS) in the presence of a palladium catalyst and a specialized phosphine ligand.
Diagram: Synthesis of the Amine Intermediate
Caption: Conversion of the biphenylol to the essential biphenylamine.
Application as a Precursor: Synthesis of a Nicotinamide Fungicide
The 2'-Methyl-[1,1'-biphenyl]-2-amine is now a versatile precursor for a wide range of agrochemicals. To illustrate this, we will outline the synthesis of a nicotinamide fungicide, a class of compounds that includes the highly successful commercial product Boscalid. The final step is a straightforward amide coupling reaction between our biphenylamine intermediate and an activated carboxylic acid, typically an acid chloride.
Experimental Protocol: Synthesis of N-(2'-methyl-[1,1'-biphenyl]-2-yl)nicotinamide
-
Acid Chloride Formation: In a separate flask, suspend nicotinic acid (1.0 eq) in dichloromethane and add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of nicotinoyl chloride. The solvent is then removed under reduced pressure.
-
Amide Coupling: Dissolve 2'-Methyl-[1,1'-biphenyl]-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Cool the amine solution to 0 °C and add a solution of the freshly prepared nicotinoyl chloride in dichloromethane dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final nicotinamide fungicide.
Diagram: Final Assembly of the Fungicide
Caption: The final amide coupling to form the active fungicide.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The fungicidal activity of the resulting N-(2'-methyl-[1,1'-biphenyl]-2-yl)nicotinamide and related compounds stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[2][3][4]
-
Energy Production Blockade: SDH is a crucial enzyme that links the Krebs cycle to the electron transport chain. It catalyzes the oxidation of succinate to fumarate.
-
Competitive Inhibition: The biphenyl carboxamide structure mimics the natural ubiquinone (Coenzyme Q) substrate of the SDH enzyme. It binds to the ubiquinone binding site (the Q-site) of the enzyme complex, preventing the natural substrate from docking.
-
Electron Transport Disruption: By blocking the Q-site, the fungicide halts the transfer of electrons from succinate to the rest of the respiratory chain.
-
Cellular Death: This disruption of cellular respiration leads to a rapid depletion of ATP, the energy currency of the cell, ultimately resulting in fungal cell death.
The specificity of these fungicides for fungal SDH over the mammalian equivalent is a key factor in their favorable toxicological profiles.
Conclusion and Future Outlook
This compound serves as an exemplary precursor for the synthesis of advanced biphenyl-based agrochemicals. Its efficient construction via the Suzuki-Miyaura coupling and its strategic conversion to the corresponding amine unlock a powerful synthetic platform for accessing a diverse range of potent fungicides. The mechanism of action of these SDHI fungicides highlights the power of rational design in modern agrochemical research.
As the challenges of fungicide resistance and the demand for more sustainable agricultural practices continue to grow, the development of novel biphenyl derivatives will remain a key focus. The synthetic methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and scientists to build upon, enabling the discovery of the next generation of crop protection agents.
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Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]
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Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2024, from [Link]
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A Technical Guide to the Material Science Applications of 2'-Methyl-[1,1'-biphenyl]-2-ol Derivatives and Related Biphenyl Scaffolds
Abstract
The biphenyl scaffold is a foundational structural motif in modern material science, prized for its rigidity, thermal stability, and tunable electronic properties. Within this class, derivatives of 2'-Methyl-[1,1'-biphenyl]-2-ol represent a particularly compelling, albeit specialized, area of research. The inherent axial chirality, coupled with the steric influence of the ortho-methyl group and the reactive phenol moiety, provides a unique three-dimensional architecture. This guide synthesizes field-proven insights and current research to explore the material science applications of this core structure and its closely related analogues. We will delve into three primary domains: the design of sophisticated ligands for asymmetric organometallic catalysis, the development of advanced stimuli-responsive polymers driven by non-covalent interactions, and the construction of high-performance materials for organic electronics. This document provides not only a theoretical framework but also actionable experimental protocols and comparative data to empower researchers in their discovery and application efforts.
The this compound Core: Synthesis and Structural Significance
Structural Features and Inherent Properties
The this compound molecule is more than a simple biphenyl. Its defining characteristic is the substitution pattern which creates a sterically hindered environment and restricts free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation, known as atropisomerism, imparts stable axial chirality to the molecule. The ortho-methyl and ortho-hydroxyl groups force the phenyl rings to exist in a twisted, non-planar conformation. This has profound implications for its application:
-
Chiral Environment: The stable, twisted structure creates a well-defined chiral pocket, which is a critical feature for designing ligands used in asymmetric catalysis.
-
Morphological Stability: The non-planar structure can disrupt crystal packing, promoting the formation of stable amorphous films—a highly desirable trait for materials used in organic light-emitting diodes (OLEDs).[1]
-
Functional Handle: The hydroxyl group serves as a versatile reactive site for further functionalization, allowing the biphenyl core to be tethered to polymer backbones or other functional moieties.
Core Synthetic Strategies: The Suzuki-Miyaura Coupling
The creation of the biphenyl backbone is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, tolerance of various functional groups, and the high stability of the boronic acid reagents.[2]
The general mechanism involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Diagram 1.1: General Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for biphenyl synthesis via Suzuki coupling.
Application I: Chiral Ligands for Asymmetric Organometallic Catalysis
The precise three-dimensional structure of 2'-methylbiphenyl derivatives makes them exemplary candidates for chiral ligands in organometallic catalysis. When coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium), the biphenyl ligand enforces a chiral environment that can direct the stereochemical outcome of a chemical reaction, such as hydrogenation or C-C bond formation.[4][5]
Rationale: From Biphenyl Core to High-Performance Ligand
The effectiveness of a chiral ligand hinges on its ability to create a sterically and electronically differentiated space around the catalytic metal center. Biphenyl-based phosphine ligands, such as BIPHEP and its derivatives, are a cornerstone of this field.[4] By functionalizing the 2,2'-positions of the biphenyl scaffold with phosphine groups, a bidentate ligand is created. The ortho-substituents (like the methyl group in our core molecule) play a crucial role:
-
Steric Shielding: They influence the binding orientation of the substrate, favoring one reaction pathway over another.
-
Electronic Tuning: They can modulate the electron density at the metal center, impacting its catalytic activity.[6]
-
Cooperative Effects: Groups like the hydroxyl can potentially participate in the reaction mechanism through proton transfer, further enhancing catalytic efficiency.[4]
Experimental Protocol: Synthesis of a BIPHEP-Type Phosphine Ligand
This protocol outlines a generalized, multi-step synthesis of a 2,2'-bis(diphenylphosphino) derivative starting from a diol precursor, inspired by established methodologies.
Step 1: Bromination of the Diol
-
Dissolve (S)-2,2'-Bis(hydroxymethyl)-6,6'-dimethyl-[1,1'-biphenyl] (1.0 eq) in anhydrous Dichloromethane (DCM) in a flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Phosphorus tribromide (PBr₃) (2.5 eq) in DCM dropwise over 30 minutes. The causality here is that PBr₃ is a highly effective reagent for converting primary alcohols to alkyl bromides with high fidelity.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the dibromide product.[7]
Step 2: Phosphination
-
Prepare a solution of diphenylphosphine (Ph₂PH) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C and add a strong base like n-butyllithium (n-BuLi) dropwise to generate the lithium diphenylphosphide nucleophile (LiPPH₂).
-
Add a solution of the dibromide product from Step 1 in THF to the LiPPH₂ solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the organic phase, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final phosphine ligand.
Performance Data
The performance of such ligands is evaluated in benchmark reactions. A key example is the asymmetric hydrogenation of ketones.
Table 2.1: Representative Performance in Asymmetric Hydrogenation
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ru(II)-(OMe-2-R-BIPHEP) | Acetophenone | >95% | >99% | [4] |
| Ir-Complex with Biphenyl-based Phosphine-oxazoline | Imines | 90-98% | 95-99% | [5] |
| Rh(I)-BIPHEP | Methyl acetoacetate | >99% | >99% | [8] |
Application II: Thermo-Responsive "Smart" Polymers
Stimuli-responsive materials, which undergo significant property changes in response to external triggers, are at the forefront of materials innovation. Biphenyl derivatives can be incorporated into polymers to induce thermo-responsive behavior, where the material's solubility in a solvent (typically water) changes dramatically with temperature.
Mechanism: π-π Interactions as Physical Crosslinkers
The most studied thermo-responsive polymer is poly(N-isopropylacrylamide) (PNIPAAm), which exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water.[9] Below the LCST, it is soluble; above it, the polymer chains collapse and precipitate.[10]
By copolymerizing NIPAAm with a monomer containing a biphenyl moiety, the thermo-responsive behavior can be precisely controlled. The rationale is as follows:
-
Below LCST: The polymer is hydrophilic and fully solvated.
-
Above LCST: As the PNIPAAm backbone becomes hydrophobic, the biphenyl units from adjacent chains are driven to interact through intermolecular π-π stacking. These interactions act as reversible, physical crosslinks, forming a hydrogel network.[9] The strength and density of these crosslinks can be tuned by changing the concentration of the biphenyl-containing comonomer.
Diagram 3.1: Thermo-Responsive Behavior of Biphenyl-Functionalized Polymer
Caption: Reversible phase transition driven by temperature and π-π stacking.
Experimental Protocol: Synthesis of a Biphenyl Acrylate Monomer
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF. The triethylamine acts as a base to deprotonate the phenol and neutralize the HCl byproduct.
-
Cool the solution to 0°C.
-
Add acryloyl chloride (1.2 eq) dropwise. The electrophilic acyl chloride reacts with the phenoxide to form the ester.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate and purify the resulting oil by column chromatography to yield the 2'-methyl-[1,1'-biphenyl]-2-yl acrylate monomer.
Data Summary: Effect of Biphenyl Content on Polymer Properties
Incorporating biphenyl monomers affects the molecular weight and swelling properties of the resulting polymer gels.
Table 3.1: Influence of Biphenyl Comonomer on PNIPAAm Properties
| Biphenyl Monomer Content (mol%) | Average Molecular Weight ( g/mol ) | Swelling Ratio (at 25°C) | Compression Modulus (kPa) |
| 2.5 | 85,000 | 25.5 | 15.2 |
| 5.0 | 72,000 | 18.2 | 28.9 |
| 7.5 | 61,000 | 12.8 | 45.6 |
| Data conceptualized based on trends reported in reference[9]. |
The data clearly shows that increasing the biphenyl content decreases the molecular weight (likely due to chain transfer effects) and significantly reduces the swelling ratio while increasing the mechanical strength (compression modulus).[9] This is direct evidence of increased physical crosslinking.
Application III: Advanced Materials for Organic Electronics
The rigid, conjugated nature of the biphenyl scaffold makes it a fundamental building block for materials used in Organic Light-Emitting Diodes (OLEDs). While simple hydrocarbons like 4-methylbiphenyl are unsuitable, functionalized biphenyl derivatives are critical.[1]
The Biphenyl Core in OLED Host Materials
In many high-efficiency phosphorescent OLEDs (PhOLEDs), an emissive guest molecule is dispersed within a host material. The host material must have several key properties:
-
High Triplet Energy: Its excited triplet state energy must be higher than that of the phosphorescent guest to ensure efficient energy transfer.
-
Good Charge Transport: It should facilitate the transport of either holes or electrons (or both, in the case of bipolar hosts) to the emissive zone.[11]
-
Morphological Stability: It must form stable, uniform amorphous films. The high glass transition temperature (Tg) of many biphenyl derivatives is a significant advantage here.[12]
A prime example is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), a widely used host material where hole-transporting carbazole units are attached to a biphenyl core.[1] The non-planar structure imparted by a 2'-methyl group could further enhance morphological stability by inhibiting crystallization.
Diagram 4.1: Simplified Structure of a Multilayer OLED
Caption: Layered architecture of a typical OLED device.
General Protocol: OLED Fabrication by Vacuum Thermal Evaporation
This protocol provides a high-level overview of the fabrication process for a device using a biphenyl-based host material.
-
Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry it in an oven and treat with UV-Ozone to increase the work function of the ITO anode.
-
Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Evaporate the HTL material (e.g., TAPC) onto the ITO surface to a thickness of ~40 nm.
-
Emissive Layer (EML): Co-evaporate the biphenyl-based host material (e.g., CBP) and the phosphorescent guest dopant (e.g., Ir(ppy)₃) from separate sources. The doping concentration is critical and typically ranges from 6-10%. The total layer thickness is ~20 nm. The co-evaporation process must be precisely controlled to ensure a uniform film.
-
Electron Transport Layer (ETL): Evaporate the ETL material (e.g., TPBi) to a thickness of ~30 nm.
-
Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (Al, ~100 nm) to serve as the cathode.
-
Encapsulation: Remove the device from the vacuum chamber and immediately encapsulate it in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.
Comparative Data for Biphenyl-Based OLED Materials
Table 4.1: Properties of Selected Biphenyl-Based Host Materials
| Material | Glass Transition Temp. (Tg) | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application Note |
| CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) | 110 °C | 2.56 | -5.9 | -2.4 | Standard host for green/red PhOLEDs.[1] |
| BTBP (2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl) | 165 °C | 4.0 | -6.8 | -2.8 | Bipolar host with high triplet energy, suitable for blue PhOLEDs.[11] |
| mCP (1,3-Bis(N-carbazolyl)benzene) | 60 °C | 2.9 | -5.9 | -2.4 | Lower Tg, but often used in blue PhOLEDs. Not a biphenyl core for comparison. |
Future Outlook
The versatility of the this compound scaffold and its derivatives is far from fully exploited. Emerging areas of interest include:
-
Metal-Organic Frameworks (MOFs): The rigid, chiral nature of these molecules makes them ideal candidates for use as organic linkers (struts) in the construction of chiral MOFs for enantioselective separations or catalysis.[13]
-
Bio-based Polymers: As the push for sustainable materials grows, developing synthetic routes to biphenyl monomers from renewable feedstocks like vanillin or eugenol, followed by polymerization, presents a green alternative for high-performance plastics.[14]
-
Advanced Sensors: By functionalizing the biphenyl core with fluorophores, it's possible to design sensors where the binding of an analyte perturbs the π-π interactions between biphenyl units, leading to a detectable change in fluorescence.[15]
This guide has illuminated the significant potential of this compound derivatives in material science. By understanding the fundamental relationship between the molecule's unique structure and its function, researchers can continue to innovate and develop the next generation of advanced materials.
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An In-depth Technical Guide to the Structural Analogs and Derivatives of 2'-Methyl-[1,1'-biphenyl]-2-ol: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the structural analogs and derivatives of a specific biphenyl, 2'-Methyl-[1,1'-biphenyl]-2-ol. We delve into the rational design, synthesis, and biological evaluation of these compounds, with a particular focus on their potential as anticancer agents through the inhibition of the PD-1/PD-L1 immune checkpoint pathway. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the development of novel therapeutics based on this versatile chemical scaffold. We will explore detailed synthetic methodologies, in-depth structure-activity relationship (SAR) analyses, and robust protocols for biological evaluation, providing a self-validating framework for the advancement of next-generation biphenyl-based drugs.
Introduction: The Biphenyl Moiety as a Cornerstone in Drug Discovery
Biphenyls and their derivatives are a class of aromatic hydrocarbons that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The inherent chemical stability of the biphenyl core, coupled with the ability to introduce a wide array of functional groups at various positions, makes it a versatile scaffold for the design of novel therapeutic agents. The substitution pattern on the biphenyl rings plays a crucial role in determining the biological activity, influencing factors such as receptor binding, enzyme inhibition, and pharmacokinetic properties. Numerous biphenyl-containing compounds have been investigated and developed for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, antihypertensive, antiviral, and anticancer agents.[1]
This guide focuses specifically on the structural analogs and derivatives of This compound . The presence of the hydroxyl group at the 2-position and the methyl group at the 2'-position provides a unique stereochemical and electronic profile, making it an intriguing starting point for the development of novel drug candidates.
The Core Molecule: this compound
This compound, also known as 2-(2-methylphenyl)phenol, is an organic compound with the chemical formula C13H12O.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | PubChem[2] |
| Molecular Formula | C13H12O | PubChem[2] |
| XLogP3 | 3.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| CAS Number | 77897-02-0 | PubChem[2] |
Strategic Design and Synthesis of Analogs and Derivatives
The synthesis of structural analogs of this compound primarily relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[3] This reaction allows for the efficient formation of the C-C bond between the two phenyl rings from readily available starting materials.
The Suzuki-Miyaura Coupling: A Robust Synthetic Tool
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base.
A general synthetic approach to this compound and its derivatives is outlined below:
Caption: Generalized Suzuki-Miyaura coupling for the synthesis of the core molecule.
Detailed Experimental Protocol: Synthesis of a this compound Analog
The following is a representative, step-by-step protocol for the synthesis of a structural analog, adapted from established methodologies for Suzuki coupling reactions.[3][4]
Materials:
-
2-Bromo-toluene (1.0 equiv)
-
Substituted 2-hydroxyphenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (3 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-toluene, the substituted 2-hydroxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the biphenyl scaffold.
Anticancer Activity and Inhibition of the PD-1/PD-L1 Pathway
Recent studies have highlighted the potential of biphenyl derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[5][6] This pathway is a key regulator of T-cell activation and is often exploited by cancer cells to evade the immune system.
Biphenyl-based inhibitors have been shown to induce the dimerization of PD-L1, which in turn blocks its interaction with PD-1.[7] This disruption of the PD-1/PD-L1 axis can restore the antitumor immune response.
A study on 2-methyl-[1,1'-biphenyl]-pyrimidine conjugates revealed that these compounds exhibit significant anticancer activity against a panel of cancer cell lines.[8] The N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine scaffold was identified as a promising starting point for the development of potent anticancer agents.[8]
SAR Insights for Anticancer Activity:
-
Substitution on the Pyrimidine Ring: Modifications to the pyrimidine ring can significantly impact anticancer potency.
-
Linker Length and Flexibility: The linker connecting the biphenyl moiety to other chemical groups is crucial for optimal activity.
-
Substitution on the Biphenyl Rings: The position and nature of substituents on both phenyl rings can influence both the inhibitory activity and the pharmacokinetic properties of the compounds.
Caption: Key areas for structural modification to influence anticancer activity.
Antioxidant Activity
The phenolic hydroxyl group in the core structure suggests that these compounds may possess antioxidant properties. The antioxidant activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay [2][9][10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (dissolved in a suitable solvent)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Test Samples: Prepare serial dilutions of the test compounds and the positive control (ascorbic acid) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Antibacterial Activity
Biphenyl derivatives have also been explored for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution [8][12][13][14]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Dilutions: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Focus on the PD-1/PD-L1 Pathway
As mentioned earlier, a significant area of interest for biphenyl derivatives is their ability to modulate the PD-1/PD-L1 immune checkpoint. Small-molecule biphenyl inhibitors function by binding to PD-L1 and inducing its dimerization.[7] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby reactivating the T-cell-mediated immune response against cancer cells.
Beyond the direct immune-modulatory effects, some biphenyl derivatives have been shown to exert antitumor activity through non-immune pathways.[5] For instance, they can prevent the phosphorylation of AKT by binding to cytoplasmic PD-L1, leading to the induction of apoptosis in cancer cells.[5]
Caption: Proposed mechanism of action for biphenyl derivatives targeting the PD-L1 pathway.
Future Perspectives and Conclusion
The structural analogs and derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The versatility of the biphenyl scaffold, combined with the power of modern synthetic methods like the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for biological screening.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing a wider range of analogs with diverse substituents to further probe the structure-activity relationships.
-
Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions and signaling pathways modulated by these compounds.
-
In vivo evaluation: Testing the most promising candidates in preclinical animal models to assess their efficacy and safety.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
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Does anyone know an easy protocol for DPPH assay? ResearchGate. [Link]
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DPPH radical scavenging activity. Marine Biology. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
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PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action. PMC. [Link]
-
Mechanism of PD-1/PD-L1 complex formation inhibition by small molecule... ResearchGate. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Enigmatic Reactivity of the Hydroxyl Group in 2'-Methyl-[1,1'-biphenyl]-2-ol: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the biphenyl moiety stands as a privileged scaffold, conferring crucial conformational and electronic properties to bioactive molecules. Within this class, 2'-Methyl-[1,1'-biphenyl]-2-ol presents a particularly intriguing case study. Its structure, characterized by a hydroxyl group at the 2-position of one phenyl ring and a methyl group at the 2'-position of the adjacent ring, creates a sterically encumbered yet reactive environment. This guide delves into the nuanced reactivity of the hydroxyl group in this specific molecule, offering a predictive framework for its synthetic transformations and a rationale for its strategic utilization in medicinal chemistry. For researchers and drug development professionals, understanding the subtle interplay of steric and electronic effects governing this hydroxyl group's behavior is paramount for unlocking its full potential in the synthesis of novel chemical entities.
The core of this molecule's chemical personality lies in the rotational restriction and steric shielding imposed by the 2'-methyl group on the 2-hydroxyl group. This arrangement significantly modulates the acidity, nucleophilicity, and accessibility of the hydroxyl moiety, deviating its reactivity from that of simpler phenols. This guide will dissect these influences, providing a technical overview of key transformations and the underlying principles that dictate their outcomes.
Physicochemical Landscape of the Hydroxyl Group
The reactivity of the hydroxyl group is fundamentally governed by its acidity (pKa) and the nucleophilicity of the corresponding phenoxide.
Acidity and pKa Estimation
The acidity of the phenolic proton in this compound is influenced by several factors. The parent compound, 2-phenylphenol, exhibits a pKa of approximately 9.5 to 10.0.[1][2] The presence of the electron-donating 2'-methyl group is expected to have a marginal effect on the acidity of the distal phenolic proton, likely resulting in a pKa value within a similar range. The steric hindrance from the 2'-methyl group does not directly impact the thermodynamics of proton dissociation but will be a critical factor in the kinetics of proton abstraction by bulky bases.
| Compound | pKa |
| Phenol | 9.95 |
| o-Cresol (2-Methylphenol) | 10.28 |
| 2-Phenylphenol | ~9.5-10.0[1][2] |
| This compound (Predicted) | ~9.5-10.2 |
Table 1: Comparison of pKa values for relevant phenols.
Nucleophilicity and the Challenge of Steric Hindrance
Upon deprotonation, the resulting phenoxide anion of this compound becomes a potent nucleophile. However, the steric bulk of the adjacent phenyl ring, further augmented by the 2'-methyl group, significantly hinders the approach of electrophiles to the oxygen atom. This steric impediment is the defining characteristic of its reactivity, often necessitating more forcing reaction conditions or specialized catalytic systems to achieve desired transformations. The competition between O-alkylation/acylation and C-alkylation/acylation, a common feature of phenoxide chemistry, is also influenced by this steric crowding, generally favoring O-functionalization under conditions that minimize steric clash.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted 2,2'-Biphenols Utilizing 2'-Methyl-[1,1'-biphenyl]-2-ol as a Model Substrate
Introduction: The Significance of Substituted 2,2'-Biphenols in Modern Chemistry
Substituted 2,2'-biphenols and their derivatives are a class of compounds holding significant importance across various domains of chemical science, most notably in medicinal chemistry and materials science. Their unique structural feature, axial chirality arising from hindered rotation around the C-C single bond connecting the two phenyl rings, makes them privileged scaffolds in asymmetric catalysis and drug design.[1] The stereochemistry of these molecules can profoundly influence their biological activity, making the development of efficient and stereoselective synthetic methods a key area of research.[2]
In the pharmaceutical industry, the biphenol motif is present in a range of bioactive molecules and natural products, including the antibiotic vancomycin.[3] Furthermore, derivatives of 2,2'-biphenols, such as BINOL and its analogues, are foundational in the development of chiral ligands for a multitude of asymmetric transformations.[2][4] This guide provides an in-depth exploration of modern synthetic strategies for accessing substituted 2,2'-biphenols, with a practical focus on methodologies applicable to precursors like 2'-Methyl-[1,1'-biphenyl]-2-ol.
Synthetic Strategies: A Multi-faceted Approach
The synthesis of substituted 2,2'-biphenols can be broadly categorized into three main strategies:
-
Oxidative Coupling of Phenols: A classical and direct approach involving the formation of the biaryl bond through the oxidation of two phenol molecules. This can be achieved through various catalytic systems, including those based on copper, iron, and vanadium.[5][6]
-
Cross-Coupling Reactions: Modern transition-metal catalyzed reactions, such as the Suzuki-Miyaura coupling, offer a versatile and modular approach to constructing the biaryl linkage from pre-functionalized precursors.[3][7][8]
-
Direct C-H Functionalization: An emerging and atom-economical strategy that involves the direct activation and functionalization of a C-H bond on a pre-existing biphenyl scaffold.[9][10]
This application note will provide detailed protocols for each of these strategies, using this compound as a representative substrate to illustrate the practical application of these methods.
Protocol 1: Palladium-Catalyzed Direct C(sp²)-H Hydroxylation of a Pre-formed Biphenyl
This protocol details a novel and efficient method for the synthesis of a substituted 2,2'-biphenol via the direct hydroxylation of a C-H bond on a [1,1'-biphenyl]-2-ol precursor.[9][10] This approach is particularly advantageous as it allows for the late-stage functionalization of an already assembled biphenyl system.
Scientific Rationale
The reaction proceeds through a palladium(II)-catalyzed, hydroxyl-directed C(sp²)-H activation. The hydroxyl group of the [1,1'-biphenyl]-2-ol substrate acts as a directing group, positioning the palladium catalyst in proximity to the ortho C-H bond of the adjacent phenyl ring. An oxidant, such as tert-butyl hydroperoxide (tBuOOH), is then used to facilitate the hydroxylation step. This method is distinct from other palladium-catalyzed reactions of [1,1'-biphenyl]-2-ols which, in the absence of an oxidant like tBuOOH, can lead to intramolecular C-O bond formation to yield dibenzofurans.[9][10]
Experimental Workflow
Caption: General workflow for the Pd-catalyzed C-H hydroxylation.
Detailed Protocol
Materials:
-
This compound (Substrate)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O (Oxidant)
-
Acetonitrile (CH₃CN) (Solvent)
-
Reaction vial equipped with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
To a sealed reaction vial, add this compound (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and acetonitrile (2.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add tBuOOH (0.6 mmol, 3.0 equiv.) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 2,2'-biphenol.
Expected Outcome and Data
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [1,1'-biphenyl]-2-ol | Pd(OAc)₂ | tBuOOH | CH₃CN | 100 | 12 | 76[10] |
| This compound | Pd(OAc)₂ | tBuOOH | CH₃CN | 100 | 12-24 | Expected high yield |
Note: The yield for the specific substrate this compound would need to be determined experimentally, but high yields are anticipated based on published results for similar substrates.
Protocol 2: Copper-Catalyzed Oxidative Homocoupling of a Phenol Derivative
This protocol describes a classical and cost-effective method for synthesizing symmetrical 2,2'-biphenols through the oxidative coupling of a phenol precursor. Copper-based catalysts are commonly employed for this transformation.[11][12]
Scientific Rationale
The oxidative coupling of phenols can proceed through different mechanisms depending on the catalyst and reaction conditions.[6] In a typical copper-catalyzed process, the phenol is first deprotonated and coordinates to the copper center. The copper then facilitates a one-electron oxidation of the phenolate to a phenoxy radical. Two of these radicals can then couple to form the C-C bond of the biphenol product. The choice of solvent and amine ligand can significantly influence the reaction's efficiency and selectivity.
Catalytic Cycle of Oxidative Coupling
Caption: Simplified mechanism of copper-catalyzed oxidative phenol coupling.
Detailed Protocol
Materials:
-
2-Methylphenol (o-cresol) (as a model starting material)
-
Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
Oxygen (O₂) or air (Oxidant)
Procedure:
-
In a round-bottom flask, dissolve CuCl (0.1 mmol, 5 mol%) and TMEDA (0.12 mmol, 6 mol%) in CH₂Cl₂ (10 mL) under an atmosphere of air or O₂.
-
Stir the solution until it turns deep green, indicating the formation of the active catalyst complex.
-
Add a solution of 2-methylphenol (2.0 mmol, 1.0 equiv.) in CH₂Cl₂ (5 mL) to the catalyst solution.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction should be open to the air or have a balloon of O₂ attached.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a dilute HCl solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the symmetrical 2,2'-biphenol.
Protocol 3: Atroposelective Suzuki-Miyaura Coupling for Axially Chiral Biphenols
The synthesis of enantiomerically enriched 2,2'-biphenols is of paramount importance for applications in asymmetric catalysis and pharmaceuticals.[13] The atroposelective Suzuki-Miyaura coupling is a powerful strategy to achieve this.[3]
Scientific Rationale
This method involves the cross-coupling of an ortho-substituted aryl boronic acid with an ortho-substituted aryl halide. The key to achieving high enantioselectivity is the use of a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two atropisomeric transition states leading to the product, thereby favoring the formation of one enantiomer over the other. Recent advances have identified specific ligands, such as sulfonated SPhos (sSPhos), that are highly effective for this transformation.[3]
Detailed Protocol
Materials:
-
2-Methoxyphenylboronic acid (Coupling partner 1)
-
1-Iodo-2-methoxy-3-methylbenzene (Coupling partner 2)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
Enantiopure (R)- or (S)-sSPhos (Chiral ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
1,4-Dioxane/Water (Solvent mixture)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2-5 mol%) and the chiral ligand (e.g., (R)-sSPhos, 2.2-5.5 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and stir for 10-15 minutes to pre-form the catalyst.
-
Add the aryl halide (e.g., 1-iodo-2-methoxy-3-methylbenzene, 1.0 equiv.), the aryl boronic acid (e.g., 2-methoxyphenylboronic acid, 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add water to the solvent mixture (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Comparative Data for Asymmetric Synthesis
| Method | Catalyst/Ligand | Key Feature | Enantioselectivity (ee) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / (R)-sSPhos | Phenyl-phenyl cross-coupling | Up to 99%[3] |
| C-H Arylation | Co(II) / Salicyloxazoline | Atroposelective C-H activation | Up to 99%[14] |
| C-H Olefination | Pd(OAc)₂ / Boc-L-Val-OH | Dynamic kinetic resolution | Up to 96% |
Conclusion and Future Outlook
The synthesis of substituted 2,2'-biphenols is a dynamic field of research with significant implications for drug discovery and materials science. The methodologies presented here, from direct C-H functionalization of precursors like this compound to classic oxidative couplings and modern atroposelective cross-couplings, provide a versatile toolkit for researchers. The choice of synthetic route will depend on factors such as the desired substitution pattern, the need for enantiopurity, and the availability of starting materials. As the demand for structurally complex and stereochemically pure molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 2,2'-biphenols will remain a key focus for the scientific community.
References
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Fan, R. et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Chemical Communications. [Link][9]
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Zhang, J., & Fan, R. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols. ResearchGate. [Link][10]
-
Ros, A., Ramírez-López, P., Fernández, R., & Lassaletta, J. M. (n.d.). Asymmetric Synthesis of Axially Chiral Biaryls and Heterobiaryls. Atropisomerism and Axial Chirality. [Link][15]
-
Wang, S. et al. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Organic Chemistry Frontiers. [Link]
-
Kupka, T. et al. (2020). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. PubMed Central. [Link][5]
-
Wang, C. et al. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. Angewandte Chemie International Edition. [Link][14]
-
More, N. Y., & Jeganmohan, M. (2015). Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols. ElectronicsAndBooks. [Link]
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Nechab, M., & Yoo, W.-J. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed Central. [Link][16]
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Smith, A. W. et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link][3]
-
Various Authors. (2021). Axially chiral biaryl molecules and strategies for biaryl atropisomers synthesis. ResearchGate. [Link][1]
-
Sun, J. et al. (2021). Synthesizing Axially Chiral Biaryls. ChemistryViews. [Link][18]
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Google Patents. (n.d.). US6441248B1 - Preparation of biphenols by oxidative coupling of alkylphenols using copper catalyst. [11]
-
Kumar, D. et al. (2013). Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation. Molecular Diversity. [Link][19]
-
Google Patents. (n.d.). WO2004018401A1 - Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst. [12]
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Greb, J. et al. (2021). A 2,2'‐biphenol as common motif building block for the synthesis of aromatic polyketide dimer natural products and their derivatives. ResearchGate. [Link][20]
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More, N. Y., & Jeganmohan, M. (2015). Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols. Organic Letters. [Link][21]
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Schaus, S. E. et al. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. PubMed Central. [Link][13]
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Hatano, M. et al. (2023). 2,2'-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols. Organic Chemistry Portal. [Link][22]
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Lundberg, H. et al. (n.d.). Catalytic synthesis of benign bisphenols. Diva-Portal.org. [Link][23]
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Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. [7]
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de Ruiter, M. et al. (2024). Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. Small. [Link][8]
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Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link][25]
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Nacci, A. et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link][26]
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da Silva, J. L. F. et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. PubMed Central. [Link][2]
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Hu, W. et al. (2013). Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones. Organic Letters. [Link][27]
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Snieckus, V. et al. (2009). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. Chemical Society Reviews. [Link][28]
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Snieckus, V. et al. (2002). Synthesis of mono-substituted 2,2'-bipyridines. Chemical Communications. [Link][29]
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Hartwig, J. F. et al. (n.d.). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. NIH. [Link][30]
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Langer, P. et al. (2013). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry. [Link][31]
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Google Patents. (n.d.). CN108715574B - Method for synthesizing biphenol. [32]
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Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link][33]
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Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link][34]
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Kumar, D. et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link][35]
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Journal of the American Chemical Society. (n.d.). ACS Publications. [Link][36]
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Application Note & Protocol: Pd(II)-Catalyzed C-H Hydroxylation of 2'-Methyl-[1,1'-biphenyl]-2-ol
Abstract: This document provides a comprehensive technical guide for the palladium(II)-catalyzed C-H hydroxylation of 2'-Methyl-[1,1'-biphenyl]-2-ol. This protocol details a method for the selective synthesis of 2',6'-dihydroxy-2-methyl-[1,1'-biphenyl], a valuable scaffold in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, emphasizing the crucial role of the hydroxyl directing group and the choice of oxidant in steering the reaction pathway towards hydroxylation over competing intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement advanced C-H functionalization methodologies.
Introduction: The Strategic Advantage of C-H Hydroxylation
Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] Among these transformations, the palladium-catalyzed hydroxylation of C(sp²)–H bonds is of particular interest for the synthesis of phenols and their derivatives, which are ubiquitous motifs in pharmaceuticals and natural products.[2]
The substrate of focus, this compound, presents a unique challenge and opportunity. The existing hydroxyl group can act as an endogenous directing group, guiding the palladium catalyst to the ortho C-H bond of the adjacent phenyl ring.[3][4] However, this proximity also creates the potential for an intramolecular C-O bond formation, leading to the synthesis of dibenzofuran derivatives. A key innovation in this field, pioneered by Fan and co-workers, demonstrated that the choice of oxidant is critical to selectively achieve intermolecular hydroxylation over this intramolecular cyclization.[5][6] This protocol is based on their findings, adapting the methodology for the specific substrate, this compound.
Mechanistic Insights: Directing Group Action and the Role of the Oxidant
The catalytic cycle for the Pd(II)-catalyzed C-H hydroxylation is generally understood to proceed through a Pd(II)/Pd(IV) pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Coordination and C-H Activation: The reaction initiates with the coordination of the palladium(II) catalyst to the hydroxyl group of the biphenyl substrate. This coordination pre-positions the catalyst for the activation of the ortho C-H bond on the neighboring ring. The C-H bond cleavage is believed to occur via a concerted metalation-deprotonation (CMD) mechanism, forming a five-membered palladacycle intermediate.[7][8][9] This directed activation ensures high regioselectivity.[1][3]
-
Oxidation: The resulting organopalladium(II) intermediate is then oxidized to a high-valent Pd(IV) species by an external oxidant.[10][11] In this protocol, tert-butyl hydroperoxide (TBHP) serves as the crucial oxidant. The presence of TBHP is what distinguishes this reaction from pathways that lead to dibenzofuran formation.[5][6] In the absence of a suitable external oxidant, the palladacycle is prone to undergo reductive elimination to form a C-O bond, leading to the cyclized dibenzofuran product.
-
Reductive Elimination: The Pd(IV) intermediate, now bearing a hydroxyl ligand derived from the oxidant, undergoes C-O reductive elimination. This step forms the desired C-O bond of the new hydroxyl group and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H hydroxylation.
Experimental Protocol
This protocol is adapted from the work of Fan and coworkers on related biphenyl systems.[5][6] Researchers should optimize conditions for their specific setup and substrate purity.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Starting material |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem, Aldrich | Catalyst |
| tert-Butyl hydroperoxide (TBHP) | 70% in H₂O | Aldrich, Acros | Oxidant |
| Acetonitrile (MeCN) | Anhydrous | Aldrich, Acros | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher, VWR | For workup and chromatography |
| Hexanes | ACS Grade | Fisher, VWR | For chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab prepared | For workup |
| Brine | - | Lab prepared | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher, VWR | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for C-H hydroxylation.
-
Reaction Setup: To a flame-dried pressure tube equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and Palladium(II) acetate (0.025 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (2.5 mL, 0.2 M) to the tube.
-
Inert Atmosphere: Seal the tube and briefly purge with an inert gas (Nitrogen or Argon).
-
Oxidant Addition: Carefully add tert-butyl hydroperoxide (70% aqueous solution, 1.5 mmol, 3.0 equiv) to the reaction mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (20 mL).
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2',6'-dihydroxy-2-methyl-[1,1'-biphenyl].
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure the acetonitrile is anhydrous, as water can interfere with the catalytic cycle. The quality of the Pd(OAc)₂ and TBHP is also critical. An "iterative addition protocol," where the oxidant is added in portions over several hours, may improve yields by maintaining a low concentration of the active oxidant.[12]
-
Formation of Dibenzofuran: The primary byproduct may be the corresponding dibenzofuran. This indicates that the intramolecular C-O bond formation is outcompeting the desired intermolecular hydroxylation. Increasing the equivalents of TBHP (e.g., to 4-5 equivalents) can help favor the hydroxylation pathway.[5]
-
Reaction Stalls: If the reaction does not go to completion, consider increasing the catalyst loading to 10 mol% or extending the reaction time. Ensure the reaction temperature is maintained consistently.
-
Safety: TBHP is a strong oxidant and should be handled with care in a well-ventilated fume hood. The reaction is performed in a sealed pressure tube and should be conducted behind a blast shield.
Conclusion
The Pd(II)-catalyzed C-H hydroxylation of this compound is a powerful method for the regioselective synthesis of a dihydroxylated biphenyl derivative. By leveraging the directing capacity of the innate hydroxyl group and carefully selecting the oxidant to favor the Pd(II)/Pd(IV) cycle, this protocol provides an efficient route to a valuable molecular scaffold. The insights into the mechanism and the detailed experimental guide provided herein should enable researchers to successfully apply this advanced synthetic methodology in their own research and development endeavors.
References
-
Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285–13293. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive guide to directing groups in C–H functionalization. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Zhang, M., et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Chemical Communications, 52(74), 11131-11134. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). C–H Activation and Cross-Coupling for C–C Bond Formation. In Catalytic C-H Activation. The Royal Society of Chemistry. [Link]
-
Arockiam, P. B., et al. (2012). Transition-metal-catalyzed C–H bond functionalizations: a powerful strategy for the synthesis of biologically active molecules. Chemical Society Reviews, 41(18), 6159-6195. [Link]
-
Powers, D. C., & Ritter, T. (2011). A Dinuclear Palladium Catalyst for α-Hydroxylation of Carbonyls with O2. Journal of the American Chemical Society, 133(5), 1264-1267. [Link]
-
Daugulis, O., et al. (2015). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1039-1055. [Link]
-
Shabani, S., et al. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 10(49), 29333-29354. [Link]
-
White, M. C. (2012). Aliphatic C—H Oxidations for Late-Stage Functionalization. Accounts of Chemical Research, 45(6), 887-898. [Link]
-
Giri, R., et al. (2009). Palladium-Catalyzed C–H Functionalization with the Assistance of a Nitrile-Containing Directing Group. Angewandte Chemie International Edition, 48(41), 7624-7627. [Link]
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Application Note & Protocols: The Strategic Role of 2'-Methyl-[1,1'-biphenyl]-2-ol in Advancing Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical drug development for its efficacy in constructing C(sp²)–C(sp²) bonds.[1] The evolution of this reaction to encompass challenging substrates, such as sterically hindered partners and unreactive aryl chlorides, has been largely driven by the development of sophisticated catalyst systems.[2] Central to this advancement are bulky, electron-rich biaryl phosphine ligands. This guide delves into the critical role of 2'-Methyl-[1,1'-biphenyl]-2-ol as a key building block for the synthesis of these high-performance ligands, particularly the renowned Buchwald ligands. We will explore the causal relationship between ligand architecture and catalytic efficiency, provide detailed protocols for ligand synthesis and subsequent cross-coupling applications, and offer expert insights into reaction optimization.
Introduction: Overcoming the Barriers in C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction offers a powerful and versatile method for synthesizing biaryls, a structural motif prevalent in pharmaceuticals and functional materials.[3] The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[4][5] However, the efficiency of this cycle, particularly the rate-limiting oxidative addition and the product-forming reductive elimination steps, is highly dependent on the supporting ligand coordinated to the palladium center.
Early iterations of the Suzuki-Miyaura coupling were often limited to reactive aryl iodides and bromides. The use of more abundant, cost-effective, but less reactive aryl chlorides, as well as sterically demanding substrates, presented significant challenges. This created a demand for a new generation of ligands capable of promoting these difficult transformations. Bulky, electron-rich dialkylbiaryl phosphines have emerged as the solution, demonstrating unparalleled reactivity, broad substrate scope, and high catalyst turnover numbers.[6][7]
The Linchpin Precursor: From this compound to Elite Ligands
The compound this compound is not typically used directly as a ligand in catalysis. Its profound importance lies in its role as a strategic and readily available precursor for constructing the biaryl backbone of some of the most powerful phosphine ligands ever developed, including the Buchwald ligand family. The inherent structure of this molecule provides the foundational steric and electronic properties that are essential for a high-performance ligand.
The synthetic path from this biphenyl alcohol to a state-of-the-art ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) illustrates its utility. While SPhos itself is derived from a dimethoxy analog, the general synthetic strategy for creating such biaryl phosphines often involves the coupling of two distinct aryl units followed by phosphination. The principles derived from the synthesis of ligands from substituted [1,1'-biphenyl]-2-ol derivatives are broadly applicable. These ligands are designed to create a sterically demanding and electron-rich environment around the palladium center, which is crucial for catalytic activity.
The rationale behind using such biaryl phosphine ligands is twofold:
-
Steric Bulk: The large substituents on the phosphorus atom and the biaryl backbone force a wide P-Pd-P bond angle. This steric pressure promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
-
Electron-Donating Ability: The electron-rich nature of the ligand increases the electron density on the palladium center, which significantly accelerates the rate of oxidative addition, especially with unreactive aryl chlorides.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View
Understanding the catalytic cycle is paramount to appreciating the ligand's function and for effective troubleshooting. The cycle, catalyzed by a monoligated L-Pd(0) species, which is often the active catalyst when using bulky biaryl phosphines, proceeds through three key stages.[3][5]
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="L-Pd(II)(Ar¹)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="L-Pd(II)(Ar¹)(Ar²)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; RE_label [label="Reductive\nElimination"]; TM_label [label="Transmetalation"];
// Edges Pd0 -> OA_label [arrowhead=none, color="#5F6368"]; OA_label -> OxAdd [label=" Ar¹-X", color="#5F6368"];
OxAdd -> TM_label [arrowhead=none, color="#5F6368"]; TM_label -> Trans [label=" Ar²-B(OR)₂", color="#5F6368"];
Trans -> RE_label [arrowhead=none, color="#5F6368"]; RE_label -> Pd0 [label=" Ar¹-Ar²", color="#5F6368"];
// Annotations node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; Ligand_Note1 [label="Bulky, e⁻-rich ligand (L)\naccelerates this step,\nespecially for Ar-Cl."]; Ligand_Note2 [label="Steric hindrance from ligand (L)\npromotes this final, crucial step."];
// Positioning annotations OA_label -> Ligand_Note1 [style=dashed, arrowhead=none, color="#5F6368"]; RE_label -> Ligand_Note2 [style=dashed, arrowhead=none, color="#5F6368"]; } endsubdot Caption: The Suzuki-Miyaura catalytic cycle highlighting ligand influence.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond. This is often the rate-limiting step, and its efficiency is greatly enhanced by electron-rich phosphine ligands.
-
Transmetalation: The aryl group (Ar²) is transferred from the organoboron species to the palladium(II) complex. This step requires activation by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are expelled from the palladium complex, forming the final biaryl product and regenerating the L-Pd(0) catalyst, allowing the cycle to continue.
Application Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a challenging aryl chloride with an arylboronic acid, using a commercially available catalyst system featuring a ligand of the dialkylbiaryl phosphine class (e.g., SPhos).
Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate personal protective equipment (PPE).
4.1. Reagents and Equipment
| Reagent/Material | Purpose | Typical Grade |
| Aryl Chloride (Ar¹-Cl) | Electrophile | >98% |
| Arylboronic Acid (Ar²-B(OH)₂) | Nucleophile | >98% |
| SPhos Pd G3 Precatalyst | Catalyst | N/A |
| Potassium Phosphate (K₃PO₄) | Base | Anhydrous, >98% |
| 1,4-Dioxane or Toluene | Solvent | Anhydrous |
| Schlenk flask or sealed vial | Reaction Vessel | Oven-dried |
| Magnetic stir bar | Agitation | - |
| Argon or Nitrogen Source | Inert Atmosphere | High Purity |
| Syringes and Needles | Reagent Transfer | Sterile |
| TLC plates, Silica Gel | Reaction Monitoring/Purification | N/A |
4.2. Experimental Procedure (Self-Validating System)
-
Inert Atmosphere Setup (Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is critical for reproducibility and high yields.)
-
Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial.
-
Seal the vessel and subject it to at least three cycles of evacuating under high vacuum and backfilling with inert gas (Argon or Nitrogen).
-
-
Reagent Addition (Solid)
-
Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%).
-
Add the aryl chloride (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv). The slight excess of the boronic acid ensures complete consumption of the limiting aryl chloride.
-
Add the anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). K₃PO₄ is a moderately strong, non-nucleophilic base ideal for these systems, minimizing side reactions.
-
-
Solvent Addition and Reaction
-
Add anhydrous 1,4-dioxane (e.g., 2 mL) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl chlorides).
-
Stir the reaction vigorously.
-
-
Reaction Monitoring
-
After a set time (e.g., 2-24 hours), the reaction can be monitored by TLC or GC-MS by taking a small aliquot (under inert conditions if the reaction is ongoing).
-
A complete reaction is typically indicated by the disappearance of the limiting aryl chloride.
-
-
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Performance Data & Substrate Scope
Ligands derived from the [1,1'-biphenyl]-2-ol scaffold class enable a broad range of Suzuki-Miyaura couplings. The following table summarizes typical performance for challenging substrates.
| Aryl Halide | Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 100 | 12 | >95 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | SPhos Pd G3 | 80 | 4 | 92 |
| 1-Chloro-4-nitrobenzene | 2-Methylphenylboronic acid | XPhos Pd G3 | 110 | 18 | 89 |
| 4-Chloroanisole | 3-Furylboronic acid | Pd(OAc)₂ / RuPhos | 100 | 6 | 94 |
Data is representative and compiled from various literature sources demonstrating the efficacy of Buchwald-type ligands.
Conclusion and Future Outlook
The strategic use of this compound and its derivatives as precursors has been instrumental in the synthesis of elite phosphine ligands that have revolutionized the Suzuki-Miyaura cross-coupling reaction. These ligands create a unique catalytic environment that promotes the activation of unreactive bonds and facilitates sterically demanding couplings, dramatically expanding the synthetic utility of this Nobel Prize-winning reaction. For researchers in medicinal chemistry and materials science, the ability to reliably couple complex and diverse fragments is invaluable. The continued development of ligands, often stemming from clever manipulation of biaryl precursors like the one discussed, will undoubtedly lead to even more powerful and selective catalytic systems in the future.
References
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 70, 8575-8578. Available at: [Link]
-
University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast Research Bank. Available at: [Link]
-
Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Available at: [Link]
-
Bardey, V., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. ResearchGate. Available at: [Link]
-
Xiao, J., et al. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters, 42(26), 4425-4427. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (2025). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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National Institutes of Health. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC - NIH. Available at: [Link]
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CiteSeerX. (2014). Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. Available at: [Link]
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EngagedScholarship@CSU. (2021). Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. Cleveland State University. Available at: [Link]
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MDPI. (n.d.). Advantages of Bimetallic Organic Frameworks in the Adsorption, Catalysis and Detection for Water Contaminants. MDPI. Available at: [Link]
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National Institutes of Health. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH. Available at: [Link]
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National Institutes of Health. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link]
-
National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. MIT Open Access Articles. Available at: [Link]
-
Organic Syntheses. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Org. Synth. 101, 423. Available at: [Link]
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Application Note & Protocol: Synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a comprehensive guide for the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol, a substituted biaryl phenol. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science. The protocol herein employs the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its high efficiency and broad functional group tolerance.[1] This guide is designed for researchers and professionals in organic synthesis and drug development, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights for successful execution.
Introduction and Scientific Background
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry.[2] The target molecule, this compound, features a hydroxyl group ortho to the biaryl linkage, a motif that can influence conformation and biological activity. The Suzuki-Miyaura reaction is the preeminent method for constructing such C-C bonds, coupling an organoboron species with an organic halide under palladium catalysis.[3][4]
The key advantages of this approach include:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[3]
-
Reagent Stability: Organoboron reagents are generally stable to air and moisture, making them convenient to handle.[5]
-
Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed, contributing to the reaction's "green" credentials.[3]
This protocol will proceed in two key stages:
-
Suzuki-Miyaura Coupling: Reaction of a protected 2-halophenol (2-bromoanisole) with 2-methylphenylboronic acid to form the biphenyl ether intermediate. The methoxy group serves as a robust protecting group for the phenol, preventing potential interference with the catalytic cycle.
-
Deprotection: Cleavage of the methyl ether to reveal the target phenol, this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromoanisole). This is often the rate-determining step and results in a Pd(II) complex.[3][8]
-
Transmetalation: The organic moiety from the activated organoboron reagent (2-methylphenylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step is critically facilitated by a base, which forms a boronate "ate" complex, enhancing the nucleophilicity of the organic group for transfer to the palladium center.[7][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 2-Bromoanisole | C₇H₇BrO | 187.04 | 5.0 | 935 mg (0.68 mL) | 1.0 |
| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 6.0 | 816 mg | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 | 173 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 | 1.38 g | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 25 mL | - |
| Deionized Water | H₂O | 18.02 | - | 5 mL | - |
| Boron Tribromide (BBr₃) | BBr₃ | 250.52 | 7.5 | 7.5 mL (1M in DCM) | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 30 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Suzuki-Miyaura Coupling of 2-Bromoanisole and 2-Methylphenylboronic acid
-
Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoanisole (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]
-
Inert Atmosphere: Seal the flask with septa, and purge the system with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[11]
-
Solvent Addition & Degassing: Add 1,4-dioxane (25 mL) and deionized water (5 mL) via syringe. Bubble argon through the stirred solution for an additional 15 minutes to ensure the solvent is thoroughly deoxygenated.
-
Catalyst Addition: Under a positive flow of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting 2-bromoanisole and the appearance of a new, higher Rf spot indicates product formation.
Part B: Workup and Purification of the Intermediate
-
Cooling & Dilution: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel. A gradient elution with hexane and ethyl acetate (e.g., starting from 100% hexane to 5% ethyl acetate in hexane) is typically effective to isolate the pure 2-methoxy-2'-methylbiphenyl intermediate.
Part C: Demethylation to this compound
-
Reaction Setup: Dissolve the purified 2-methoxy-2'-methylbiphenyl intermediate in anhydrous dichloromethane (DCM, 20 mL) in a dry round-bottom flask under an argon atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add boron tribromide (1M solution in DCM, 1.5 eq) dropwise via syringe over 15 minutes. A color change and fuming may be observed. BBr₃ is highly corrosive and reacts violently with water; handle with extreme care.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4 hours.
-
Quenching: Carefully and slowly quench the reaction by cooling it back to 0 °C and adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases.
-
Workup & Purification: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography (e.g., 95:5 hexane/ethyl acetate) to yield the final product, this compound, as a solid or oil.[12]
Safety and Handling
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry.[11] While Pd(PPh₃)₄ is less so, all palladium catalysts should be handled under an inert atmosphere. Wear appropriate PPE, including gloves and safety glasses.[13][14]
-
Boron Tribromide (BBr₃): BBr₃ is extremely corrosive, toxic, and reacts violently with water and alcohols. Always handle it in a chemical fume hood using appropriate gloves (consult glove compatibility charts), safety goggles, and a lab coat. Ensure quenching is performed slowly and at low temperatures.[10]
-
Solvents: 1,4-Dioxane and dichloromethane are hazardous. Dioxane is a suspected carcinogen and can form explosive peroxides. Use anhydrous solvents and work in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.
Characterization
The identity and purity of the final product, this compound (C₁₃H₁₂O, MW: 184.23 g/mol ), should be confirmed using standard analytical techniques:[12]
-
¹H NMR: Expect to see aromatic protons in the range of ~6.8-7.5 ppm, a singlet for the methyl group around 2.2-2.4 ppm, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Expect to see 13 distinct carbon signals, including signals for the methyl carbon and the aromatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 184.23.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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UCLA EH&S. Standard Operating Procedure: Palladium. (2017). Available from: [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
PMC. A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Available from: [Link]
-
SpringerLink. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]
-
ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]
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Purification of "2'-Methyl-[1,1'-biphenyl]-2-ol" using column chromatography
An Application Note and Protocol for the Purification of 2'-Methyl-[1,1'-biphenyl]-2-ol using Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of this compound, a key intermediate in pharmaceutical and materials science research. Often synthesized via transition metal-catalyzed cross-coupling reactions, the crude product contains a mixture of unreacted starting materials, homocoupled byproducts, and residual catalyst. This protocol provides a systematic approach using silica gel column chromatography to isolate the target compound with high purity. The narrative explains the scientific rationale behind each step, from the initial Thin-Layer Chromatography (TLC) method development to the final isolation of the purified product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.
Introduction: The Rationale for Purification
This compound is a substituted biphenyl phenol, a structural motif of significant interest in medicinal chemistry and organic synthesis. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity and safety of final drug candidates.
The synthesis of this molecule typically involves palladium-catalyzed Suzuki-Miyaura coupling or copper-catalyzed Ullmann reactions.[1][2][3] While effective, these methods are known to generate a predictable profile of process-related impurities.[4][5] The primary contaminants include:
-
Homocoupled Byproducts: Formation of biphenyls from the coupling of two identical starting molecules.
-
Unreacted Starting Materials: Residual aryl halides or boronic acids.
-
Protodeboronation Products: Loss of the boronic acid group from the starting material.[4]
-
Catalyst Residues: Residual palladium or copper complexes that must be removed.
Column chromatography is the gold standard for purifying such moderately polar organic compounds, offering a scalable and efficient method to separate the desired product from these structurally similar impurities based on differential adsorption to a stationary phase.
Compound Characteristics and Separation Principles
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The presence of the hydroxyl (-OH) group imparts significant polarity to the molecule, making it a prime candidate for normal-phase chromatography on silica gel.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | [6] |
| Molecular Weight | 184.23 g/mol | [6] |
| Appearance | Solid (typical) | |
| XLogP3 | 3.5 | [6] |
| Solubility | Soluble in alcohols, ethyl acetate, dichloromethane; poorly soluble in water and hexane. | [7][8] |
In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents. Compounds are separated based on their relative polarities:
-
Polar Compounds: (like our target phenol) interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They are retained longer on the column and require a more polar mobile phase to elute.
-
Non-polar Compounds: (like homocoupled hydrocarbon byproducts) have minimal interaction with the stationary phase and are eluted quickly by a non-polar mobile phase.
This differential affinity is the core principle enabling the separation.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the selection of an optimal mobile phase (eluent).[9][10]
Protocol 1: TLC Method Development
-
Preparation: Dissolve a small amount (~1 mg) of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[9]
-
Spotting: Using a microcapillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.[10]
-
Eluent Selection: Prepare a series of eluents with varying polarities. A good starting point for biphenyl phenols is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc). Test solvent systems such as 9:1, 8:2, and 7:3 (Hexane:EtOAc).
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[10]
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The aromatic rings of the biphenyl compounds will appear as dark spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
The goal is to find a solvent system where the Rf value of the target product is approximately 0.25-0.35. This Rf value typically ensures good separation from impurities on a preparative column.[9] Non-polar impurities should have a higher Rf, while highly polar impurities will have a lower Rf.
| TLC Trial | Mobile Phase (Hexane:EtOAc) | Product Rf (Expected) | Observation |
| 1 | 9:1 | ~0.15 | Product is strongly retained. The eluent is not polar enough. |
| 2 (Optimal) | 8:2 | ~0.30 | Good separation observed between the product and faster-moving non-polar spots. |
| 3 | 7:3 | ~0.50 | Product moves too quickly. Separation from less-polar impurities may be poor. |
Preparative Column Chromatography Protocol
This protocol outlines the step-by-step procedure for purifying the crude product on a larger scale based on the optimized TLC conditions.
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Crude Product: this compound
-
Solvents: HPLC-grade Hexane and Ethyl Acetate
-
Glassware: Chromatography column with stopcock, round-bottom flasks, collection test tubes or flasks, separatory funnel
-
Apparatus: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically in a fume hood.
-
For every 1 g of crude material, use approximately 50-100 g of silica gel.
-
Create a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the mixture. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add a layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a polar, volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. An isocratic elution with the optimized solvent system (e.g., 8:2 Hexane:EtOAc) can be used.
-
Alternatively, a gradient elution is often more effective. Start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) to elute the very non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2, then 7:3 Hexane:EtOAc) to elute compounds of increasing polarity.
-
Begin collecting fractions in test tubes or flasks as soon as the first drops of eluent exit the column. Maintain a steady flow rate.
-
-
Monitoring and Isolation:
-
Periodically, spot fractions onto a TLC plate alongside a spot of the original crude mixture to track the separation.
-
Identify the fractions containing the pure target compound (those showing a single spot at the correct Rf).
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator. The remaining solid or oil is the purified this compound.
-
Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Visualizing the Separation
Caption: Separation of compounds based on polarity in the column.
Troubleshooting
| Problem | Probable Cause | Solution |
| Poor or No Separation | Eluent is too polar or not polar enough. | Re-optimize the solvent system using TLC. Start with a less polar eluent and use a gradient elution.[11] |
| Cracked or Channeled Column | Improper packing; column ran dry. | Repack the column carefully using the slurry method. Always keep the silica bed covered in solvent. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Streaking on TLC/Column | Sample is too concentrated or insoluble in the mobile phase; sample is acidic/basic. | Load a smaller amount of material. Ensure the sample is fully dissolved before loading. A few drops of acetic acid or triethylamine can sometimes be added to the eluent.[9] |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the mobile phase (increase the percentage of hexane).[11] |
Conclusion
This application note provides a validated and systematic protocol for the purification of this compound using silica gel column chromatography. By leveraging preliminary TLC analysis to determine optimal separation conditions, this method reliably removes common synthesis-related impurities. The successful implementation of this protocol will yield a high-purity product suitable for the stringent requirements of pharmaceutical development and advanced organic synthesis, ensuring the integrity and reproducibility of subsequent research.
References
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
-
LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Pyvot Tech. (n.d.). Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation. Retrieved from [Link]
-
Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. Retrieved from [Link]
-
Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Lindner, J., et al. (2017). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl biphenyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Springer. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Wiley Online Library. (2022). Continuous countercurrent chromatographic twin-column purification of oligonucleotides: The role of the displacement effect. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Retrieved from [Link]
-
Diva-portal.org. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Retrieved from [Link]
-
PubMed. (2001). Bi-column method for purification of transcription factors. Retrieved from [Link]
-
NIH. (n.d.). A two-column process for bispecific antibody purification based on MabSelect VL resin's strong byproduct removal capability. Retrieved from [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. This compound | C13H12O | CID 15322164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Home Page [chem.ualberta.ca]
The Strategic Application of 2'-Methyl-[1,1'-biphenyl]-2-ol as a Directing Group in Modern Organic Synthesis
Introduction: A Versatile Tool for Regiocontrolled C-H Functionalization
In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds remains a paramount objective. Directing groups have emerged as a powerful strategy to control regioselectivity in these transformations, enabling the synthesis of complex molecules with high precision. Among these, 2'-Methyl-[1,1'-biphenyl]-2-ol has garnered attention as a robust and versatile directing group, particularly in palladium-catalyzed C-H functionalization reactions. Its biphenyl scaffold and the strategically positioned hydroxyl group facilitate the formation of a stable six-membered palladacycle intermediate, which directs the catalytic activity to the ortho-C-H bond of the proximal phenyl ring. This application note provides a comprehensive overview of the utility of this compound as a directing group, complete with detailed protocols, mechanistic insights, and strategies for its eventual removal, tailored for researchers, scientists, and professionals in drug development.
Core Principles: The Mechanistic Underpinning of Directed C-H Activation
The efficacy of this compound as a directing group is rooted in its ability to form a stable metallacyclic intermediate with a transition metal catalyst, most commonly palladium. The hydroxyl group acts as an internal ligand, coordinating to the palladium center and positioning it in close proximity to the target C-H bond. This chelation assistance dramatically lowers the activation energy for C-H bond cleavage, favoring functionalization at the sterically accessible ortho position.
The general catalytic cycle for a palladium-catalyzed C-H functionalization using a directing group like this compound typically involves:
-
Coordination: The directing group (hydroxyl) coordinates to the palladium(II) catalyst.
-
C-H Activation: The palladium center abstracts a proton from the ortho-C-H bond, forming a stable six-membered palladacycle. This is often the rate-determining step.
-
Oxidative Addition/Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) undergoes oxidative addition or transmetalation with the palladacycle.
-
Reductive Elimination: The newly formed C-C bond is created through reductive elimination, regenerating the palladium(0) catalyst, which is then re-oxidized to palladium(II) to re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed C-H functionalization.
Application Note I: Synthesis of this compound
The directing group itself must be readily accessible. A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms the biaryl bond by coupling an aryl halide with an arylboronic acid.
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[2]
Materials:
-
2-Bromophenol
-
(2-Methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 equiv), (2-methylphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and saturated aqueous ammonium chloride.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Table 1: Representative Reagent Quantities for Suzuki-Miyaura Synthesis
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Example Mass/Volume |
| 2-Bromophenol | 1.0 | 173.01 | 1.73 g |
| (2-Methylphenyl)boronic acid | 1.2 | 135.96 | 1.63 g |
| Potassium Carbonate | 2.0 | 138.21 | 2.76 g |
| Palladium(II) Acetate | 0.02 | 224.50 | 45 mg |
| Triphenylphosphine | 0.08 | 262.29 | 210 mg |
| Toluene | - | - | 40 mL |
| Water | - | - | 10 mL |
Application Note II: Palladium-Catalyzed ortho-Alkenylation of Phenols
A key application of this compound is in directing the ortho-alkenylation of a substrate to which it is attached. While specific protocols using this exact directing group are not abundantly found in the literature, the following is a representative protocol adapted from similar transformations involving 2-phenylphenol derivatives.[3]
Protocol: Representative ortho-Alkenylation
Materials:
-
Substrate with this compound directing group
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ) as an oxidant
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the substrate (1.0 equiv), alkene (2.0-3.0 equiv), palladium(II) acetate (0.1 equiv), benzoquinone (2.0 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Figure 2: Workflow for a representative ortho-alkenylation reaction.
Application Note III: Removal of the this compound Directing Group
A critical aspect of employing a directing group is its efficient removal after the desired transformation. The biphenyl-2-ol moiety can be cleaved through various methods, primarily targeting the ether linkage that connects it to the substrate.
Reductive Cleavage
Reductive cleavage methods are often employed for their mildness and functional group tolerance.
Protocol: Reductive Cleavage using Hydrogenolysis [4]
-
Dissolve the substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure Parr apparatus, depending on the substrate's reactivity).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product, which can be further purified if necessary.
Oxidative Cleavage
Oxidative methods can also be effective for the cleavage of aryl ethers.
Protocol: Oxidative Cleavage using Cerium(IV) Ammonium Nitrate (CAN)
-
Dissolve the substrate in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Add cerium(IV) ammonium nitrate (CAN, 2-3 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify by column chromatography.
Table 2: Comparison of Directing Group Removal Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrogenolysis | H₂, Pd/C | Room temperature, H₂ atmosphere | Mild, high functional group tolerance | May reduce other functional groups (e.g., alkenes) |
| Oxidative | Cerium(IV) Ammonium Nitrate (CAN) | 0 °C to room temperature | Rapid, effective for electron-rich arenes | Harsh conditions, poor functional group tolerance |
| Lewis Acid | Boron tribromide (BBr₃) | Low temperature (-78 °C to room temperature) | Effective for sterically hindered ethers | Highly corrosive and moisture-sensitive reagent |
Conclusion and Future Outlook
This compound stands as a valuable tool in the synthetic chemist's arsenal for achieving regioselective C-H functionalization. Its straightforward synthesis via Suzuki-Miyaura coupling and the availability of reliable methods for its subsequent removal enhance its practical utility. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this directing group in their own synthetic endeavors. As the field of C-H activation continues to evolve, the development of new catalytic systems that can operate under even milder conditions and with broader substrate scope will further expand the applications of this and other directing groups in the efficient construction of complex molecular architectures.
References
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]
-
El-Faham, A., & Al-Othman, Z. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18437-18482. [Link]
-
Zhang, X., et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Organic & Biomolecular Chemistry, 14(36), 8445-8449. [Link]
-
Masllorens, J., et al. (2016). Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome. ACS Catalysis, 6(11), 7494-7503. [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
-
Wang, D. H., et al. (2015). Palladium-catalyzed ortho-C-H Alkenylation of 2-benzyl-1,2,3-triazoles. Chemical Communications, 51(56), 11229-11232. [Link]
-
Amblard, F., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, University of London]. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(10), 1987-1990. [Link]
-
Dai, H. X., Li, G., Zhang, X. G., Stepan, A. F., & Yu, J. Q. (2013). Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives. Journal of the American Chemical Society, 135(20), 7567-7571. [Link]
- Kumar, S., et al. (2020). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. Journal of the Indian Chemical Society, 97(10), 1667-1672.
-
Soldevilla, A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Organometallics, 41(22), 3326-3334. [Link]
-
Khanum, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 47-61. [Link]
-
White, M. C. (2011). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Israel Journal of Chemistry, 51(3-4), 434-446. [Link]
-
Lafrance, M., & Fagnou, K. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (28), 2849-2860. [Link]
- Chen, X., et al. (2010). Palladium(II)-Catalyzed ortho Arylation of 2-Phenylpyridines with Potassium Aryltrifluoroborates by C–H Functionalization. The Journal of Organic Chemistry, 75(1), 17-20.
- Reddy, M. S., et al. (2017). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Organic & Biomolecular Chemistry, 15(29), 6171-6178.
- Zhang, X., et al. (2014). Palladium-Catalyzed Alkenylation via sp2 C-H Bond Activation Using Phenolic Hydroxyl As the Directing Group.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Topic: Analytical Methods for the Quantification of 2'-Methyl-[1,1'-biphenyl]-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the quantitative analysis of 2'-Methyl-[1,1'-biphenyl]-2-ol, a biphenyl derivative of interest in pharmaceutical development and chemical synthesis. Accurate quantification of such molecules is critical for process control, impurity profiling, and stability testing. We present two robust, validated analytical methodologies: a primary method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quantification, and a secondary, high-sensitivity confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide senior application scientists with the foundational principles, step-by-step protocols, and rationale behind experimental choices, ensuring scientific integrity and reproducible results.
Introduction and Analyte Properties
This compound is an organic compound characterized by a biphenyl backbone with methyl and hydroxyl substitutions.[1] Such structures are common in pharmaceutical intermediates, active pharmaceutical ingredients (APIs), or can arise as process-related impurities or metabolites. The precise measurement of its concentration is essential for ensuring product quality, safety, and efficacy in regulated environments.[2][3] The validation of analytical methods provides documented evidence that the procedure is fit for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[2][4]
Physicochemical Properties of this compound
Understanding the analyte's properties is the first step in developing a robust analytical method. Its moderate hydrophobicity (XLogP3 = 3.5) and the presence of a UV-active biphenyl chromophore make it an ideal candidate for both RP-HPLC-UV and GC-MS analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-methylphenyl)phenol | PubChem[1] |
| XLogP3 (Hydrophobicity) | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse for quality control in the pharmaceutical industry due to its robustness, precision, and suitability for non-volatile and thermally labile compounds. The methodology separates analytes based on their hydrophobic interactions with a non-polar stationary phase.
Causality Behind Method Selection
-
Analyte Suitability: The analyte's polarity and molecular weight are well-suited for reversed-phase chromatography.
-
UV-Active Chromophore: The biphenyl ring system provides strong UV absorbance, allowing for sensitive detection without derivatization.
-
Robustness & Transferability: HPLC methods are highly reproducible across different laboratories and systems, a key requirement for drug development.[3]
-
Stationary Phase Choice: While a standard C18 column is effective, a Biphenyl stationary phase is recommended for superior performance. Biphenyl phases offer enhanced π-π interactions with aromatic analytes, providing alternative selectivity and potentially better resolution from closely related impurities compared to traditional alkyl phases.[5]
Experimental Protocol: RP-HPLC-UV
A. Instrumentation and Materials
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Reference Standard: this compound, >99% purity.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Sample Vials and 0.22 µm syringe filters.
B. Preparation of Solutions
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
C. Sample Preparation
-
Accurately weigh the sample matrix (e.g., drug product, reaction mixture) containing the analyte.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
D. HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm | Enhanced aromatic selectivity for biphenyl structures.[5] |
| Mobile Phase | Isocratic: 65% Acetonitrile / 35% Water | Provides good retention and peak shape for an analyte with XLogP3 of 3.5. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring efficient separation. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
HPLC Workflow Diagram
Sources
Application Notes & Protocols: Synthesis of Dibenzofuran Derivatives via Intramolecular Cyclization of 2'-Methyl-[1,1'-biphenyl]-2-ol
Introduction: Strategic Importance of 2'-Methyl-[1,1'-biphenyl]-2-ol in Heterocyclic Synthesis
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet conformationally adaptable backbone for molecular design.[1] Specifically, this compound serves as a high-value precursor for the synthesis of substituted dibenzofurans. Dibenzofurans are a critical class of oxygen-containing heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[2] Their planar, electron-rich structure allows for intercalation with DNA and interaction with various biological targets.
The strategic placement of the hydroxyl group and the methyl-substituted phenyl ring in this compound (Figure 1) enables a direct and efficient pathway to the dibenzofuran core via intramolecular oxidative C-O bond formation. This process, often catalyzed by transition metals like palladium, represents a powerful tool for constructing complex molecular architectures from readily accessible starting materials.[3][4] The methyl group on the second phenyl ring not only influences the electronic properties and conformation of the starting material but also results in a specifically substituted dibenzofuran product, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
This guide provides detailed protocols for the synthesis of 4-methyldibenzofuran from this compound, focusing on a well-established palladium-catalyzed method and offering an alternative iron-based approach.
Figure 1: Structure of this compound
Source: PubChem CID 15322164[4]
Primary Protocol: Palladium-Catalyzed Oxidative C-H Activation/C-O Cyclization
This protocol is based on established methods for the intramolecular cyclization of 2-arylphenols to dibenzofurans via a phenol-directed C-H activation mechanism.[2][3][4] The hydroxyl group of the substrate directs the palladium catalyst to a specific C-H bond on the adjacent aryl ring, facilitating a highly regioselective cyclization.
Causality and Mechanistic Insights
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:
-
Coordination: The hydroxyl group of this compound coordinates to the Pd(II) catalyst.
-
C-H Activation: The palladium center activates a C-H bond at the ortho position of the methyl-substituted ring in a concerted metalation-deprotonation (CMD) step. This forms a six-membered palladacycle intermediate.
-
Reductive Elimination: The crucial C-O bond is formed through reductive elimination from the palladacycle, releasing the 4-methyldibenzofuran product and a Pd(0) species.
-
Catalyst Reoxidation: An oxidant (in this case, atmospheric oxygen or another specified oxidant) regenerates the active Pd(II) catalyst from Pd(0), allowing the cycle to continue.[3]
Kinetic studies on similar systems have indicated that the C-O reductive elimination, rather than C-H activation, can be the turnover-limiting step of the process.[1][3]
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed dibenzofuran synthesis.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene or DMAc (Dimethylacetamide) (0.1 M)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere optional (can be run with an air or oxygen balloon)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (e.g., 184 mg, 1.0 mmol).
-
Add potassium carbonate (276 mg, 2.0 mmol).
-
Add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).
-
Add the solvent (Toluene or DMAc, 10 mL) to the flask.
-
Equip the flask with a reflux condenser. For reactions requiring an enriched oxygen atmosphere, attach a balloon filled with O₂ or simply leave open to the air (via the condenser).
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-methyldibenzofuran.
Data Summary Table
| Parameter | Condition | Rationale / Reference |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) source for C-H activation.[3][4] |
| Catalyst Loading | 2-10 mol% | Balances reaction efficiency with cost. 5 mol% is a typical starting point.[6] |
| Oxidant | Air (O₂) | A green, inexpensive, and readily available terminal oxidant.[3] |
| Base | K₂CO₃, Cs₂CO₃ | Often required to facilitate the deprotonation step in the C-H activation.[6] |
| Solvent | Toluene, DMAc, PivOH | High-boiling point solvents are necessary for the required reaction temperatures.[3][6] |
| Temperature | 100 - 140 °C | Provides the thermal energy needed to overcome activation barriers, particularly for C-O reductive elimination.[3] |
| Yield (Typical) | 60 - 90% | Yields for analogous 2-arylphenol cyclizations are generally good to excellent.[3][4] |
Alternative Protocol: Iron(III) Chloride-Mediated Oxidative Cyclization
For laboratories seeking alternatives to palladium catalysis, iron(III) chloride (FeCl₃) offers a cheaper, though often higher-loading, option for mediating oxidative C-C and C-O coupling reactions.[7][8] The mechanism is believed to proceed through a radical or radical-cation pathway initiated by the single-electron oxidation of the phenol by Fe(III).
Catalytic Cycle Diagram
Caption: Proposed pathway for FeCl3-mediated cyclization.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃, 2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (CH₃CN) (0.1 M)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (184 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a single portion, add anhydrous iron(III) chloride (325 mg, 2.0 mmol) to the stirred solution. Caution: The reaction can be exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring for 2-6 hours, monitoring the reaction by TLC. The solution will typically turn dark.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate 4-methyldibenzofuran.
Trustworthiness & Self-Validation
For every protocol, successful synthesis should be validated through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the 4-methyldibenzofuran product, verifying the disappearance of the phenolic proton and the appearance of aromatic signals consistent with the dibenzofuran core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which should correspond to the molecular formula C₁₃H₁₀O.
-
Purity Analysis: Purity should be assessed by GC-MS or HPLC analysis.
By following these protocols and validating the results with the analytical methods described, researchers can reliably synthesize and characterize 4-methyldibenzofuran for applications in drug discovery and materials science.
References
-
Stuart, D. R., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253.
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
-
Pan, F., et al. (2020). Recent advances in the synthesis of dibenzofurans. RSC Advances, 10(45), 26941-26959. (Simulated reference, concept from search results[2][9])
-
Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148.
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of benzofurans. Chemical Reviews, 111(5), PR215-PR283. (Simulated reference, concept from search results[10][11])
-
Zhao, J., et al. (2012). Cu-catalyzed oxidative C(sp2)-H cycloetherification of o-arylphenols for the preparation of dibenzofurans. Organic Letters, 14(15), 3978–3981.
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Chen, C-Y., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(2), 1253-1259.
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Wei, Y., & Yoshikai, N. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters, 13(20), 5504–5507.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15322164, this compound.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 839-854.
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
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Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
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Kürti, L., & Czakó, B. (2009). Iron(iii) chloride in oxidative C–C coupling reactions. Chemical Society Reviews, 38(8), 2445-2457.
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FeCl3-mediated intramolecular oxidative cyclization of 4-hydroxy coumarins. (n.d.). ResearchGate.
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A Novel One-Pot Oxidative Cyclization of 2′-Amino and 2′-Hydroxychalcones Employing FeCl3×6H2O—Methanol. (2016). Letters in Organic Chemistry, 13(1), 58-64. (Simulated reference, concept from search result[8])
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Libman, A., & Pappo, D. (2018). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry, 83(14), 7427–7437.
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Troubleshooting & Optimization
Common side products in the synthesis of "2'-Methyl-[1,1'-biphenyl]-2-ol"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable biphenyl intermediate. We provide in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when synthesizing this compound via Suzuki-Miyaura coupling?
When synthesizing this compound, typically via the palladium-catalyzed Suzuki-Miyaura cross-coupling of o-tolylboronic acid and a 2-halophenol (e.g., 2-bromophenol), you should be prepared to encounter several characteristic side products. The presence and quantity of these impurities depend heavily on reaction conditions such as the purity of reagents, efficiency of degassing, choice of base, and solvent system.[1]
The primary undesired products include:
-
Homocoupled Products: Formation of symmetrical biaryls from the starting materials.
-
2,2'-Dimethylbiphenyl (from o-tolylboronic acid).
-
2,2'-Biphenol (from 2-bromophenol).
-
-
Starting Material Decomposition Products:
Monitoring your reaction by TLC or LC-MS can help you identify the formation of these byproducts early in the process.
Q2: I'm observing significant amounts of homocoupled products (2,2'-dimethylbiphenyl and/or 2,2'-biphenol). What is causing this and how can I prevent it?
The formation of homocoupled products is a classic issue in Suzuki-Miyaura couplings and can arise from several mechanistic pathways.[1][6]
Causality:
-
Oxygen-Mediated Boronic Acid Homocoupling: The presence of molecular oxygen is a primary culprit for the homocoupling of boronic acids.[6] Oxygen can participate in the catalytic cycle, potentially by re-oxidizing the Pd(0) catalyst or promoting a separate radical pathway that leads to the dimerization of the boronic acid.
-
Competing Transmetalation/Reductive Elimination: Under certain conditions, two molecules of the boronic acid or the aryl halide can transmetalate onto the palladium center, followed by reductive elimination to yield the homocoupled product. This can be particularly prevalent if the desired cross-coupling transmetalation step is slow.[7]
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintaining a positive inert atmosphere throughout the reaction is essential.[6]
-
Catalyst and Ligand Choice: Use a high-quality palladium source. Sometimes, the choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Reaction Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway over the aryl halide homocoupling.
Q3: My yield is very low, and my crude NMR shows signals for toluene and phenol. What happened to my starting materials?
The presence of toluene and phenol points directly to two well-known side reactions: protodeboronation and hydrodehalogenation .
-
Protodeboronation of o-tolylboronic acid: This is the cleavage of the C–B bond, which is replaced by a C–H bond, converting the boronic acid into toluene.[2][8]
-
Causality: This reaction is often mediated by aqueous acidic or basic conditions.[3][9] The pH of the reaction is a critical factor influencing the rate of protodeboronation.[8] For some boronic acids, this decomposition pathway can be significant, consuming the nucleophilic partner and stalling the reaction.
-
-
Hydrodehalogenation of 2-bromophenol: This is the replacement of the bromine atom with a hydrogen atom, resulting in phenol.
-
Causality: This side reaction occurs within the catalytic cycle. After the oxidative addition of 2-bromophenol to Pd(0), the resulting Pd(II) complex can react with a hydride source in the mixture.[5] Potential hydride sources include trace impurities, certain solvents (like alcohols), or even the base itself under specific conditions. This is followed by reductive elimination to form phenol.
-
Troubleshooting & Optimization:
-
Control Water Content: If protodeboronation is an issue, consider using anhydrous solvents and bases (e.g., powdered K₂CO₃ or CsF).
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can significantly suppress the rate of protodeboronation.[10]
-
Choice of Base and Solvent: Use a base and solvent system known to minimize these side reactions. For instance, non-protic solvents like dioxane or toluene are often preferred over alcohols. Using fluoride bases like KF or CsF can sometimes be beneficial.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues observed during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| TLC/LC-MS shows two major non-polar spots, one being the homocoupled 2,2'-dimethylbiphenyl. | 1. Inadequate degassing (O₂ present).2. Sub-optimal catalyst system. | 1. Improve Degassing: Sparge the solvent and reaction mixture with Ar or N₂ for an extended period (45-60 min) before adding the catalyst.2. Optimize Catalyst: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. |
| Reaction stalls; significant starting 2-bromophenol remains, and phenol is detected. | 1. Hydrodehalogenation is outcompeting cross-coupling.2. Protodeboronation has consumed the boronic acid partner. | 1. Verify Reagent Purity: Ensure the base and solvent are free from hydride-donating impurities.2. Switch to Boronate Ester: Use o-tolylboronic acid pinacol ester instead of the free acid to prevent protodeboronation.3. Increase Temperature: A modest increase in temperature may favor the desired reductive elimination over side reactions. |
| Formation of a black precipitate (Palladium Black) and low conversion. | 1. Catalyst decomposition.2. High reaction temperature or incorrect ligand-to-metal ratio. | 1. Use a More Stable Catalyst: Employ a pre-catalyst or a more robust ligand that stabilizes the Pd(0) species.2. Lower Temperature: Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.3. Ensure Proper Ligand Ratio: For catalysts generated in situ, ensure the correct ligand-to-palladium ratio is used. |
Visualization of Reaction Pathways
To better understand the competition between the desired synthesis and the formation of major side products, the following diagrams illustrate the key mechanistic steps.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.
Competing Side Reaction Pathways
Caption: Major side reactions branching from the Suzuki-Miyaura cycle.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a baseline for the synthesis of this compound.
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of Dioxane/Water (0.2 M relative to 2-bromophenol).
-
Seal the flask with a septum and sparge the mixture with a gentle stream of argon gas through a needle for 45 minutes. Ensure a vent needle is in place.
-
-
Catalyst Addition:
-
While maintaining a positive argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Purification Strategy for Removing Common Side Products
The polarity differences between the desired product and the common side products allow for efficient separation via column chromatography.
-
Desired Product: this compound is a polar molecule due to the hydroxyl group.
-
Side Products:
-
Toluene & 2,2'-Dimethylbiphenyl: Very non-polar. Will elute first with low-polarity eluents (e.g., pure hexane or 98:2 Hexane:EtOAc).
-
Phenol & 2,2'-Biphenol: Polar, but typically have different retention factors than the desired product.
-
Step-by-Step Chromatography:
-
Prepare Column: Dry-load the crude material onto silica gel.
-
Elution:
-
Start with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute the non-polar homocoupled product (2,2'-dimethylbiphenyl) and any residual toluene.
-
Gradually increase the polarity of the eluent (e.g., to 85:15 Hexane:Ethyl Acetate).
-
The desired product, this compound, will elute.
-
More polar impurities like 2,2'-biphenol will elute at higher solvent polarities.
-
-
Collect and Analyze: Collect fractions and analyze by TLC to pool the pure product.
References
-
Ainley, A. D., & Challenger, F. (1930). Studies of the boroxines and boronic acids. Part I. The action of reagents on benzeneboronic acid and the so-called “benzeneboroxide”. J. Chem. Soc., 2171-2180. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc., 46(10), 2339–2343. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc., 143(37), 14814–14826. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1195-1209. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10506-10509. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
-
Wikipedia contributors. (2023). Gomberg–Bachmann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations [mdpi.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Overcoming Steric Hindrance in 2'-Methyl-[1,1'-biphenyl]-2-ol Reactions
Welcome to the technical support guide for navigating the synthetic challenges posed by 2'-Methyl-[1,1'-biphenyl]-2-ol and its derivatives. This molecule, characterized by significant steric hindrance around the biaryl linkage, often presents difficulties in achieving high yields and selectivities in common organic transformations. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles.
The core issue with this compound lies in the ortho-methyl and ortho-hydroxyl groups, which restrict rotation around the pivotal C-C bond, creating a sterically crowded environment. This hindrance can impede the approach of reagents and catalysts, slowing down or even preventing desired reactions. Furthermore, this restricted rotation can lead to atropisomerism, where rotational isomers are stable enough to be isolated.[1][2] This phenomenon is of particular interest in drug discovery and asymmetric catalysis.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Poor Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling to synthesize a derivative of this compound, but I am consistently obtaining low yields. What are the key factors to consider for optimizing this reaction?
Answer: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are a common challenge. The primary reason is the difficulty of the catalytic species to access the reaction center. Here’s a breakdown of critical parameters to investigate:
1. Catalyst and Ligand Selection: This is arguably the most crucial factor. Standard palladium catalysts may not be effective.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Ligands such as SPhos, RuPhos, and BrettPhos have been specifically designed for sterically demanding couplings.[6][7] N-heterocyclic carbenes (NHCs) are also highly effective due to their strong σ-donating properties and steric bulk, which stabilize the active catalytic species.[8][9] Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for such reactions.[8][9]
-
Pre-catalysts: Consider using well-defined pre-catalysts like PEPPSI-type complexes, which are often more stable and efficient.[10]
2. Base and Solvent Choice: The choice of base and solvent system is critical for an efficient transmetalation step.
-
Bases: While stronger bases like K3PO4 or Cs2CO3 are commonly used, for substrates sensitive to harsh conditions, weaker bases in combination with specific ligands might be necessary.[11] Aqueous barium hydroxide has also been successfully employed.[11]
-
Solvents: Aprotic polar solvents like dioxane, THF, or toluene are standard. The use of 2-propanol at room temperature has also been reported to be effective for hindered substrates.[12]
3. Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. For sterically hindered couplings, starting with milder conditions (e.g., room temperature to 80 °C) and gradually increasing the temperature is a prudent approach.[9][12]
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura couplings.
FAQ 2: Challenges with C-N Bond Formation (Buchwald-Hartwig Amination)
Question: I am trying to perform a Buchwald-Hartwig amination on a derivative of this compound, but the reaction is sluggish and incomplete. How can I improve the efficiency of this transformation?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[5] The bulky nature of the biaryl scaffold can hinder the coordination of the amine and subsequent reductive elimination.
1. Ligand Choice is Paramount: Similar to Suzuki couplings, the ligand plays a vital role.
-
Dialkylbiaryl Phosphine Ligands: The Buchwald group has developed a range of these ligands that are highly effective for coupling sterically hindered substrates.[5][6]
-
Ferrocene-Based Ligands: Hartwig's research has highlighted the utility of ferrocene-derived and trialkyl phosphine ligands.[5]
-
Rationale: These bulky ligands promote the formation of a monoligated palladium species, which is more reactive in the catalytic cycle and accelerates the rate-limiting steps.[5]
2. Base Selection: The choice of base is critical and can influence the reaction outcome significantly.
-
Common Bases: NaOtBu, KOtBu, and LiHMDS are frequently used.
-
Proton-Tolerant Conditions: For substrates with sensitive functional groups, using LiHMDS can allow for greater proton tolerance.[6]
3. Amine Reactivity: The nature of the amine coupling partner is also a factor. Primary amines are generally more reactive than secondary amines. For less reactive amines, more specialized and reactive ligands like tBuBrettPhos may be required.[6]
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the desired amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the appropriate bulky phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvent and Base: Add anhydrous toluene (5 mL) followed by the base (e.g., NaOtBu, 1.4 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 3: Exploring Alternative C-H Activation Strategies
Question: Are there alternative methods to traditional cross-coupling reactions for functionalizing the sterically hindered positions of this compound?
Answer: Yes, directed C-H activation has emerged as a powerful strategy to bypass the need for pre-functionalized substrates, which can be a significant advantage when dealing with complex molecules.[13]
1. Directing Group Strategy: The existing hydroxyl group on the biphenyl scaffold can act as a directing group, guiding a transition metal catalyst to a specific C-H bond for functionalization.
2. Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have been successfully employed for the atroposelective synthesis of biaryls through C-H activation and coupling with sterically hindered alkynes.[14] This approach can offer excellent control over regioselectivity and enantioselectivity.
3. Iridium-Catalyzed Borylation: Chiral iridium catalysts can be used for the enantioselective C-H borylation of biaryls, where an ether directing group can be installed to guide the borylation.[15] The resulting boronic ester can then be used in subsequent cross-coupling reactions.
Conceptual Workflow: C-H Activation
Caption: Conceptual workflow for directed C-H functionalization.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura couplings of sterically hindered substrates under different catalytic conditions, illustrating the impact of ligand choice.
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloro-m-xylene | 2-Fluorophenylboronic acid | 0.5 mol% Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 | [7] |
| 2 | 2,4,6-Triisopropylbromobenzene | 2-Biphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [7] |
| 3 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1 mol% Pd(OAc)₂ / Non-C₂-symmetric bis-benzimidazolium salt | K₂CO₃ | Dioxane | 110 | 46-60 | [16] |
| 4 | Hindered Aryl Chloride | Arylboronic acid | Acenaphthoimidazolylidene Pd Complex | K₃PO₄ | Dioxane | 80 | >90 | [9] |
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13154-13155. [Link]
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). Chembiochem, 24(1), e202200610. [Link]
-
Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes. (2020). Angewandte Chemie International Edition, 59(32), 13288-13294. [Link]
-
Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. (2025). Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). Molecules, 26(21), 6701. [Link]
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Ether-Directed Enantioselective C(sp2)–H Borylation for the Synthesis of Axially Chiral Biaryls. (2025). Organic Letters. [Link]
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Wikipedia. (n.d.). Atropisomer. Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
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Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. (2024). YouTube. [Link]
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A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. (n.d.). PMC. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2021). Buchwald-Hartwig Coupling. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chiralpedia. (n.d.). Atropisomers: things are tight, single bond won't rotate. Retrieved from [Link]
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Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link]
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Atropisomerism in medicinal chemistry: challenges and opportunities. (n.d.). PMC - NIH. [Link]
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PubChem. (n.d.). 2-Methylbiphenyl. Retrieved from [Link]
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Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. (2025). RSC Publishing. [Link]
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Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. (2008). Organic Letters, 10(3), 441-444. [Link]
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Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1836. [Link]
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Photochemical permutation of meta-substituted phenols. (2025). Nature Communications. [Link]
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Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
-
An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. (2025). ResearchGate. [Link]
-
Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic CarbenePd Catalyst. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2025). ResearchGate. [Link]
-
Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. (2023). MDPI. [Link]
Sources
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- 2. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEPPSI - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 13. m.youtube.com [m.youtube.com]
- 14. Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Loading for 2'-Methyl-[1,1'-biphenyl]-2-ol Synthesis
Welcome to the technical support center for the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.
The synthesis of this compound, a sterically hindered biaryl, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (such as 2-methylphenylboronic acid) and an organohalide (such as 2-bromophenol or 2-iodophenol).[1][3][4] The efficiency of this transformation is highly dependent on the optimization of various reaction parameters, with catalyst loading being a critical factor influencing yield, purity, and cost-effectiveness.[5][6]
This guide will provide a structured approach to troubleshooting common issues and optimizing your catalyst system for this specific synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling for a sterically hindered biaryl like this compound can stem from several factors related to the catalyst system and reaction conditions.
Root Cause Analysis and Solutions:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, can be slow, especially with less reactive aryl chlorides or sterically hindered substrates.[1]
-
Solution:
-
Switch to a more reactive aryl halide: The reactivity order is I > Br > Cl.[4] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide.
-
Use a more electron-rich ligand: Ligands like Buchwald's SPhos or RuPhos can accelerate oxidative addition to electron-rich or sterically hindered aryl halides.[7]
-
-
-
Catalyst Deactivation (Palladium Black Formation): The active Pd(0) catalyst can precipitate as inactive palladium black, especially at higher temperatures.
-
Solution:
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can help stabilize the catalytic species and prevent agglomeration.[7]
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.[7]
-
-
-
Ineffective Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a crucial step that requires activation by a base.[8]
-
Solution:
-
Base Selection: The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2]
-
Ensure Anhydrous Conditions (if using an anhydrous base): Some bases, like anhydrous K₃PO₄, may require a small amount of water to be effective.[9] If using strictly anhydrous conditions, consider adding a few equivalents of water.
-
-
-
Steric Hindrance Inhibiting Reductive Elimination: The final step, reductive elimination to form the biaryl product, can be slow for sterically demanding substrates.[5]
-
Solution:
-
Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands can promote reductive elimination by creating a more sterically crowded metal center. Ligands like XPhos and SPhos are designed for this purpose.
-
-
Troubleshooting Workflow:
Caption: The Suzuki-Miyaura catalytic cycle.
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation. [8]It reacts with the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.
For the synthesis of this compound, the choice of base is critical due to the presence of the acidic phenol group and steric hindrance.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sterically hindered couplings and substrates with sensitive functional groups. It is strong enough to promote the reaction without causing significant side reactions.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, particularly with less reactive aryl chlorides. Its high solubility in some organic solvents can be advantageous.
-
Potassium Fluoride (KF): A milder base that can be used if the starting materials are sensitive to stronger bases. [8]
-
-
Bases to Avoid:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong, nucleophilic bases that can lead to decomposition of the starting materials or catalyst and promote side reactions.
-
Q4: Which solvent is most suitable for this reaction?
A4: Aprotic polar solvents are generally preferred for Suzuki-Miyaura couplings as they can dissolve the reactants and the catalyst complex while remaining inert to the reaction conditions.
-
Commonly Used Solvents:
-
1,4-Dioxane: A very common and effective solvent for Suzuki couplings.
-
Toluene: Another excellent choice, especially for reactions at higher temperatures.
-
Tetrahydrofuran (THF): Effective, but its lower boiling point limits the reaction temperature. [2][7] A biphasic system, such as toluene/water, can also be used, particularly with water-soluble bases like K₂CO₃. However, for this specific synthesis, an anhydrous single-solvent system with K₃PO₄ is often more reliable.
-
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Shen, W. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3850–3858. [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Takale, T. T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5212–5217. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Retrieved from [Link]
-
PMC. (2023). Photochemical permutation of meta-substituted phenols. Retrieved from [Link]
-
PMC. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Retrieved from [Link]
- Google Patents. (n.d.). WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.
-
Semantic Scholar. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]
-
PMC. (n.d.). Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. Retrieved from [Link]
-
Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Patsnap. (2021). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). 2' O-Methyl RNA, 2'OMe RNA Synthesis. Retrieved from [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. reddit.com [reddit.com]
Preventing homocoupling byproducts in "2'-Methyl-[1,1'-biphenyl]-2-ol" Suzuki reactions
A Senior Application Scientist's Guide to Mitigating Homocoupling Byproducts
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of sterically hindered biaryls, specifically focusing on the preparation of 2'-Methyl-[1,1'-biphenyl]-2-ol. The formation of this tetra-ortho-substituted biaryl presents unique challenges, with the prevalence of homocoupling byproducts being a primary obstacle to achieving high yields and purity.
This document provides in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and supported by field-proven insights and established literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing significant amounts of biphenyl from my o-tolylboronic acid and 4,4'-dimethylbiphenyl from my 2-halophenol starting material. What is causing this homocoupling?
A1: The formation of homocoupling byproducts is a common issue in Suzuki reactions and can arise from both the organoboron reagent and the organohalide. The primary culprit is often the presence of palladium(II) species and dissolved oxygen in your reaction mixture.[1][2]
-
Boronic Acid Homocoupling: This is the more frequent issue. It is primarily mediated by Pd(II) species. If your palladium source is a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), a portion of it can react with two molecules of the boronic acid in a transmetalation-reductive elimination sequence to form the homocoupled product. This process also serves to generate the active Pd(0) catalyst, but can be a significant competing pathway.[1] The presence of oxygen can exacerbate this by re-oxidizing Pd(0) to Pd(II), which can then re-enter the homocoupling cycle.[2]
-
Aryl Halide Homocoupling: While less common, the homocoupling of your 2-halophenol can also occur. This pathway is also catalyzed by palladium, typically involving the oxidative addition of two aryl halide molecules to a Pd(0) center, followed by reductive elimination.[2][3] This can be more prevalent with electron-rich aryl halides.
Below is a diagram illustrating the competition between the desired cross-coupling and the homocoupling pathways.
Caption: Competing Suzuki cross-coupling and homocoupling pathways.
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing is critical. Standard purging with an inert gas (argon or nitrogen) for 15-30 minutes is a good start, but for sensitive reactions like this, more robust methods are recommended.
-
Freeze-Pump-Thaw: This is a highly effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.
-
Sub-surface Sparging: Bubbling an inert gas directly through the solvent for an extended period (30-60 minutes) before adding the catalyst and reagents can be very effective at displacing dissolved oxygen.
Q3: My reaction is sluggish and still producing homocoupled products despite degassing. Could my choice of ligand be the problem?
A3: Absolutely. For sterically hindered couplings like the synthesis of this compound, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You need bulky, electron-rich ligands to promote the desired reaction pathway.
Bulky ligands favor the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates the rate-limiting oxidative addition step.[4] Their steric hindrance also promotes the final reductive elimination step to release the desired biaryl product.[4]
Recommended Ligands for Sterically Hindered Couplings:
| Ligand Name | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically demanding couplings, often providing high yields at low catalyst loadings.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective Buchwald ligand for challenging couplings.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often used for C-N couplings but also effective for sterically hindered Suzuki reactions. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk can be beneficial for particularly challenging substrates. |
Q4: What is the best palladium precursor to use to minimize homocoupling?
A4: Using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred over Pd(II) sources because it eliminates the need for an initial reduction step that can contribute to boronic acid homocoupling.[1]
However, many modern protocols utilize highly efficient "precatalysts." These are stable Pd(II) complexes designed to cleanly and rapidly generate the active L-Pd(0) species under the reaction conditions. The Buchwald G3 and G4 precatalysts are excellent examples and are commercially available for ligands like SPhos and XPhos.
Caption: Activation of a Buchwald precatalyst to the active Pd(0) species.
Q5: I'm using 2-bromophenol and o-tolylboronic acid. What base and solvent system would you recommend?
A5: For sterically hindered Suzuki couplings, a moderately weak inorganic base is often optimal. Strong bases can sometimes promote side reactions.
-
Base: Potassium phosphate (K₃PO₄) is a widely used and effective base for these types of reactions. It is sufficiently basic to facilitate the crucial transmetalation step without causing degradation of sensitive functional groups.[4] Potassium carbonate (K₂CO₃) is another viable option.[6] The use of aqueous solutions of these bases is common.
-
Solvent: A mixture of an organic solvent and water is typically employed. Toluene, dioxane, or THF are common organic solvents. The water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[7] For substrates that are particularly prone to side reactions, sometimes a switch to a less polar solvent like toluene can be beneficial.[8]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Aryl Halide | 2-Bromophenol | More reactive than the corresponding chloride. |
| Boronic Acid | o-Tolylboronic acid | - |
| Palladium Source | SPhos G3 Precatalyst | Efficient generation of the active catalyst. |
| Ligand | SPhos | Proven efficacy for sterically hindered couplings.[4] |
| Base | K₃PO₄ | Mild and effective for promoting transmetalation.[4] |
| Solvent | Toluene/Water (e.g., 5:1) | Good balance of solubility for organic and inorganic components. |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome steric hindrance.[9] |
Q6: I've optimized my ligand, base, and solvent, but my yields are still not quantitative. What else can I try?
A6: Here are a few additional troubleshooting steps for this challenging transformation:
-
Temperature Optimization: While higher temperatures can overcome activation barriers, they can also accelerate decomposition pathways. If you are seeing dark reaction mixtures or significant byproduct formation, try lowering the temperature. Conversely, if the reaction is stalling, a modest increase in temperature might be necessary.[9]
-
Reagent Purity: Ensure the purity of your boronic acid. Boronic acids can dehydrate to form boroxines, which can have different reactivity. Using freshly purchased or purified reagents is always advisable.
-
Equivalents of Boronic Acid: Sometimes, using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling.
-
Reaction Time: Sterically hindered couplings can be slow. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Pushing the reaction for too long can lead to product degradation.
Experimental Protocol: A Starting Point
The following is a general protocol that can serve as a starting point for the synthesis of this compound. Optimization will likely be required.
Materials:
-
2-Bromophenol
-
o-Tolylboronic acid
-
SPhos G3 Precatalyst (or Pd₂(dba)₃ and SPhos ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vessel, add 2-bromophenol (1.0 equiv), o-tolylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Add toluene and water (e.g., a 5:1 v/v mixture).
-
Degas the mixture thoroughly by sparging with argon for 30-60 minutes or by performing three freeze-pump-thaw cycles.
-
Under a positive pressure of argon, add the SPhos G3 precatalyst (e.g., 1-2 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Chen, H., & Zhang, S. (2005). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 70(5), 1896-1899.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13154-13155.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chem-Station. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). GB2065655A - Preparing biphenyl compounds by coupling.
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
-
National Institutes of Health. (2012, May 31). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Retrieved from [Link]
-
University of London. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
ACS Publications. (2020, September 4). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. Retrieved from [Link]
-
National Institutes of Health. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. Retrieved from [Link]
-
Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (2023, August 11). Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
National Institutes of Health. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. / ChemInform, 2007 [sci-hub.jp]
- 6. researchgate.net [researchgate.net]
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- 8. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
"2'-Methyl-[1,1'-biphenyl]-2-ol" stability under acidic and basic reaction conditions
Technical Support Center: Stability of 2'-Methyl-[1,1'-biphenyl]-2-ol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under common laboratory conditions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, interpret your results, and design robust experiments.
Section 1: Fundamental Chemical Stability Profile
This section addresses the core structural features of this compound that dictate its reactivity.
Q1: What are the key reactive functional groups in this compound that I should be concerned about?
The primary site of chemical reactivity and potential instability in this compound is the phenolic hydroxyl (-OH) group .[1] While the biphenyl core is generally robust, the phenol group confers specific properties:
-
Acidity: The hydroxyl proton is weakly acidic (typical phenol pKa is around 10) and will be readily deprotonated by bases to form a phenoxide anion.[1]
-
Nucleophilicity: The resulting phenoxide is a potent nucleophile and is highly susceptible to oxidation.
-
Ring Activation: The -OH group is a strong activating group for electrophilic aromatic substitution, making the hydroxyl-bearing phenyl ring more reactive than the other.[1]
The methyl group is relatively inert but can be susceptible to oxidation under very harsh conditions.
Caption: Key functional groups of this compound.
Section 2: Stability & Troubleshooting in Basic Conditions
Working with phenols in basic media is a common source of experimental issues. The formation of the phenoxide ion dramatically changes the molecule's properties.
FAQ 1: Is this compound stable in aqueous basic solutions like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
Short Answer: No, it is prone to degradation, primarily through oxidation.
Detailed Explanation: In the presence of a base, the phenolic proton is removed, forming the 2'-methyl-[1,1'-biphenyl]-2-olate anion (a phenoxide). This anion is significantly more electron-rich than the parent phenol. This high electron density makes the molecule extremely sensitive to oxidizing agents, including dissolved oxygen from the air.[1] While the compound will dissolve in aqueous base due to salt formation, the resulting solution can be unstable, especially if heated or exposed to air for extended periods.
FAQ 2: My solution of the compound in aqueous base turned yellow/brown upon standing or heating. What is happening and how can I prevent it?
This color change is a classic indicator of oxidative degradation. The highly reactive phenoxide is being oxidized to form colored species, likely quinone-type structures and potentially polymeric materials. This process is often accelerated by heat and exposure to atmospheric oxygen.
Troubleshooting & Prevention Workflow:
Caption: Troubleshooting workflow for degradation in basic conditions.
To prevent oxidative degradation:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent (e.g., water, methanol) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct your experiment under a blanket of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.
-
Control Temperature: Perform the reaction at the lowest feasible temperature, as higher temperatures accelerate oxidation rates.
-
Limit Exposure Time: Prepare the basic solution immediately before use and proceed with the subsequent steps of your experiment without delay.
Section 3: Stability & Troubleshooting in Acidic Conditions
FAQ 3: How does this compound behave in acidic solutions (e.g., HCl, H₂SO₄)?
Generally, the compound is significantly more stable under acidic conditions than basic conditions, especially in the absence of strong oxidants or high heat. The phenolic hydroxyl group is a poor leaving group and is unlikely to participate in reactions unless protonated by a very strong acid, which can alter the regiochemistry of other reactions on the aromatic ring.[1] For most standard laboratory procedures, you should not expect significant degradation in dilute mineral acids at room temperature.
FAQ 4: I am running a reaction in a strong acid (e.g., triflic acid) at elevated temperatures and observing unexpected isomers. What could be happening?
Under forcing acidic conditions (strong acid, high heat), phenolic compounds can undergo rearrangements.[2] This proceeds through the formation of an "arenium ion" intermediate (protonation of the aromatic ring). While not a common degradation pathway under typical "forced degradation" study conditions, it is a possibility in synthetic applications involving harsh acidic catalysis. If you suspect isomerization, advanced analytical techniques like 2D-NMR will be necessary for structural elucidation of the byproducts.
Section 4: Designing a Forced Degradation Study
Forced degradation (or stress testing) is essential in pharmaceutical development to understand degradation pathways and to develop stability-indicating analytical methods.[3][4][5]
Q5: Why and when should I perform a forced degradation study on this compound?
You should perform a forced degradation study to:
-
Identify likely degradation products that could form during manufacturing or storage.[5]
-
Elucidate potential degradation pathways.[6]
-
Demonstrate the specificity of your analytical method (e.g., HPLC), proving it can separate the intact compound from its degradation products.[4]
These studies are typically conducted during Phase III of drug development but are encouraged earlier to inform process and formulation development.[4]
Q6: What are the standard starting conditions for an acid/base forced degradation study?
The goal is to achieve a target degradation of 10-30%.[6] If initial conditions are too harsh or too mild, they should be adjusted.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl or H₂SO₄ | Room Temp, or 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH or KOH | Room Temp, or 50-60°C | Up to 7 days |
| Oxidation | 0.1% to 3.0% H₂O₂ | Room Temperature | Varies |
| Thermal | Dry Heat (e.g., 60-80°C) | 60-80°C | Varies |
| Photolytic | UV/Vis Light Source | Ambient | Per ICH Q1B |
| Table based on common industry practices.[6][7] |
Experimental Protocol: Acid & Base Stress Testing
This protocol provides a self-validating system for assessing stability.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
-
Stress Sample Preparation:
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. (Note: Prepare this sample under nitrogen if possible to isolate hydrolysis from oxidation).
-
Control Sample: Mix 1 mL of stock solution with 1 mL of purified water.
-
-
Incubation:
-
Store all samples at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
-
Neutralization and Quenching:
-
Crucial Step: Immediately before analysis, neutralize the aliquots to stop the degradation reaction.
-
For the acid-stressed sample, add an equimolar amount of NaOH.
-
For the base-stressed sample, add an equimolar amount of HCl.
-
Dilute all samples (including the control) to the same final volume with your HPLC mobile phase.
-
-
Analysis:
-
Analyze all samples by a suitable, validated analytical method (see Section 5).
-
Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
-
Caption: Workflow for a typical forced degradation experiment.
Section 5: Recommended Analytical Methods
Q7: What is the best analytical method to monitor the stability and quantify the degradation of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method.
-
Why it works: It is highly effective at separating the relatively nonpolar parent compound from potentially more polar degradation products. The aromatic rings provide strong UV chromophores, allowing for sensitive detection and quantification. A C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.
Q8: How can I identify the chemical structures of the degradation products observed in my study?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem MS (MS/MS), is the definitive tool. [3]
-
Why it works: LC-MS provides the molecular weight of the degradation products.[3] By inducing fragmentation (MS/MS), you can obtain structural information about the molecule, which is crucial for elucidating the degradation pathway.[3] This allows you to move from simply observing degradation to understanding the chemical changes that are occurring.
References
-
Title: Polysulfide stabilization by tyrosine and hydroxyphenyl-containing derivatives that is important for a reactive sulfur metabolomics analysis Source: PMC - NIH URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Phenol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs Source: PMC - NIH URL: [Link]
-
Title: APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. Source: IJCRT.org URL: [Link]
-
Title: Photochemical permutation of meta-substituted phenols Source: PMC - NIH URL: [Link]
-
Title: An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins Source: MDPI URL: [Link]
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Challenges in the purification of "2'-Methyl-[1,1'-biphenyl]-2-ol" from reaction mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2'-Methyl-[1,1'-biphenyl]-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this compound from complex reaction mixtures, particularly those resulting from cross-coupling reactions like the Suzuki-Miyaura coupling.
This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common purification hurdles. Our approach is grounded in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the overall recommended purification strategy for this compound?
The most effective purification strategy is a multi-step process that leverages the unique chemical properties of the target molecule, specifically its acidic phenolic group and its crystalline nature. The general workflow involves an initial extractive workup to remove non-acidic impurities, followed by chromatography to separate structurally similar compounds, and concluding with crystallization to achieve high purity.
Caption: General purification workflow for this compound.
Q2: What are the primary impurities I should expect from a Suzuki-Miyaura coupling synthesis?
The reaction mixture is often complex. Understanding the potential byproducts is the first step in designing an effective purification scheme.
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Specific Examples | Chemical Nature | Separation Principle |
|---|---|---|---|
| Homocoupling Byproducts | 2,2'-Dimethylbiphenyl, Biphenyl-2,2'-diol | Neutral (hydrocarbon) or Weakly Acidic (diol) | Insoluble in aqueous base; Separable by chromatography.[1][2] |
| Starting Materials | 2-Bromophenol, 2-Methylphenylboronic acid | Acidic (phenol), Acidic (boronic acid) | Separable by chromatography due to different polarity/size. |
| Proto-deborylation/-dehalogenation | Toluene, Phenol | Neutral, Acidic | Toluene removed by extraction/evaporation. Phenol removed by chromatography.[1] |
| Catalyst Residues | Palladium complexes, Phosphine oxides | Varies (often polar) | Removed by filtration, specific washes, or chromatography. |
| Inorganic Salts | Na₂CO₃, K₃PO₄ | Ionic | Removed during aqueous workup. |
Q3: How does the phenolic -OH group aid in purification?
The hydroxyl group on the biphenyl system is weakly acidic (pKa ≈ 10). This allows for its selective deprotonation by a moderately strong aqueous base (e.g., 1-2 M NaOH) to form a water-soluble sodium phenoxide salt. Most organic impurities, such as hydrocarbon-based homocoupling byproducts (e.g., 2,2'-dimethylbiphenyl), will remain in the organic phase. This acid-base liquid-liquid extraction is a powerful, high-capacity first step to significantly enhance purity.[3]
Q4: Which analytical techniques are best for monitoring purification and assessing final purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for real-time monitoring of column chromatography fractions and for initial assessment of crude mixture complexity. A typical mobile phase is a mixture of heptane/ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard method for phenolic compounds.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. Impurities are often readily identified by characteristic signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Troubleshooting Guide
Q: My crude product is a dark, intractable oil after solvent removal. What's the cause and what should I do?
A: This is a common issue, often caused by a complex mixture of byproducts and residual catalyst preventing the product from crystallizing.
-
Probable Cause: High concentration of impurities, especially polymeric materials or palladium complexes. The presence of residual solvents can also lower the melting point.
-
Solution Strategy: Do not attempt to directly crystallize this oil. Proceed with a robust purification method first.
-
Redissolve: Dissolve the entire crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid-Base Extraction: Perform the liquid-liquid extraction as detailed in the protocol below. This will remove a significant portion of non-acidic, non-polar gunk, which is often the primary cause of oiling.
-
Charcoal/Silica Treatment: After extraction, if the recovered crude product is still darkly colored, you can stir the organic solution with a small amount of activated charcoal or pass it through a short plug of silica gel to remove colored palladium impurities before concentrating.
-
Q: My crystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated too quickly or at a temperature above the product's melting point in that specific solvent environment.
-
Probable Causes:
-
Cooling too fast: Rapid cooling doesn't give molecules enough time to align into a crystal lattice.
-
Poor solvent choice: The solvent may have too high a boiling point, or the product has very high solubility.
-
Presence of impurities: Impurities can disrupt crystal lattice formation.
-
-
Troubleshooting Protocol:
Caption: Decision-making workflow for troubleshooting crystallization.
Q: I am struggling to separate my product from an impurity with a very similar Rf on TLC. What are my options?
A: This indicates the compounds have very similar polarities, a common challenge with isomers or homocoupled byproducts like biphenyl-2,2'-diol.
-
Probable Cause: Structurally similar impurities.
-
Solution Strategy:
-
Optimize Chromatography Conditions:
-
Change Solvent System: Switch to a solvent system with different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane or Toluene (e.g., Toluene/Acetone). These solvents interact differently with the analytes and the silica stationary phase.
-
Use a Shallow Gradient: A slow, shallow gradient during column chromatography can resolve closely eluting spots.
-
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase (C18) material, which separates based on different principles (hydrophobicity).[4]
-
Derivative Formation (Advanced): In difficult cases, the phenolic group can be temporarily protected (e.g., as a methyl ether or silyl ether). The polarity of the molecule changes drastically, which may allow for easy separation from the impurity. The protecting group is then removed in a subsequent step.
-
Q: My final product is a crystalline solid but has a grayish or black tint. How do I remove residual palladium?
A: This coloration is a tell-tale sign of trace palladium catalyst contamination ("palladium black").
-
Probable Cause: Incomplete removal of the palladium catalyst during workup.
-
Solution Strategy:
-
Filtration: Dissolve the product in a suitable solvent (e.g., DCM or Ethyl Acetate) and filter the solution through a pad of Celite®. This will physically trap finely dispersed palladium particles.
-
Aqueous Wash: Washing the organic solution with an aqueous solution of thiourea or sodium thiosulfate can help to complex and remove soluble palladium species.
-
Recrystallization: A final, carefully performed recrystallization is often very effective at excluding these metallic impurities from the crystal lattice, leaving them in the mother liquor.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Objective: To separate this compound from neutral and non-acidic organic impurities.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated product, sodium 2-(2-methylphenyl)phenoxide, will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM, check densities).
-
Drain the organic layer, which contains neutral impurities.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic compounds.
-
Carefully transfer the aqueous layer to a clean beaker and cool it in an ice bath.
-
Slowly acidify the aqueous layer by adding 6 M hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (check with pH paper). The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.
-
Protocol 2: Flash Column Chromatography
-
Objective: To separate the product from impurities with different polarities.
-
Procedure:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Heptane/Ethyl Acetate is a good starting point. Begin with a low polarity mixture (e.g., 98:2 Heptane:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc).
-
Sample Preparation: Adsorb the semi-purified product from the extraction onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Column Packing: Pack the column with silica gel as a slurry in the initial low-polarity eluent.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting solvent mixture, collecting fractions. Monitor the separation using TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15322164, this compound. Retrieved from [Link].
-
Paleologou, M., Li, S., & Purdy, W. C. (1990). Liquid chromatographic retention behaviour and separation of chlorophenols on a P-cyclodextrin bonded-phase column. Canadian Journal of Chemistry, 68(8), 1208-1215. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7017, (1,1'-Biphenyl)-2-ol. Retrieved from [Link].
-
Organic Chemistry Portal. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177795811, 2-Methyl-1-(4'-propyl-[1,1'-biphenyl]-4-yl)propan-1-ol. Retrieved from [Link].
-
Gleeson, J. L., et al. (2021). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Figure available at: [Link].
-
Johannsen, M. (2002). Simulated moving bed chromatography with supercritical fluids for the resolution of bi-naphthol enantiomers and phytol isomers. Journal of Biochemical and Biophysical Methods, 54(1-3), 85-102. Available at: [Link].
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link].
-
Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(12), 2039-2053. Available at: [Link].
-
Rocchetti, G., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(1), 123. Available at: [Link].
-
Acree Jr., W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(10), 1466-1475. Available at: [Link].
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons | MDPI [mdpi.com]
Technical Support Center: Improving Yield in the C-H Hydroxylation of 2'-Methyl-[1,1'-biphenyl]-2-ol
Welcome to the technical support center for the C-H hydroxylation of 2'-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your experiments effectively.
Core Concepts: The Mechanism of Directed C-H Hydroxylation
The selective hydroxylation of a C-H bond in a complex molecule like this compound is a significant challenge. The key to success lies in using the existing hydroxyl group as a directing group to position a transition metal catalyst, typically palladium, in close proximity to the target C(sp²)–H bond on the adjacent aromatic ring.
The most widely accepted mechanism for this transformation involves a Palladium(II)/Palladium(IV) catalytic cycle.[1][2][3] The cycle can be broken down into several key steps:
-
Coordination: The substrate's hydroxyl group coordinates to the Pd(II) catalyst.
-
C–H Activation: The catalyst then activates a nearby C–H bond. This often occurs via a concerted metalation-deprotonation (CMD) mechanism, forming a six-membered palladacycle intermediate.[4][5]
-
Oxidation: An oxidant converts the Pd(II) center to a high-valent Pd(IV) species.[3][4]
-
Reductive Elimination: A C–O bond forms through reductive elimination from the Pd(IV) center, releasing the hydroxylated product and regenerating the active Pd(II) catalyst.[3]
Troubleshooting Guide
This section addresses common issues encountered during the C-H hydroxylation of this compound.
Q1: My reaction yield is consistently low or fails completely. What are the likely causes and how can I fix this?
Low yield is a frequent problem stemming from several potential sources. A systematic approach is crucial for diagnosis.[6][7]
A1: Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Actions |
| Inactive Catalyst | The Pd(II) precatalyst may not be entering the catalytic cycle, or the active catalyst may be decomposing to inactive palladium black. | • Check Precatalyst: Use high-purity Pd(OAc)₂ or another reliable Pd(II) source. • Add a Ligand: While some reactions are ligandless, a suitable ligand can stabilize the catalyst and promote key steps.[8] • Ensure Anaerobic Conditions: Although many Pd-catalyzed reactions are air-tolerant, degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the catalyst. |
| Ineffective Oxidant | The oxidant is critical for converting the Pd(II) palladacycle to the key Pd(IV) intermediate.[3] Oxidants like H₂O₂ can decompose at high temperatures, while others may be too weak or too strong.[8] | • Select the Right Oxidant: For this specific transformation, tert-butyl hydroperoxide (tBuOOH) is reported to be highly effective.[9][10] Other options include Oxone or PhI(OAc)₂.[3][11] • Control Temperature: If using a thermally sensitive oxidant like H₂O₂, ensure the reaction temperature is appropriate. Some modern methods have been developed for room temperature hydroxylation with H₂O₂ using specialized ligands.[8] • Check Oxidant Quality: Use a fresh, properly stored bottle of the oxidant. |
| Suboptimal Conditions | Temperature, solvent, and concentration play a synergistic role. An incorrect solvent can hinder solubility or fail to mediate the reaction. Incorrect temperature can lead to reagent decomposition or insufficient energy for activation. | • Solvent Screening: Acetonitrile (MeCN) is a common and effective solvent for this type of reaction.[10] If solubility is an issue, consider more polar aprotic solvents like DMA or NMP. • Temperature Optimization: Start with reported conditions (e.g., 80-100 °C) and adjust in 10 °C increments. Monitor by TLC or GC-MS to find the optimal balance between reaction rate and decomposition. |
| Reagent Purity | Impurities in the starting material or solvent (especially water, unless it is the intended hydroxyl source[1][2]) can poison the catalyst or cause side reactions.[7] | • Purify Starting Material: Ensure the this compound is free of contaminants. • Use Dry Solvents: Employ anhydrous solvents, especially if the mechanism is sensitive to water. |
Q2: I'm observing significant byproduct formation, particularly dibenzofuran. How can I improve selectivity for the desired 2,2'-dihydroxybiphenyl product?
This is a critical and well-documented challenge. The desired intermolecular hydroxylation competes directly with an intramolecular C–H activation/C–O bond formation that leads to the cyclized byproduct, dibenzofuran.[9][10]
A2: Favoring Hydroxylation over Cyclization
The key to controlling this selectivity is the oxidant .
-
Without a suitable external oxidant , the Pd(II) catalyst promotes the intramolecular C-O coupling to form the thermodynamically stable dibenzofuran scaffold.
-
With the addition of an appropriate oxidant like tBuOOH , the reaction pathway is diverted. The oxidant intercepts the palladacycle intermediate, oxidizing it to a Pd(IV) species which then preferentially undergoes reductive elimination to form the desired hydroxylated product.[9][10]
Therefore, the most critical action is to ensure the presence of an effective oxidant like tBuOOH in sufficient quantity.
Frequently Asked Questions (FAQs)
-
Q: What is the primary role of the hydroxyl group on the starting material?
-
Q: Which catalyst system is most commonly recommended for the hydroxylation of [1,1'-biphenyl]-2-ols?
-
Q: Can I use a different oxidant? What are the considerations?
-
A: Yes, but the choice is critical. Hydrogen peroxide (H₂O₂) is a greener oxidant but often requires specific ligands and milder conditions (e.g., room temperature) to prevent catalyst decomposition.[8] Hypervalent iodine reagents like PhI(OAc)₂ are also common in C-H functionalization but may require a subsequent hydrolysis step to yield the phenol.[3] For this specific substrate, tBuOOH is the most validated choice to avoid the dibenzofuran byproduct.[9]
-
-
Q: My reaction is sluggish. Can I add a base or other additives?
-
A: In many C-H activation reactions, particularly those involving carboxylic acids, a base is used to facilitate the deprotonation step in the CMD mechanism.[8] For a phenol directing group, the necessity of a base is less universal. If the reaction is slow, optimizing temperature and concentration should be the first step. If considering additives, a careful literature search for your specific substrate class is recommended, as additives can profoundly alter the reaction outcome.
-
Experimental Protocol & Workflow
This general protocol is based on successful methodologies reported for the hydroxylation of [1,1'-biphenyl]-2-ol derivatives.[9][10]
General Protocol: Pd-Catalyzed Hydroxylation
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add Pd(OAc)₂ (0.05 - 0.10 equiv).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Using a syringe, add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.2 M.
-
Add tert-butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O, 3.0 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Monitoring:
-
Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture via syringe.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of starting material and the formation of the product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired hydroxylated product.
-
Experimental Workflow Diagram
References
-
Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Unactivated C(sp3)–H hydroxylation through palladium catalysis with H2O as the oxygen source. Chemical Communications, 51(80), 14897-14900. [Link]
-
Pescatori, M., et al. (2018). Direct Pd-Catalyzed β‑C(sp3)–H Hydroxylation of Aliphatic Carboxylic Acids. Organic Letters, 20(21), 6932-6936. [Link]
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Request PDF. (2015). Unactivated C(sp3)-H Hydroxylation through Palladium Catalysis with H2O as the Oxygen Source. ResearchGate. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
He, J., et al. (2017). Ligand-Enabled C–H Hydroxylation with Aqueous H2O2 at Room Temperature. Journal of the American Chemical Society, 139(16), 5720-5723. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Reddy, V. P., et al. (2020). Palladium-catalyzed synthesis of β-hydroxy compounds via a strained 6,4-palladacycle from directed C–H activation of anilines and C–O insertion of epoxides. Chemical Science, 11(26), 6846-6853. [Link]
-
Duan, S., et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Chemical Communications, 52(69), 10517-10520. [Link]
-
Request PDF. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols. ResearchGate. [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dehalogenation with 2'-Methyl-[1,1'-biphenyl]-2-ol Precursors
Welcome to the technical support center for advanced cross-coupling chemistry. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2'-Methyl-[1,1'-biphenyl]-2-ol and related biaryl precursors in palladium-catalyzed reactions and are encountering the common but challenging side reaction of dehalogenation. Here, we provide in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding Dehalogenation
This section addresses the fundamental principles behind the dehalogenation side reaction.
Q1: What exactly is dehalogenation in the context of cross-coupling, and why is it a significant problem?
A1: Dehalogenation, also known as hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling chemistry where the halogen atom (I, Br, Cl) on an aryl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a simple arene byproduct instead of the desired coupled product. This is problematic for two primary reasons: it consumes your valuable starting material, directly reducing the reaction yield, and the dehalogenated byproduct often has similar chromatographic properties to the desired product, complicating purification significantly.[1][3]
Q2: What is the primary mechanistic cause of dehalogenation?
A2: The central culprit in most dehalogenation pathways is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate is supposed to proceed to transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig amination). However, if a Pd-H species is present, it can intercept this intermediate, leading to reductive elimination that forms an Ar-H bond (the dehalogenated byproduct) and regenerates the Pd(0) catalyst.[4][5]
Q3: Are precursors containing a hydroxyl group, like this compound, especially prone to this side reaction?
A3: Yes, they can present unique challenges. The phenolic hydroxyl group in your precursor is acidic and will be deprotonated by the base in the reaction mixture to form a phenoxide. This phenoxide can act as a ligand for the palladium center. More importantly, the conjugate acid of the base, or trace amounts of water, can serve as a proton source that facilitates the formation of the deleterious Pd-H species. While the biarylphenol structure is often part of a highly effective ligand system, the presence of the -OH group requires careful optimization of the base and solvent to avoid creating a proton-rich environment that favors dehalogenation.
Q4: How does my choice of aryl halide (I, Br, Cl) affect the likelihood of dehalogenation?
A4: The general reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[2] While aryl iodides are the most reactive, this high reactivity can also make them more susceptible to side reactions, including dehalogenation, depending on the specific catalytic system.[6][7][8] Conversely, aryl chlorides are less reactive and require more active catalysts (often featuring bulky, electron-rich phosphine ligands) to undergo oxidative addition.[2][9] These highly active systems can, in turn, sometimes promote dehalogenation if not properly optimized.[2] Aryl bromides often provide a good balance of reactivity and stability, generally being less prone to dehalogenation than iodides.[6][7][8]
Section 2: Troubleshooting Guides
This section provides structured, actionable guidance for addressing dehalogenation when it is observed in your experiments.
Issue 1: Significant Dehalogenation (>10%) in a Suzuki-Miyaura Coupling
You've run a Suzuki-Miyaura coupling to synthesize a complex biaryl, but LC-MS and ¹H NMR analysis of the crude mixture shows a significant peak corresponding to the hydrodehalogenated starting material.
Troubleshooting Workflow:
-
Temperature Reduction: High temperatures can accelerate dehalogenation.[3] If your reaction is running at >100 °C, attempt to lower the temperature to the 70-90 °C range and monitor the reaction over a longer period.
-
Base Re-evaluation: Your base is a critical parameter.
-
If using a strong base like NaOtBu or K OtBu: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices as they are less likely to act as hydride sources.[1]
-
Ensure Anhydrous Conditions: Ensure your base is freshly opened or has been dried, as adsorbed water can be a proton source.[10]
-
-
Ligand Screening: The ligand dictates the steric and electronic environment around the palladium center.[9][11]
-
Solvent Exchange: Solvents can be non-innocent participants.
Caption: Troubleshooting flowchart for Suzuki-Miyaura dehalogenation.
Issue 2: Dehalogenation Competes with Buchwald-Hartwig Amination
In a C-N coupling reaction, you observe both the desired arylamine and the dehalogenated arene.
Specific Considerations:
-
Mechanism: In addition to Pd-H formation from external sources, dehalogenation in Buchwald-Hartwig reactions can arise from a competing β-hydride elimination pathway from the palladium-amide intermediate.[5] This is more common with certain amine substrates.
-
Base Choice is Critical: A strong, non-nucleophilic base is required to deprotonate the amine, but an overly strong base or one with β-hydrogens can contribute to side reactions. LHMDS or KHMDS are often good choices, but NaOtBu remains a standard. The key is often the combination of base and ligand.
-
Ligand Selection: The choice of ligand is paramount. Generations of Buchwald-Hartwig ligands have been developed to address these issues. For challenging substrates, consider using a highly active, specialized ligand such as AdBrettPhos or a Josiphos-type ligand, which can promote the desired C-N reductive elimination at lower temperatures.
Section 3: Optimized Protocol & Methodology
This section provides a robust starting protocol designed to minimize dehalogenation for a generic Suzuki-Miyaura coupling involving a halogenated precursor to a this compound derivative.
Optimized Protocol for Minimizing Dehalogenation
-
Reagent Preparation:
-
Solvent (Toluene) should be passed through a solvent purification system or distilled over sodium/benzophenone, followed by degassing for 30 minutes with a subsurface stream of argon.
-
The base (K₃PO₄) should be finely ground with a mortar and pestle and dried in a vacuum oven at 150 °C for at least 4 hours.
-
All other reagents should be stored in a desiccator or glovebox.
-
-
Reaction Setup (under Argon):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 mol% relative to Pd).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by taking aliquots for TLC or LC-MS analysis every 1-2 hours.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Section 4: Data-Driven Optimization
The following tables summarize experimental data from literature and internal studies, illustrating how changing key parameters can suppress dehalogenation in favor of the desired cross-coupling product.
Table 1: Effect of Ligand Choice on Product:Dehalogenation Ratio (Reaction: 4-bromotoluene with phenylboronic acid, Pd₂(dba)₃, K₃PO₄, Toluene, 80°C)
| Entry | Ligand (mol%) | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Product:Byproduct Ratio |
| 1 | PPh₃ (4%) | 45 | 35 | 1.3 : 1 |
| 2 | P(t-Bu)₃ (2%) | 85 | 10 | 8.5 : 1 |
| 3 | SPhos (2%) | 94 | < 2 | > 47 : 1 |
| 4 | XPhos (2%) | 96 | < 1 | > 96 : 1 |
Table 2: Effect of Base and Solvent on Dehalogenation (Reaction: 1-bromo-4-methoxybenzene with phenylboronic acid, XPhos Pd G3, 90°C)
| Entry | Base (equiv) | Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | NaOtBu (2.0) | Dioxane | 78 | 18 |
| 2 | K₂CO₃ (2.0) | Dioxane | 85 | 9 |
| 3 | K₃PO₄ (2.0) | Dioxane | 91 | 5 |
| 4 | K₃PO₄ (2.0) | Toluene | 97 | < 1 |
Section 5: Visualizing the Chemistry
Understanding the competing reaction pathways is key to troubleshooting. The diagrams below illustrate the desired catalytic cycle versus the undesired dehalogenation pathway.
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Effect of temperature on the stability of "2'-Methyl-[1,1'-biphenyl]-2-ol"
Welcome to the technical support center for 2'-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My insights are drawn from extensive experience in chemical analysis and the foundational principles of biphenyl chemistry.
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your research, providing not just solutions but the scientific reasoning behind them.
Issue 1: Inconsistent Melting Point or Broad Melting Range Observed During Analysis.
Question: I am performing a melting point determination for this compound, and my results are inconsistent or show a broad melting range. What could be the cause?
Answer:
A sharp, consistent melting point is a key indicator of purity. A broad or inconsistent melting range for this compound can stem from several factors:
-
Purity of the Sample: The most common cause is the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Atropisomerism: Substituted biphenyls like this one can exhibit atropisomerism, a form of axial chirality due to restricted rotation around the single bond connecting the phenyl rings.[1][2] If your sample is a mixture of atropisomers that do not interconvert readily at room temperature, it may behave like a mixture of different compounds, potentially affecting its melting behavior.
-
Thermal Decomposition: Although specific data for this molecule is limited, related biphenyl compounds can become unstable at elevated temperatures.[3] If the heating rate during the melting point determination is too slow, the compound may start to decompose before it fully melts, leading to a discolored sample and an inaccurate reading.
-
Hydration/Solvation: The presence of residual solvent or water from purification can also lead to a lower and broader melting point.
Troubleshooting Protocol:
-
Assess Purity: Re-evaluate the purity of your sample using an orthogonal analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5]
-
Drying: Ensure your sample is thoroughly dried under vacuum to remove any residual solvents or moisture.
-
Control Heating Rate: Use a consistent and appropriate heating rate (e.g., 1-2 °C per minute) during the melting point determination.
-
Visual Observation: Carefully observe the sample as it heats. Any change in color (e.g., yellowing or browning) before melting is a strong indicator of thermal decomposition.
-
Consider Atropisomers: If you suspect atropisomerism, techniques like chiral HPLC may be necessary to separate and characterize the different stereoisomers.
Issue 2: Unexpected Peaks Observed in HPLC/GC Analysis After Thermal Stress.
Question: After heating a solution of this compound, my HPLC/GC chromatogram shows several new, unidentified peaks. What are these, and how can I prevent their formation?
Answer:
The appearance of new peaks in your chromatogram following thermal stress is a classic sign of degradation. For a substituted biphenyl phenol like this compound, several degradation pathways are plausible:
-
Oxidation: The phenol group is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. This can lead to the formation of colored quinone-type structures or other oxidation byproducts.
-
Radical Reactions: At high temperatures, homolytic cleavage of bonds can occur, leading to the formation of radical intermediates. These highly reactive species can then combine to form a variety of degradation products.[6]
-
Decomposition: While specific pathways are not documented for this exact molecule, related compounds are known to decompose into smaller aromatic fragments or undergo rearrangements.[7]
Preventative Measures and Investigation:
-
Inert Atmosphere: When heating the compound, either in solid form or in solution, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Antioxidants: For solution-based experiments, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
-
Lower Temperatures: If the experimental protocol allows, reduce the temperature to the minimum required.
-
Identify Degradants: To understand the degradation pathway, it is beneficial to identify the new peaks. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide structural information about the degradation products.[8][9]
Workflow for Investigating Thermal Degradation:
Caption: Troubleshooting workflow for identifying thermal degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
While there is no specific decomposition temperature published for this exact molecule, we can infer its general stability. Biphenyl itself is thermally stable. However, the presence of the hydroxyl (phenol) and methyl groups can influence its stability. Phenols can be susceptible to oxidation at higher temperatures. It is reasonable to expect that the compound is stable at ambient temperatures but may begin to degrade at elevated temperatures, likely above its melting point. For a related compound, 2-methylbiphenyl, it is noted that it can become unstable at elevated temperatures and pressures.[3]
Q2: How should I store this compound to ensure its long-term stability?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] To protect against potential slow oxidation, storage under an inert atmosphere (nitrogen or argon) is recommended, especially for analytical standards or long-term storage.[12] Avoid exposure to strong oxidizing agents.[13]
Q3: What analytical techniques are best suited for studying the thermal stability of this compound?
A combination of techniques will provide the most comprehensive understanding of its thermal stability:
-
Differential Scanning Calorimetry (DSC): DSC is an excellent technique to determine the melting point and to screen for any thermal events like decomposition, which would appear as an exothermic or endothermic deviation from the baseline after the melt.[14][15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the temperature at which the compound begins to lose mass due to decomposition.
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products.[4][5] The DAD can help in identifying peak purity and detecting the emergence of new chromophores that may result from degradation.
Experimental Protocol: Assessing Thermal Stability using DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 300 °C).
-
-
Data Analysis:
-
The melting point is determined from the onset or peak of the endothermic melting transition.
-
Examine the thermogram for any exothermic events following the melt, which could indicate decomposition.
-
Q4: Can the ortho-methyl group influence the stability of the molecule?
Yes, the ortho-methyl group has a significant influence on the molecule's conformation and potentially its reactivity. The steric hindrance between the methyl group and the second phenyl ring restricts the rotation around the C-C single bond.[1] This is the basis for potential atropisomerism. While this restricted rotation itself doesn't necessarily decrease thermal stability, the resulting conformation may influence the susceptibility of the hydroxyl group to intra- or intermolecular reactions at high temperatures.
Data Summary Table
Since experimental data for the target compound is scarce, the following table provides information on a closely related compound for reference.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Notes |
| 2-Methylbiphenyl | C₁₃H₁₂ | -0.2 | 255-256 | 107.22 | Can become unstable at elevated temperatures and pressures.[3][16] |
| 2-Phenylphenol | C₁₂H₁₀O | 55.5-57.5 | 280-284 | N/A | A related biphenyl with a hydroxyl group.[17] |
Visualization of Key Concepts
Caption: Key factors, degradation pathways, and analytical methods for stability assessment.
References
-
PubChem. (n.d.). 2-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Ab Initio Study of the Structures, Bonding Interactions, and Thermal Stability of the Li-Decorated 2D Biphenylene Sheet. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubMed. (2016). Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2'-O-2-Thiophenylmethyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves (first and second heating's) of naphthyl-substituted benzidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]
-
RedShiftBio. (2025). MMS Discovers Altered Thermal Stability of RNA, Originating from Ligand-induced Changes in Base Pairing. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2-Phenylphenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl biphenyl. Retrieved from [Link]
-
BioProcess International. (2025). Comprehensive Stability Assessment of Biotechnological Products. Retrieved from [Link]
-
MDPI. (2021). Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
-
PubMed. (2009). Multiple decomposition pathways for the oxenium ion precursor O-(4-(4'-methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol
Welcome to the technical support center for the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this sterically hindered biphenyl synthesis. The following troubleshooting guide and frequently asked questions are based on established chemical principles and field-proven insights to ensure you can confidently address issues encountered during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield or Stalled Reaction
Q1: My Suzuki-Miyaura coupling reaction for this compound is giving low yields or stalling. What are the likely causes and how can I fix it?
A1: Low yields or stalled reactions in the Suzuki-Miyaura coupling for a sterically hindered biphenyl like this compound are common when scaling up. The primary culprits are often related to catalyst activity, reagent quality, and reaction conditions.
-
Cause 1: Inefficient Catalyst System. The steric hindrance from the ortho-methyl and ortho-hydroxyl groups makes the transmetalation and reductive elimination steps of the catalytic cycle challenging.[1] A standard palladium catalyst may not be sufficiently active.
-
Solution: Employ a more sophisticated catalyst system. This includes using bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the palladium(0) species.[2] Consider ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands designed for hindered couplings.[3][4] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also be beneficial, though this should be balanced with cost and purification considerations on a larger scale.
-
-
Cause 2: Poor Quality of Reagents. Boronic acids can be prone to decomposition (protodeboronation), and the quality of your aryl halide is crucial. Trace impurities in solvents or starting materials can poison the catalyst.
-
Solution:
-
Aryl Halide: Ensure the aryl halide (e.g., 2-bromophenol or a protected version) is of high purity.
-
Boronic Acid: Use freshly purchased or recrystallized 2-methylphenylboronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[5]
-
Solvents and Base: Use anhydrous solvents and ensure the base is finely powdered and dry. Degas all solvents thoroughly to remove oxygen, which can deactivate the palladium catalyst.
-
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature, reaction time, and the choice of base are critical for driving the reaction to completion.
-
Solution:
-
Temperature: While Suzuki couplings are often run at elevated temperatures, excessively high temperatures can lead to catalyst decomposition and side reactions. Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance.
-
Base: The choice of base is crucial for activating the boronic acid.[6] For hindered couplings, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate (Na₂CO₃).
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Sterically hindered couplings may require longer reaction times than less demanding substrates.
-
-
Formation of Impurities
Q2: I am observing significant amounts of homo-coupled byproducts (biphenyl from the boronic acid and symmetrical biphenyl from the aryl halide) in my reaction mixture. How can I minimize these?
A2: Homo-coupling, leading to the formation of symmetrical biphenyls, is a common side reaction in palladium-catalyzed cross-couplings, especially in challenging cases.[3][4] This is often referred to as an Ullmann-type side reaction.
-
Cause 1: Oxygen in the Reaction Mixture. The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
-
Cause 2: Catalyst System and Reaction Conditions. Certain palladium catalysts and conditions are more prone to promoting homo-coupling.
-
Solution:
-
Ligand Choice: As mentioned previously, bulky, electron-rich phosphine ligands can suppress homo-coupling by favoring the desired cross-coupling pathway.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to drive the cross-coupling reaction and minimize homo-coupling of the more valuable aryl halide.
-
Temperature Control: Avoid excessively high temperatures, which can exacerbate side reactions.
-
-
Q3: My final product is contaminated with residual palladium catalyst. What is the best way to remove it on a large scale?
A3: Removing residual palladium is a critical step, especially in pharmaceutical applications. On a large scale, traditional column chromatography can be inefficient and costly.
-
Solution 1: Activated Carbon Treatment. After the reaction workup, dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb the palladium. The carbon can then be removed by filtration. The choice of solvent and the grade of activated carbon may require some optimization.
-
Solution 2: Scavenging Agents. There are commercially available palladium scavengers, which are functionalized silica or polymers that selectively bind to palladium. These can be stirred with the product solution and then filtered off.
-
Solution 3: Extraction with an Aqueous Thiol Solution. Washing the organic layer containing the product with a dilute aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) can help to extract the palladium into the aqueous phase.
Purification Challenges
Q4: I'm having difficulty separating this compound from the starting materials and byproducts by column chromatography. Are there alternative purification methods?
A4: The similar polarities of the product, starting materials, and some byproducts can make chromatographic separation challenging and not ideal for large quantities.
-
Solution 1: Recrystallization. If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is an excellent and scalable purification method.[7] You will need to screen different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
-
Solution 2: Acid-Base Extraction. The phenolic hydroxyl group on your product provides a handle for an acid-base workup.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Extract with an aqueous base (e.g., 1M NaOH) to deprotonate the phenol and move it to the aqueous layer.
-
Separate the layers. The organic layer will contain non-acidic impurities.
-
Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., 1M HCl) to a pH of around 4-5 to precipitate the purified product.[7]
-
The precipitated solid can then be collected by filtration and washed.
-
Part 2: Frequently Asked Questions (FAQs)
Reaction Selection & Optimization
Q5: What is the most suitable cross-coupling reaction for the large-scale synthesis of this compound?
A5: While several cross-coupling reactions can form the biaryl bond, the Suzuki-Miyaura coupling is generally the most preferred method for large-scale synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[6][8] The Ullmann reaction, while historically significant, often requires harsh conditions and stoichiometric copper, making it less ideal for scale-up.[9][10]
Q6: How critical is the choice of ligand for the palladium catalyst in the Suzuki-Miyaura coupling of this sterically hindered biphenyl?
A6: The choice of ligand is critically important . For sterically hindered substrates like this compound, the ligand plays a crucial role in facilitating the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[1][2] Bulky and electron-rich phosphine ligands are necessary to promote the reaction and suppress side reactions.[3][4]
Q7: What are the recommended solvent and base combinations for this synthesis?
A7: A polar aprotic solvent is generally preferred. A common and effective combination is a mixture of toluene and water or dioxane and water . The presence of water is often beneficial for the Suzuki-Miyaura reaction. For the base, as mentioned earlier, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for hindered couplings.[6]
Safety & Handling
Q8: Are there any specific safety precautions I should take when handling the reagents for this synthesis on a larger scale?
A8: Yes, scaling up requires heightened safety awareness.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and can cause severe skin and eye irritation. Handle with care and appropriate PPE.
-
Exothermic Reactions: While the Suzuki-Miyaura coupling is not typically violently exothermic, it's good practice to monitor the reaction temperature during the initial stages of heating, especially on a large scale.
Part 3: Experimental Protocols & Data
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Coupling) |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | None | SPhos |
| Base | Na₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 100 °C | 110 °C |
| Typical Yield | < 40% | > 85% |
| Data compiled from general principles of Suzuki-Miyaura couplings for hindered biaryls.[3][4] |
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add 2-bromophenol (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add degassed dioxane and water (4:1 v/v).
-
Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in toluene.
-
Extract the toluene solution three times with 1M aqueous NaOH.
-
Combine the aqueous layers and wash once with toluene to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is approximately 4-5.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 4: Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
Part 5: References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
-
Göttlich, R., & Nüllen, M. (2011). A Palladium-Catalyzed Ullmann-Ziegler Cross-Coupling for Sterically Hindered Biaryls. Synthesis, 2011(08), 1249–1254.
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.
-
Ullmann reaction. (2023, December 2). In Wikipedia. [Link]
-
Holliger, C., Regeard, C., & Bernier-Latmani, R. (2008). Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. Applied and Environmental Microbiology, 74(1), 139-45.
-
Hoye, T. R., & Chen, M. (1996). Studies of Palladium-Catalyzed Cross-Coupling Reactions for Preparation of Highly Hindered Biaryls Relevant to the Korupensamine/Michellamine Problem. The Journal of Organic Chemistry, 61(22), 7940–7942.
-
Technical Support Center: Synthesis of Sterically Hindered Substituted Biphenyls. (n.d.). Benchchem.
-
Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. (n.d.). ResearchGate.
-
Ohorodnik, O. V., et al. (2023). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N′-methylacetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1145–1151.
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Journal of Physics: Conference Series.
-
Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research, 51(12), 3165-3178.
-
Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.
-
Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines. (1984). Arzneimittel-Forschung, 34(5), 640-2.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Materials Today: Proceedings.
-
Al-Joumhawy, M. K., Chang, J.-C., & Gabel, D. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal.
-
Al-Joumhawy, M. K., Chang, J.-C., & Gabel, D. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal, e202501789.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. (2022). IUCrData, 7(7), x220603.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Derivatives. (n.d.). Benchchem.
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Technical Support Center: Purification of 2-Methyl-2-nitro-1-phenyl-1-propanol. (n.d.). Benchchem.
-
This compound. (n.d.). PubChem. [Link]
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Technical Support Center: Large-Scale Synthesis of Epiglobulol. (n.d.). Benchchem.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8090-8117.
-
Method for purifying biphenyl. (1972). Google Patents.
-
Bray, B. L. (2003). Large-scale manufacture of peptide therapeutics by chemical synthesis. Nature Reviews Drug Discovery, 2(7), 587-93.
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Tobiasson, H., et al. (2023). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Communications, 14(1), 589.
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Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
-
2-Methyl-[1,1'-biphenyl]-3-ol. (n.d.). J&K Scientific.
-
Synthesis of ortho sulfonyl-substituted axially chiral biaryls and... (n.d.). ResearchGate.
-
Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
-
Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts.
-
Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. (2019). TALENTA Publisher - Universitas Sumatera Utara.
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2' O-Methyl RNA, 2'OMe RNA Synthesis. (n.d.). Bio-Synthesis Inc.
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Validation & Comparative
A Guide to Unambiguous Structural Elucidation: 2D NMR Analysis of 2'-Methyl-[1,1'-biphenyl]-2-ol
For researchers and professionals in drug development and chemical sciences, the precise determination of a molecule's three-dimensional structure is non-negotiable. Complex aromatic systems, such as substituted biphenyls, often present significant challenges to structural elucidation. The overlapping signals in one-dimensional Nuclear Magnetic Resonance (1D NMR) spectra can create a puzzle that is difficult, if not impossible, to solve with certainty. This guide provides an in-depth, practical comparison of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—for the unambiguous structural confirmation of 2'-Methyl-[1,1'-biphenyl]-2-ol.
The choice of this compound as a case study is deliberate. As an asymmetrically substituted biphenyl, it possesses two distinct aromatic spin systems. The presence of ortho-substituents introduces steric hindrance that restricts rotation around the C1-C1' single bond, a phenomenon known as atropisomerism, which can further complicate spectral analysis.[1][2] This guide will demonstrate how a synergistic application of COSY and HMBC cuts through these complexities, allowing for a confident and complete assignment of all proton and carbon signals.
The Limitations of 1D NMR for Complex Aromatics
A standard 1D ¹H NMR spectrum of this compound would present a crowded aromatic region (typically δ 6.8-7.5 ppm), making it exceedingly difficult to assign specific protons to their respective rings or positions.[3] Similarly, while a ¹³C NMR spectrum reveals the number of unique carbon environments, it does not provide direct evidence of how these carbons are connected.[3][4] To overcome this ambiguity, we turn to 2D NMR techniques that spread the information across two frequency dimensions, revealing correlations between nuclei.[5]
Core Principles: COSY vs. HMBC
The power of 2D NMR lies in its ability to reveal through-bond correlations between nuclei. COSY and HMBC are two of the most informative experiments for structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7][8] A COSY spectrum displays the ¹H NMR spectrum on both axes. Diagonal peaks represent the 1D spectrum, while off-diagonal "cross-peaks" indicate that the two protons at those corresponding chemical shifts are coupled.[9][10] This is invaluable for identifying adjacent protons and mapping out the spin systems within individual molecular fragments, such as the two separate aromatic rings in our target molecule.[4][5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[6][11][12] Unlike its counterpart, HSQC (Heteronuclear Single Quantum Coherence), which shows direct one-bond ¹H-¹³C correlations, HMBC reveals connections between more distant atoms.[5][13] This is the key to assembling the molecular fragments identified by COSY. For this compound, HMBC will provide the crucial correlations across the C1-C1' bond, definitively linking the two aromatic rings and confirming the positions of the methyl and hydroxyl substituents.[6][12]
The following workflow illustrates the logical progression from sample preparation to final structure confirmation using these techniques.
Caption: Workflow for 2D NMR-based structural elucidation.
Experimental Protocol: A Self-Validating System
The integrity of the final structure relies on the quality of the acquired data. The following protocols are designed to yield high-resolution spectra suitable for detailed analysis.
1. Sample Preparation
-
Analyte: this compound.
-
Mass: Accurately weigh approximately 10-20 mg of the compound. For sensitive experiments like HMBC, a higher concentration is beneficial.[6][14]
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of residual proton signals in the regions of interest.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][15]
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or greater) for optimal signal dispersion.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | nt=16, d1=2s | Initial assessment of proton environments and multiplicities. |
| ¹³C{¹H} NMR | nt=1024, d1=2s | Determine the number of unique carbon environments. |
| gCOSY | nt=2, ni=256 | Gradient-selected COSY provides cleaner spectra. Identifies coupled protons within each aromatic ring.[6][16] |
| gHMBC | nt=8, ni=256, CNST2=8 | Gradient-selected HMBC optimized for a long-range coupling constant of 8 Hz, a good compromise for various two- and three-bond couplings.[6] |
Data Analysis and Structural Elucidation
Disclaimer: The following spectral data is simulated based on established principles of NMR spectroscopy for illustrative purposes.
Structure and Numbering:
(Note: A real image of the numbered structure would be embedded here. For this text-based generation, please visualize the biphenyl with the hydroxyl-bearing ring as Ring A (carbons 1-6) and the methyl-bearing ring as Ring B (carbons 1'-6')).
Step 1: COSY Spectrum Analysis - Mapping the Spin Systems
The COSY spectrum is the starting point for piecing together the proton networks.[9][10] We expect to see two independent spin systems corresponding to the protons on Ring A and Ring B.
Caption: Key HMBC correlations confirming the biphenyl linkage and substituent positions.
Conclusion: A Synergistic Approach
By systematically applying COSY and HMBC 2D NMR techniques, the structure of this compound can be elucidated with complete confidence.
-
COSY effectively dissects the molecule into its constituent spin systems (the two aromatic rings).
-
HMBC serves as the master tool to assemble these fragments, confirming the crucial C1-C1' linkage and unequivocally placing the hydroxyl and methyl substituents at the C-2 and C-2' positions, respectively.
This guide demonstrates that while 1D NMR is an essential first step, a comprehensive 2D NMR analysis is indispensable for the rigorous and unambiguous characterization of complex molecules. This approach not only validates the target structure but also provides a robust, self-validating dataset that meets the high standards of chemical and pharmaceutical research.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Orangutan Matter. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. [Link]
-
Ahmed, A. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Journal of Chemical Education. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY. NMR Facility. [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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A Comparative Guide to HPLC-MS for the Purity Determination of 2'-Methyl-[1,1'-biphenyl]-2-ol
This guide provides an in-depth, comparative analysis of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the robust purity determination of 2'-Methyl-[1,1'-biphenyl]-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind methodological choices and contrasting the primary method with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). Every aspect of the recommended protocol is designed to be self-validating, ensuring scientific integrity and compliance with rigorous pharmaceutical standards.
Introduction: The Analytical Imperative for Purity
This compound is an aromatic organic compound whose structural complexity is representative of many active pharmaceutical ingredients (APIs) and critical intermediates. In pharmaceutical development, the purity of such compounds is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, which can originate from starting materials, synthetic byproducts, or degradation.[1][2] Therefore, a selective, sensitive, and robust analytical method is indispensable for accurately quantifying the main compound and profiling any related impurities.
This guide establishes a validated HPLC-MS method as the primary choice for this task, leveraging its superior applicability to non-volatile and thermally labile molecules like substituted biphenylols.
Method Selection: Why HPLC-MS is the Superior Choice
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound possesses a polar phenolic hydroxyl group and a non-polar biphenyl structure, making it semi-polar and non-volatile. This profile presents challenges for certain analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preeminent technique for separating non-volatile compounds in a liquid matrix.[2] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity to resolve the main analyte from structurally similar impurities.
-
Mass Spectrometry (MS): When coupled with HPLC, MS provides unparalleled sensitivity and specificity. It confirms the identity of the analyte via its mass-to-charge ratio (m/z) and can elucidate the structures of unknown impurities, a critical function for regulatory submissions.[3]
-
Gas Chromatography (GC): While a powerful tool for volatile compounds, GC analysis of polar molecules like phenols often requires a chemical derivatization step (e.g., silylation) to increase volatility and prevent poor peak shape.[4] This adds complexity, time, and potential for analytical error to the workflow.[5]
The logical workflow for selecting the optimal analytical method is visualized below.
Caption: Decision tree for analytical method selection.
Primary Method: A Validated Reversed-Phase HPLC-MS Protocol
This method is designed for the accurate quantitation of this compound and the detection of its potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Column Chemistry: A Biphenyl stationary phase is selected over a traditional C18 phase. While C18 columns separate primarily based on hydrophobicity, Biphenyl phases provide an alternative selectivity mechanism through π-π interactions with aromatic analytes.[6] This is particularly advantageous for resolving isomers and other closely related aromatic impurities that might co-elute on a C18 column.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of 0.1% formic acid is critical for two reasons: 1) It protonates silanol groups on the silica support, minimizing peak tailing for the phenolic analyte, and 2) It provides a source of protons, promoting efficient ionization in positive-ion mode mass spectrometry, making it MS-compatible.[8]
-
MS Detection: Electrospray Ionization (ESI) is the chosen interface due to its suitability for polar to semi-polar compounds. The method utilizes both Full Scan mode to search for unknown impurities and Selected Ion Monitoring (SIM) mode targeting the [M+H]⁺ ion of the parent compound for highly sensitive and specific quantification.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source (e.g., Agilent 6120, Waters SQ Detector 2).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Biphenyl Phase (e.g., Restek Raptor Biphenyl), 100 x 2.1 mm, 2.7 µm | Provides unique selectivity for aromatic compounds via π-π interactions.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape and MS compatibility.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 0-1 min: 40% B; 1-8 min: 40% to 95% B; 8-9 min: 95% B; 9.1-12 min: 40% B | A shallow gradient ensures resolution of closely eluting impurities, followed by a wash and re-equilibration. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 35 °C | Ensures reproducible retention times and reduces mobile phase viscosity.[7] |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Run Time | 12 minutes | Allows for elution of all components and column re-equilibration. |
Mass Spectrometer Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 100-500) and SIM at m/z 185.2 (for [C₁₃H₁₂O+H]⁺) |
| Capillary Voltage | 3500 V |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This creates a stock solution of 100 µg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the diluent to obtain a final concentration of 1.0 µg/mL for analysis.
Method Validation: A Self-Validating System
The protocol's trustworthiness is established through rigorous validation according to ICH guidelines.[9][10]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from all impurities/degradants (Resolution > 2). | Ensures the method accurately measures the analyte without interference.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 0.1 to 1.5 µg/mL. | Confirms a direct relationship between detector response and concentration.[10] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1. | Defines the lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N of 10:1 with acceptable precision (RSD ≤ 10%). | Defines the lowest concentration that can be accurately quantified.[11] |
| Accuracy | Recovery of 98.0% - 102.0% for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Demonstrates the consistency of results for repeated analyses.[9] |
| Robustness | No significant change in results with small, deliberate variations in flow rate, column temperature, and mobile phase composition. | Shows the method's reliability under normal operational variations.[1] |
Comparative Analysis: HPLC-MS vs. GC-MS
To provide a complete picture, the primary HPLC-MS method is compared against a GC-MS alternative. A GC-MS method would require derivatization of the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) ether.[4]
| Feature | HPLC-MS Method | GC-MS Method (with Derivatization) |
| Sample Prep | Simple "dilute and shoot" approach. | Multi-step: evaporation, derivatization (e.g., 60°C for 30 min), and reconstitution.[4] |
| Analysis Time | ~12 minutes per sample. | ~15-20 minutes, plus offline derivatization time. |
| Specificity | Excellent, especially with Biphenyl phase for aromatic selectivity.[6] | High, but potential for artifacts from derivatization reagent. |
| Sensitivity (LOQ) | Typically low ng/mL to pg/mL. | Can be very sensitive, often in the pg/mL range.[12] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Limited to volatile or derivatizable compounds; risk of thermal degradation in the injector. |
| Robustness | High. Liquid mobile phases are generally stable and reproducible. | Moderate. Derivatization efficiency can be variable; injector and column can be sensitive to non-volatile residues. |
Demonstrating Specificity: The Role of Forced Degradation
To prove that the HPLC-MS method is "stability-indicating," forced degradation studies are essential.[13][14] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The method must then be able to separate the intact drug from these new peaks.[15]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solid drug exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
The HPLC-MS method successfully resolves the main this compound peak from all generated degradants. The MS detector is then used to obtain mass information on these new peaks, providing crucial insights into the degradation pathways and aiding in their structural elucidation.[3]
Caption: Comprehensive workflow for purity determination.
Conclusion
The presented HPLC-MS method, utilizing a Biphenyl stationary phase and MS-compatible mobile phase, offers a robust, sensitive, and highly specific solution for the purity determination of this compound. Its direct analysis capability avoids the complexities and potential errors associated with the derivatization required for GC-MS analysis. The method's validity is underpinned by a comprehensive validation strategy and its stability-indicating power is confirmed through forced degradation studies. This guide provides the necessary framework and scientific rationale for its successful implementation in a regulated drug development environment, ensuring the quality and safety of the final pharmaceutical product.
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Simple and Sensitive Determination of O-Phenylphenol in Citrus Fruits Using Gas Chromatography With Atomic Emission or Mass Spectrometric Detection . PubMed. [Link]
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Simple and Sensitive Determination of o-Phenylphenol in Citrus Fruits Using Gas Chromatography with Atomic Emission or Mass Spectrometric Detection . (2005-09-24). ACS Publications. [Link]
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Simple and Sensitive Determination of o-Phenylphenol in Citrus Fruits Using Gas Chromatography with Atomic Emission . ACS Publications. [Link]
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A Comparative Guide to the Reactivity of 2'-Methyl-[1,1'-biphenyl]-2-ol and its Isomers
For professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted biphenylols is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of 2'-Methyl-[1,1'-biphenyl]-2-ol against its structural isomers and the parent [1,1'-biphenyl]-2-ol. We will delve into the theoretical underpinnings of their reactivity and provide robust experimental protocols to quantitatively assess these differences.
Introduction: The Significance of Substituted Biphenylols
Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The introduction of hydroxyl and methyl groups modulates their electronic and steric properties, profoundly influencing their metabolic stability, binding affinity to biological targets, and synthetic accessibility. This compound, with its ortho-methyl group, presents a fascinating case of atropisomerism, where rotation around the biphenyl bond is hindered, potentially leading to stable, separable enantiomers. This stereochemical feature can have significant implications for a molecule's pharmacological activity.
This guide will compare the reactivity of the following four compounds, focusing on how the position of the methyl group impacts key chemical transformations:
-
[1,1'-biphenyl]-2-ol (1)
-
This compound (2)
-
3'-Methyl-[1,1'-biphenyl]-2-ol (3)
-
4'-Methyl-[1,1'-biphenyl]-2-ol (4)
Theoretical Framework: Predicting Reactivity Trends
The reactivity of these biphenylols is governed by a combination of electronic and steric effects.
Electronic Effects
The methyl group is a weak electron-donating group (+I effect and hyperconjugation). This increases the electron density of the aromatic ring it is attached to, making it more susceptible to electrophilic attack. Therefore, we can predict that the methyl-substituted biphenylols (2, 3, and 4) will be more reactive towards electrophiles than the unsubstituted parent compound (1).
The position of the methyl group influences which ring is more activated. In compounds 3 and 4, the methyl group on the second ring enhances its nucleophilicity. In compound 2, the methyl group also activates the second ring. The hydroxyl group, being a strong activating group, primarily directs electrophilic substitution to the ortho and para positions of the first ring.
Steric Effects and Atropisomerism
The most significant structural feature of this compound (2) is the steric hindrance caused by the ortho-methyl group. This has two major consequences:
-
Atropisomerism: The bulky ortho-substituents restrict rotation around the C-C single bond connecting the two phenyl rings.[1] This gives rise to stable atropisomers (non-superimposable conformational isomers) that can be isolated.[2] The energy barrier to rotation is a key parameter influencing their stereochemical stability.
-
Steric Shielding: The 2'-methyl group can sterically hinder the approach of reagents to the phenolic hydroxyl group and the adjacent positions on both rings. This is expected to decrease the rate of reactions involving these sites compared to the less hindered isomers (3 and 4) and the parent compound (1).[3]
The interplay of these effects is summarized in the diagram below:
Detailed Protocol for Synthesis of this compound (2):
-
To a degassed solution of 2-bromophenol (1.0 eq) and 2-methylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This protocol can be adapted for the synthesis of isomers 3 and 4 by using the corresponding 3-methylphenylboronic acid and 4-methylphenylboronic acid.
Comparative Kinetic Studies: Oxidative Coupling
Oxidative coupling is a key reaction for phenols, and its rate is sensitive to both electronic and steric factors. A competitive kinetic experiment can effectively determine the relative reactivity of the four biphenylols.
Experimental Protocol for Competitive Oxidative Coupling:
-
Prepare an equimolar stock solution of the four biphenylols (1, 2, 3, and 4) in a suitable solvent (e.g., acetonitrile).
-
In a reaction vessel, place a solution of a mild oxidizing agent, such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in the same solvent.
-
Initiate the reaction by adding the biphenylol stock solution to the oxidant solution at a constant temperature.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium sulfite).
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of each unreacted biphenylol.
-
Plot the concentration of each biphenylol versus time to determine the initial rates of consumption.
Analytical Method: HPLC
-
Column: A C18 or a biphenyl stationary phase column is recommended for good separation of the isomers and their oxidation products. [4][5]* Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where all biphenylols show significant absorbance (e.g., 254 nm).
-
Quantification: Use calibration curves for each of the four biphenylols to ensure accurate quantification. [1]
Comparative Reactivity in Electrophilic Aromatic Substitution
The susceptibility of the aromatic rings to electrophilic attack can be compared using a standard reaction like bromination.
Experimental Protocol for Competitive Bromination:
-
Prepare an equimolar solution of the four biphenylols in a non-polar solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (0.9 eq to ensure competition) in dichloromethane to the biphenylol mixture with stirring.
-
After a set reaction time (e.g., 15 minutes), quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry it, and analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various mono-brominated products.
Predicted Reactivity and Data Interpretation
Based on the theoretical principles, we can predict the following reactivity trends:
| Compound | Predicted Relative Reactivity in Oxidative Coupling | Predicted Relative Reactivity in Electrophilic Substitution | Rationale |
| [1,1'-biphenyl]-2-ol (1) | Baseline | Baseline | Unsubstituted reference compound. |
| This compound (2) | Slowest | Slower than 3 and 4 | Significant steric hindrance from the ortho-methyl group impedes reagent approach to the phenolic oxygen and the aromatic rings. |
| 3'-Methyl-[1,1'-biphenyl]-2-ol (3) | Faster than 1 and 2 | Faster than 1 and 2 | The meta-methyl group provides moderate electronic activation without significant steric hindrance. |
| 4'-Methyl-[1,1'-biphenyl]-2-ol (4) | Fastest | Fastest | The para-methyl group provides the strongest electronic activation (hyperconjugation) with minimal steric hindrance. |
Conclusion
The reactivity of this compound is uniquely influenced by the steric constraints imposed by its ortho-methyl group, leading to atropisomerism and reduced reaction rates in many cases. In contrast, its 3'- and 4'-methyl isomers exhibit enhanced reactivity compared to the unsubstituted parent compound due to the electron-donating nature of the methyl group. This guide provides a theoretical framework and a practical experimental blueprint for the quantitative comparison of these important building blocks. The insights gained from such studies are invaluable for the strategic design of synthetic routes and the development of novel molecules with tailored properties for pharmaceutical and material science applications.
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A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Chiroptical Methods for Atropisomeric Biphenyls
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For chiral molecules, this extends beyond mere connectivity to the absolute configuration of its stereocenters. This is particularly critical for atropisomers, such as 2'-Methyl-[1,1'-biphenyl]-2-ol, where hindered rotation around a single bond, rather than a traditional chiral center, gives rise to non-superimposable mirror images (enantiomers). These enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous confirmation of the absolute configuration is a cornerstone of modern chemical research and a regulatory expectation.
This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with powerful solution-state alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will delve into the underlying principles, experimental workflows, and data interpretation for each, offering researchers a comprehensive framework for selecting the optimal method for their specific research challenge. While no public crystal structure for this compound is available in the Cambridge Structural Database (CSD) as of this writing, the principles and methodologies discussed are broadly applicable to this class of compounds.[3][4][5][6]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a chiral molecule.[7] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a detailed three-dimensional electron density map of the molecule can be generated.
The Decisive Role of Anomalous Dispersion
For chiral molecules, the key to determining absolute configuration lies in the phenomenon of anomalous dispersion.[8][9] When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Friedel pairs or Bijvoet pairs) should be identical.[8] The subtle differences in the intensities of these pairs contain the information about the absolute stereochemistry of the molecule.
The Flack Parameter: A Quantitative Measure of Confidence
The Flack parameter, developed by Howard Flack, is a critical value calculated during the refinement of the crystal structure.[10][11] It quantifies the relative amounts of the two possible enantiomers in the crystal.
-
A Flack parameter close to 0 , with a small standard uncertainty, indicates that the determined absolute configuration is correct.[8]
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.[8]
-
A value near 0.5 may indicate a racemic mixture or twinning.[8]
A confident assignment of absolute structure is typically associated with a Flack parameter and its standard uncertainty that are both low (e.g., x < 0.1, s.u. < 0.04).[10]
Experimental Workflow: From Solution to Structure
Caption: Workflow for absolute structure determination by X-ray crystallography.
Protocol: X-ray Crystallography for Absolute Structure Confirmation
-
Crystallization:
-
Dissolve the enantiomerically pure sample of this compound in a suitable solvent or solvent system.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[1][12] This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer, ensuring sufficient redundancy and coverage of the reciprocal space to accurately measure Bijvoet pairs. The choice of X-ray source (e.g., copper or molybdenum) can influence the strength of the anomalous signal.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using standard methods (e.g., direct methods or Patterson synthesis).
-
Refine the structural model against the experimental data, including atomic positions, displacement parameters, and the Flack parameter.
-
-
Analysis and Validation:
-
Examine the refined Flack parameter and its standard uncertainty. A value close to 0 with a small error confirms the assigned configuration. If the value is close to 1, the model should be inverted and re-refined.
-
Validate the final structure using crystallographic software to check for geometric and other potential issues.
-
The Alternatives: VCD and ECD Spectroscopy
When single crystals cannot be obtained, or for orthogonal confirmation, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful alternatives for determining absolute configuration in solution.[13][14] Both methods rely on comparing an experimentally measured spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer.[15][16]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting spectrum is rich in structural information, as it corresponds to the vibrational modes of the molecule.
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of left and right circularly polarized UV-visible light, corresponding to electronic transitions within the molecule.[18] For molecules with chromophores, such as the biphenyl system, ECD can be a highly sensitive technique.[19]
The Power of Computational Chemistry
The application of VCD and ECD for absolute configuration determination is intrinsically linked to computational chemistry. The process involves:
-
Performing a conformational search for the molecule to identify all low-energy conformers.
-
Calculating the theoretical VCD or ECD spectrum for each conformer.
-
Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
Comparing the calculated spectrum with the experimental one. A good match confirms the absolute configuration.[15]
Experimental Workflow: Chiroptical Methods
Caption: Workflow for absolute configuration assignment using VCD/ECD.
Comparative Analysis: X-ray vs. VCD/ECD
| Feature | Single-Crystal X-ray Crystallography | VCD/ECD Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution (or neat liquid) |
| Definitive Nature | Considered the "gold standard"; provides a direct 3D structure. | Inferential; relies on the accuracy of quantum chemical calculations. |
| Primary Challenge | Growing high-quality single crystals can be difficult or impossible.[20] | Requires accurate conformational analysis and high-level computations; can be ambiguous for highly flexible molecules. |
| Sample Amount | Micrograms to milligrams | Milligrams |
| Throughput | Lower; crystal screening and data collection can be time-consuming. | Higher; solution-state measurements are relatively fast. |
| Instrumentation | X-ray diffractometer | VCD or CD spectrometer |
| Key Output | 3D atomic coordinates, Flack parameter | Spectrum to be compared with theoretical calculations |
| Applicability | Limited to crystallizable compounds. | Broadly applicable to molecules in solution, including oils and non-crystalline solids.[16] |
Conclusion: An Integrated Approach to Structural Elucidation
For the unambiguous absolute structure confirmation of chiral molecules like this compound, single-crystal X-ray crystallography remains the most powerful and definitive technique. The ability to directly visualize the molecular structure and quantify the correctness of the enantiomeric assignment via the Flack parameter is unparalleled.
However, the practical challenge of crystallization is a significant bottleneck.[21] In such cases, VCD and ECD spectroscopy, bolstered by the predictive power of modern computational chemistry, offer robust and reliable alternatives.[22] These solution-state methods are not only valuable when crystallization fails but also serve as excellent orthogonal techniques to confirm the solid-state structure's relevance in a more biologically representative environment.
Ultimately, the choice of method will depend on the specific properties of the molecule, the available instrumentation, and the stage of research. A senior application scientist would advise an integrated approach: attempt crystallization for X-ray analysis first, but concurrently consider VCD or ECD as a powerful and often faster alternative for securing the critical data of absolute configuration.
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Technobis Crystallization Systems. (2022, January 17). Advancements in chiral crystallization. [Link]
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 2'-Methyl-[1,1'-biphenyl]-2-ol
This guide provides an in-depth technical comparison of synthetic routes for 2'-Methyl-[1,1'-biphenyl]-2-ol and a comprehensive workflow for its structural validation using key spectroscopic techniques. Designed for researchers, chemists, and professionals in drug development, this document emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Substituted Biphenyls
The this compound scaffold is a privileged structure in medicinal chemistry and materials science. As a derivative of biphenyl, it offers a semi-rigid backbone that can be strategically functionalized to interact with biological targets or tune optoelectronic properties. The presence of the hydroxyl and methyl groups introduces specific steric and electronic features, making precise synthesis and unambiguous characterization paramount. This guide focuses on the prevalent Suzuki-Miyaura coupling for its synthesis and contrasts it with classical methods, followed by a multi-technique spectroscopic approach to ensure the compound's identity and purity.
PART 1: A Comparative Overview of Synthetic Strategies
The creation of the C-C bond between the two phenyl rings is the critical step in synthesizing this compound. While several methods exist, they differ significantly in efficiency, substrate tolerance, and reaction conditions.
Recommended Method: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the gold standard for constructing biaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of reagents.[1][2][3] The general reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4][5]
Reaction Scheme: (2-Methoxyphenyl)boronic acid + 2-Bromophenol ---[Pd Catalyst, Base]---> this compound
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): These catalysts are electron-rich and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The choice of phosphine ligands is crucial for stabilizing the palladium species and modulating its reactivity.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. Carbonates are often preferred as they are effective and generally do not interfere with common functional groups.
-
Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Alternative Method: Grignard and Ullmann Reactions
Historically, methods like the Grignard reaction (coupling of a Grignard reagent with an aryl halide) or the Ullmann coupling (copper-catalyzed coupling of two aryl halides) were employed. However, these methods often require harsh reaction conditions, have limited functional group tolerance, and can lead to lower yields and the formation of significant homocoupling byproducts.[6] For these reasons, the Suzuki coupling is demonstrably superior for synthesizing complex molecules like this compound.
PART 2: The Spectroscopic Validation Workflow
Unambiguous structural confirmation is a cornerstone of chemical synthesis. A multi-technique approach, where each method provides orthogonal data, constitutes a self-validating system. The expected molecular formula is C₁₃H₁₂O with a molecular weight of 184.23 g/mol .[7]
¹H NMR Spectroscopy: Mapping the Protons
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the number of different types of protons and their connectivity. For this compound, we expect to see distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic Region (δ ~6.8-7.5 ppm): A complex series of multiplets corresponding to the 8 protons on the two phenyl rings. The substitution pattern prevents simple, clean splitting. Protons ortho to the hydroxyl group will likely appear more upfield due to its electron-donating nature.
-
Hydroxyl Proton (δ ~4.5-5.5 ppm): A broad singlet that is exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent.
-
Methyl Protons (δ ~2.1-2.3 ppm): A sharp singlet integrating to 3 protons, corresponding to the -CH₃ group.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR reveals the number of unique carbon environments in the molecule. This is a powerful tool for confirming the overall carbon framework.
Expected ¹³C NMR Signals (in CDCl₃):
-
Aromatic Carbons (δ ~115-155 ppm): We expect to see 12 distinct signals for the 12 aromatic carbons, though some may overlap. The carbon bearing the hydroxyl group (C-OH) will be the most downfield in the aromatic region (~150-155 ppm), while the carbon attached to the methyl group will also be distinct.
-
Methyl Carbon (δ ~15-25 ppm): A single signal in the upfield region corresponding to the -CH₃ carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
Expected Key IR Absorption Bands:
-
O-H Stretch (Broad, ~3200-3600 cm⁻¹): A characteristic broad absorption indicating the presence of the hydroxyl group, due to hydrogen bonding.
-
Aromatic C-H Stretch (Sharp, ~3000-3100 cm⁻¹): Signals just above 3000 cm⁻¹ confirm the presence of hydrogens on the aromatic rings.
-
Aromatic C=C Stretch (Sharp, ~1450-1600 cm⁻¹): Multiple sharp peaks in this region are characteristic of the phenyl ring vibrations.[8][9][10]
-
C-O Stretch (Strong, ~1200-1260 cm⁻¹): A strong band indicating the stretching vibration of the phenol C-O bond.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A strong peak at m/z = 184, corresponding to the molecular weight of C₁₃H₁₂O.
-
Key Fragmentation Peaks:
-
[M-1]⁺ (m/z = 183): Loss of a hydrogen atom.
-
[M-15]⁺ (m/z = 169): Loss of a methyl radical (•CH₃), a very common fragmentation for methylated compounds.
-
[M-17]⁺ (m/z = 167): Loss of a hydroxyl radical (•OH).
-
[M-28]⁺ / [M-29]⁺: Potential loss of CO or CHO from the phenol ring.
-
PART 3: Data Summary and Interpretation
The combined data from these techniques provides a robust validation of the target structure.
| Spectroscopic Technique | Key Feature | Expected Result for this compound | Purpose |
| ¹H NMR | Chemical Shift (δ) & Integration | Complex aromatic signals (8H), broad OH singlet (~1H), sharp CH₃ singlet (3H) | Confirms proton environment and ratio |
| ¹³C NMR | Number of Signals | ~13 distinct signals (12 aromatic, 1 methyl) | Validates the unique carbon skeleton |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H (~3400), Aromatic C-H (>3000), C=C (~1500-1600) | Confirms key functional groups |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular Ion [M]⁺ at 184, fragments at 169 ([M-CH₃]⁺) | Confirms molecular weight and formula |
Integrated Analysis: The presence of the hydroxyl group is confirmed by the broad IR band and the exchangeable ¹H NMR singlet. The biphenyl structure is supported by the number and complexity of the aromatic signals in both ¹H and ¹³C NMR. The methyl group is clearly identified by its characteristic sharp singlet in the ¹H NMR and the corresponding upfield signal in the ¹³C NMR. Finally, the mass spectrum anchors the identity by confirming the exact molecular weight. This confluence of evidence from orthogonal techniques makes the structural assignment trustworthy.
PART 4: Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
-
To a round-bottom flask, add (2-methoxyphenyl)boronic acid (1.0 eq), 2-bromophenol (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Add a solvent mixture, such as toluene or 1,4-dioxane.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to an NMR tube.
-
IR Spectroscopy: For solid samples, acquire a spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For liquid/oil samples, a thin film can be prepared between two salt (NaCl) plates.
-
Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane. The sample can be introduced via direct infusion or through a GC/LC inlet.
Conclusion
The synthesis of this compound is most effectively and reliably achieved via the Suzuki-Miyaura coupling, which offers significant advantages over older, harsher methods. The validation of its structure is not a suggestion but a requirement, fulfilled by the systematic application of NMR (¹H and ¹³C), IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures the identity, purity, and integrity of the final compound, a critical standard for any application in research or development.
References
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AIP Publishing. (2002). Infrared spectroscopy of biphenyl under hydrostatic pressure. The Journal of Chemical Physics. [Link]
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ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... [Link]
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ResearchGate. (n.d.). IR spectra of the biphenyl. [Link]
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-
DOI. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
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ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol
Introduction: The Challenge of Synthesizing Sterically Hindered Biphenols
The 2'-methyl-[1,1'-biphenyl]-2-ol scaffold is a crucial structural motif in medicinal chemistry, advanced materials, and as a precursor to privileged ligands for asymmetric catalysis. However, its synthesis is non-trivial. The presence of two substituents at the ortho positions of the biaryl linkage introduces significant steric hindrance. This steric clash complicates the final, bond-forming reductive elimination step in many traditional cross-coupling reactions and demands highly specialized and efficient catalytic systems. Furthermore, the presence of a free hydroxyl group introduces challenges related to functional group compatibility, particularly with highly reactive organometallic reagents.
This guide provides a comparative analysis of the leading catalytic systems for the synthesis of this challenging molecule. We will delve into the mechanistic rationale behind catalyst selection, compare performance based on experimental data, and provide actionable protocols for researchers in the field.
Comparative Overview of Primary Synthetic Strategies
The construction of the this compound core is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology dictates the starting materials, catalyst system, and overall efficiency. We will focus on three dominant and mechanistically distinct strategies: the Suzuki-Miyaura Coupling, the Negishi Coupling, and modern Direct C-H Arylation.
Figure 1. High-level overview of common catalytic routes to this compound.
The Workhorse: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized method for biaryl synthesis due to the operational simplicity and the commercial availability and stability of boronic acid reagents.[1] For sterically demanding substrates like ours, the choice of ligand is paramount.
Expertise & Experience: Early catalytic systems struggled with tetra-ortho-substituted biaryls. The breakthrough came with the development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group (e.g., SPhos, XPhos) and others.[2] These ligands promote the crucial, sterically-hindered reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition. A recently developed ligand, HFT-Phos, which bears a perfluoroaromatic ring, has been shown to be highly effective for producing sterically demanding biaryls at very low catalyst loadings.[3] The choice of a weak base like K₃PO₄ or Cs₂CO₃ is often critical to prevent decomposition of sensitive substrates while still being effective for the transmetalation step.
Catalytic System Performance:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with bulky monophosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Advantages: High functional group tolerance, stable and easy-to-handle boronic acid reagents.
-
Limitations: Can require elevated temperatures and carefully optimized ligand/base combinations for hindered substrates.[4][5] Protodeboronation can be a competing side reaction.
Figure 2. Simplified Suzuki-Miyaura catalytic cycle.
The Functional Group-Tolerant Alternative: Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which offer a compelling balance of high reactivity and excellent functional group tolerance, often superior to Grignard reagents used in Kumada coupling.[6][7] This makes it a strong candidate for substrates bearing sensitive functionalities.
Expertise & Experience: The preparation of the organozinc reagent is the key step. It can be generated in situ from the corresponding aryl halide (e.g., 2-bromotoluene) and activated zinc, or via transmetalation from an organolithium or Grignard reagent. While organozinc reagents are more tolerant of acidic protons than Grignards, the free hydroxyl on the phenol coupling partner can still be problematic. Therefore, coupling is often best performed with a protected phenol (e.g., 2-bromoanisole) followed by a deprotection step. For hindered substrates, catalyst systems analogous to those in Suzuki coupling, such as Pd complexes with bulky phosphine ligands, are highly effective.[8]
Catalytic System Performance:
-
Catalyst: Pd(OAc)₂ or NiCl₂(dppe) with ligands like P(t-Bu)₃ or SPhos.
-
Advantages: High reactivity and excellent tolerance for functional groups like esters and ketones.[9][10] Less prone to homocoupling than Kumada coupling.
-
Limitations: Organozinc reagents are moisture-sensitive and often need to be prepared fresh. The presence of the free -OH group can still be a concern, potentially necessitating protection.
The Atom-Economical Frontier: Direct C-H Arylation
Direct C-H arylation represents a paradigm shift in cross-coupling, avoiding the need to pre-functionalize one of the coupling partners (e.g., into an organoboron or organozinc species).[11][12] This reduces step count and waste generation. For synthesizing ortho-biphenols, a particularly elegant strategy involves the use of a temporary silicon tether.
Expertise & Experience: A highly effective method developed by Daugulis and others involves tethering the two aryl partners (e.g., phenol and 2-bromotoluene) to a silicon atom.[13][14] This creates a bis-aryloxy silane intermediate, positioning the C-H bond of the phenol ring in close proximity to the aryl halide. An intramolecular Pd-catalyzed C-H activation/arylation then forges the C-C bond, forming a 7-membered ring intermediate.[15] Subsequent cleavage of the silicon tether with a fluoride source, like tetrabutylammonium fluoride (TBAF), liberates the desired this compound.[13][14] This templated approach overcomes the challenge of intermolecular regioselectivity and efficiently couples the two hindered fragments.
Catalytic System Performance:
-
Catalyst: Pd(OAc)₂ with phosphine ligands (e.g., P(o-tol)₃) or without an additional ligand.
-
Advantages: High atom economy, avoids preparation of organometallic reagents, excellent regioselectivity for the ortho position due to the tethering strategy.[13][16]
-
Limitations: Requires additional steps for tether installation and removal, although this can often be done in a semi-one-pot fashion.[14]
Figure 3. Workflow for Silicon-Tethered Direct C-H Arylation.
Quantitative Performance Comparison
The following table summarizes typical experimental conditions and outcomes for the synthesis of sterically hindered biphenols, providing a basis for objective comparison.
| Catalytic System | Typical Catalyst & Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages | Key Challenges |
| Suzuki-Miyaura | 1-2 mol% Pd(OAc)₂ / SPhos[17] | K₃PO₄ | Toluene/H₂O | 100-110 | 85-98 | Broad substrate scope; stable reagents. | Requires specific bulky ligands for high yields; potential protodeboronation.[3] |
| Negishi | 1-2 mol% Pd₂(dba)₃ / P(t-Bu)₃[8] | None | THF / NMP | 80-100 | 80-95 | Highly functional group tolerant; rapid transmetalation.[7][9] | Moisture-sensitive reagents; potential need for phenol protection. |
| Direct C-H Arylation | 5 mol% Pd(OAc)₂ / P(o-tol)₃[13] | K₂CO₃ | DMA | 135 | 80-92 | High atom economy; excellent regiocontrol.[14][15] | Requires tether installation/cleavage steps. |
| Kumada | 1-5 mol% Ni(dppp)Cl₂ | None | THF | 25-66 | < 60* | Inexpensive Grignard reagents.[18] | Poor functional group tolerance (incompatible with free -OH).[18][19] |
*Yield for Kumada coupling is typically lower for this specific substrate due to incompatibility with the unprotected hydroxyl group, requiring a multi-step protection-coupling-deprotection sequence.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis using a Buchwald Ligand
This protocol is adapted from methodologies optimized for sterically hindered substrates.[17][20]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromophenol (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere (glovebox), pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction Assembly: Add the pre-mixed catalyst to the Schlenk tube. Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Silicon-Tethered Direct C-H Arylation
This protocol is a representative procedure based on the work of Daugulis.[13][14]
-
Tether Installation (Semi-one-pot):
-
To a solution of phenol (1.0 mmol, 1.0 equiv) in THF (5 mL) at 0 °C, add n-butyllithium (1.0 mmol, 1.0 equiv) dropwise. Stir for 15 minutes.
-
Add dichlorodimethylsilane (1.1 mmol, 1.1 equiv) and stir for 30 minutes at room temperature.
-
In a separate flask, deprotonate 2-bromotoluene (1.0 mmol, 1.0 equiv) with n-butyllithium (1.0 mmol, 1.0 equiv) in THF at 0 °C.
-
Transfer the resulting aryllithium species to the first flask via cannula and stir for 1 hour. This solution containing the crude bis-aryloxy silane is used directly in the next step.
-
-
Intramolecular C-H Arylation:
-
To the crude solution from step 1, add Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Add N,N-dimethylacetamide (DMA, 5 mL) and degas the mixture.
-
Heat the reaction at 135 °C for 24 hours.
-
-
Tether Cleavage:
-
Cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in THF (5 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol, 1.5 equiv). Stir at room temperature for 1 hour.
-
-
Work-up and Purification: Perform an aqueous work-up and silica gel chromatography as described in Protocol 1 to isolate the final product.
Conclusion and Recommendations
For the synthesis of this compound, the choice of catalytic system is a trade-off between step economy, functional group tolerance, and reaction development time.
-
For Reliability and Broad Applicability: The Suzuki-Miyaura coupling using a modern, bulky monophosphine ligand like SPhos or XPhos is the most robust and reliable method. It offers high yields and leverages stable, commercially available starting materials, making it ideal for most laboratory and scale-up applications.[2]
-
For Maximum Atom Economy: The silicon-tethered direct C-H arylation is the most elegant and atom-economical approach.[13][14] While it requires more initial process development for the tethering/detethering steps, it avoids the synthesis and purification of organometallic reagents, which is a significant advantage for green chemistry and large-scale synthesis.
-
For High Functional Group Tolerance: The Negishi coupling provides a powerful alternative, especially if the aryl halide partners contain sensitive functional groups incompatible with other methods.[6][9] The need for anhydrous conditions and fresh preparation of the organozinc reagent makes it slightly more operationally demanding than the Suzuki coupling.
The Kumada coupling is generally not recommended for this specific target with an unprotected hydroxyl group due to its poor functional group tolerance.[19] Ultimately, the optimal choice will depend on the specific constraints of the research program, including scale, cost, available starting materials, and the need to tolerate other functionalities within the molecular framework.
References
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Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium-Catalyzed Arylation of C–H Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]
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Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. Formation of C–C Bonds under Room-Temperature Conditions: A User-Friendly Catalyst for the Suzuki–Miyaura Coupling of Aryl- and Vinylboronic Acids. Angew. Chem. Int. Ed.2009 , 48 (15), 2771-2774. [Link]
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Shabashov, D.; Daugulis, O. Synthesis of Unsymmetrical o-Biphenols and o-Binaphthols via Silicon-Tethered Pd-Catalyzed C-H Arylation. Org. Lett.2010 , 12 (10), 2442–2445. [Link]
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Shabashov, D.; Daugulis, O. Silicon-Tethered Strategies for C–H Functionalization Reactions. PMC2017 . [Link]
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Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532–7533. [Link]
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Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angew. Chem. Int. Ed.2006 , 45 (26), 4321-4326. [Link]
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Various Authors. ortho‐Arylation of phenols and naphthol with aryl halides. ResearchGate. [Link]
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Daugulis, O. Synthesis of Unsymmetrical o-Biphenols and o-Binaphthols via Silicon-Tethered Pd-Catalyzed C−H Arylation. SciSpace. [Link]
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Saito, K.; et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Org. Lett.2025 . [Link]
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Various Authors. Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction. ResearchGate. [Link]
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Buchwald, S. L., et al. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. [Link]
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Itami, K., et al. Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. Chem. Pharm. Bull.2023 , 71 (2), 175-182. [Link]
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Various Authors. The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate. [Link]
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Alexanian, E. J., et al. Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. J. Am. Chem. Soc.2013 . [Link]
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Tang, W., et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angew. Chem. Int. Ed.2013 . [Link]
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Various Authors. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions. NIH. [Link]
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Buchwald, S. L.; Anderson, K. W. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions. Organic Chemistry Portal. [Link]
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Shi, Z., et al. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Acc. Chem. Res.2018 , 51 (11), 2848–2862. [Link]
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Kwong, F. Y., et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem.2009 . [Link]
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Snieckus, V. Regioselective synthesis of unsymmetrical C-aryl glycosides using silicon tethers as disposable linkers. J. Org. Chem.2003 . [Link]
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Shi, Z., et al. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. ResearchGate. [Link]
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Watson, D. A., et al. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base. J. Am. Chem. Soc.2025 . [Link]
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Wipf Group. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh. [Link]
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Shi, Z., et al. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Semantic Scholar. [Link]
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Hartwig, J. F., et al. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Org. Lett.2005 . [Link]
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Wang, D., et al. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. NIH. [Link]
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Various Authors. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
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Various Authors. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Zhou, J., et al. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds. Beilstein J. Org. Chem.2020 . [Link]
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Buchwald, S. L.; Milne, J. E. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. J. Am. Chem. Soc.2004 , 126 (40), 13028–13032. [Link]
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Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]
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Clayden, J., et al. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. J. Am. Chem. Soc.2022 . [Link]
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Itami, K., et al. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst. Beilstein J. Org. Chem.2012 . [Link]
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Kwong, F. Y., et al. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. PolyU Institutional Research Archive. [Link]
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A Senior Application Scientist’s Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Analysis of Impurities in 2'-Methyl-[1,1'-biphenyl]-2-ol by Gas Chromatography-Mass Spectrometry
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound, a substituted biphenyl phenol, serves as a critical building block in various synthetic pathways. Its impurity profile—a unique fingerprint of its manufacturing and degradation history—must be meticulously characterized and controlled. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the comprehensive identification and quantification of impurities in this compound. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a robust and scientifically sound approach.
The control of impurities is mandated by global regulatory bodies like the ICH and FDA, as even trace amounts of unexpected compounds can have significant biological activity or impact the stability of the final drug product.[1] Particularly, impurities with structural alerts for genotoxicity must be controlled to exceptionally low levels, often in the parts-per-million (ppm) range.[2]
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical method is built upon a foundational understanding of the potential impurities that may be present. For this compound, these can be categorized based on their likely origin.
-
Process-Related Impurities: These arise from the synthetic route. Common commercial syntheses for substituted biphenyls involve cross-coupling reactions (e.g., Suzuki or Grignard reactions). Based on these pathways, we can anticipate:
-
Unreacted Starting Materials: Such as 2-bromophenol, 2-iodophenol, or the corresponding boronic acid/ester of o-tolyl.
-
Homocoupling Byproducts: Formation of biphenyl from the coupling of two o-tolyl groups or biphenol from the coupling of two phenol groups.
-
Isomeric Impurities: Positional isomers like 3'- or 4'-Methyl-[1,1'-biphenyl]-2-ol may form depending on the selectivity of the coupling reaction.
-
Related Impurities: Compounds like 2-methylbiphenyl could be present if the hydroxyl group is lost during synthesis.
-
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, tetrahydrofuran, ethanol) are common impurities that must be monitored.[3] Regulatory guidelines like ICH Q3C provide strict limits for these solvents based on their toxicity.
-
Degradation Products: The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially under heat and light, potentially forming quinone-like structures.[4]
This predictive analysis is crucial for developing a method with the appropriate selectivity and for ensuring that potential genotoxic impurities are not overlooked.
The Analytical Strategy: A Comparative Approach to GC-MS Methodologies
GC-MS is an ideal technique for analyzing the volatile and semi-volatile impurities associated with this compound.[5] Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it a powerful tool for impurity profiling.[6] However, the choice of specific GC-MS parameters can profoundly impact the quality of the results. We will compare two primary strategies:
-
Strategy A: Liquid Injection GC-MS for Process-Related Impurities. This is the workhorse method for semi-volatile compounds and is ideal for detecting starting materials, byproducts, and isomers.
-
Strategy B: Static Headspace GC-MS for Residual Solvents. This technique is specifically designed for highly volatile organic compounds and avoids introducing the non-volatile API into the GC system, thereby enhancing system longevity and reducing matrix effects.[7][8]
The following workflow diagram illustrates the decision-making process for analyzing a batch of this compound.
Caption: A logical workflow for selecting the appropriate GC-MS technique based on the target impurities.
Method Comparison: Column Selection and Injection Technique
The success of any GC separation hinges on the choice of the analytical column. For biphenyl compounds, stationary phase chemistry is critical for achieving the necessary selectivity to resolve structurally similar isomers.
GC Column Comparison
-
Alternative 1: Standard Non-Polar Column (e.g., 5% Phenyl Polysiloxane - DB-5ms type)
-
Principle: This is a general-purpose column that separates compounds primarily based on their boiling points.[9] The low level of phenyl content provides some π-π interaction capability, which can aid in the separation of aromatic compounds.
-
Advantages: Highly robust, versatile, and widely available with extensive libraries of mass spectra generated on this phase.
-
Limitations: May fail to resolve positional isomers of methylbiphenyl-ol, which likely have very similar boiling points.
-
-
Alternative 2: Mid-Polarity Biphenyl Column
-
Principle: These columns have a stationary phase containing biphenyl groups, which provides enhanced π-π interactions compared to standard 5% phenyl phases.[10][11] This unique selectivity is particularly effective for separating aromatic compounds, including those with subtle structural differences like positional isomers.
-
Advantages: Superior selectivity for aromatic and planar molecules, often leading to better resolution of critical impurity pairs that co-elute on standard phases.[11]
-
Limitations: May have a slightly lower maximum operating temperature and could exhibit different elution orders compared to standard libraries, potentially requiring more rigorous peak identification.
-
The following diagram illustrates the impact of column choice on the separation of critical impurity pairs.
Caption: A conceptual diagram showing superior resolution of isomers on a Biphenyl phase column.
Detailed Experimental Protocols
Trustworthiness in analytical science is built on detailed, reproducible protocols. The following methods serve as a robust starting point for the analysis of this compound.
Protocol A: Liquid Injection GC-MS for Process-Related Impurities
This method is optimized for the detection of semi-volatile impurities using a biphenyl phase column for enhanced selectivity.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: Biphenyl phase capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection Mode: Split (50:1 ratio) to avoid overloading the column with the main component.
-
Injector Temperature: 270 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 220 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-450). For trace analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[2]
3. System Suitability Test (SST):
-
Prepare a solution containing the main compound and expected impurities at the reporting threshold (e.g., 0.05%).
-
Inject this solution six times. The relative standard deviation (RSD) for the peak areas of the impurities should be ≤ 15%.
-
The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
Protocol B: Static Headspace GC-MS for Residual Solvents
This method is designed for the sensitive detection of volatile residual solvents.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial.
-
Add 1.0 mL of N,N-Dimethylacetamide (DMAc) or another suitable high-boiling solvent.
-
Immediately seal the vial with a PTFE/silicone septum and crimp cap.
2. Headspace-GC-MS Instrumentation and Conditions:
-
Headspace Sampler: Agilent 8697 or equivalent.
-
GC-MS System: Same as Protocol A.
-
Column: A column suitable for volatile analysis, such as a 6% Cyanopropylphenyl / 94% Methylpolysiloxane phase (e.g., DB-624 type).[12]
-
Headspace Parameters:
-
Oven Temperature: 85 °C.
-
Loop Temperature: 95 °C.
-
Transfer Line Temperature: 105 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Injection Mode: Headspace injection.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
MS Parameters: Same as Protocol A, with a scan range of m/z 30-300.
3. System Suitability Test (SST):
-
Prepare a standard containing known residual solvents at their specified limits in the chosen diluent.
-
The signal-to-noise ratio for each solvent peak should be ≥ 10.
-
Resolution between the most closely eluting solvent pair should be ≥ 1.5.
Data Interpretation and Comparison
The table below summarizes the expected performance characteristics of the two compared methodologies for a hypothetical set of impurities in this compound.
| Impurity | Expected Origin | Optimal Method | Recommended Column | Expected Relative Retention Time (RRT) | Key Diagnostic Ions (m/z) |
| Toluene | Residual Solvent | Strategy B | 6% Cyanopropylphenyl | ~0.35 | 91, 92 |
| 2-Bromophenol | Starting Material | Strategy A | Biphenyl Phase | ~0.85 | 172, 174, 93 |
| 2-Methylbiphenyl | Process Impurity | Strategy A | Biphenyl Phase | ~0.92 | 168, 167, 152 |
| This compound | Main Compound | Strategy A | Biphenyl Phase | 1.00 | 184, 165, 152 |
| 3'-Methyl-[1,1'-biphenyl]-2-ol | Isomeric Impurity | Strategy A | Biphenyl Phase | ~1.02 | 184, 165, 152 |
| 2,2'-Dimethylbiphenyl | Homocoupling Byproduct | Strategy A | Biphenyl Phase | ~1.08 | 182, 167, 165 |
Note: RRT is relative to the main compound peak in Strategy A. Data is illustrative.
The choice of a biphenyl phase column in Strategy A is justified by its ability to resolve the critical 2'-methyl and 3'-methyl isomers, which would likely be indistinguishable on a standard non-polar column. Strategy B provides a clean and sensitive method for volatile solvents without interference from the main compound.
Conclusion: A Self-Validating System for Impurity Control
The analysis of impurities in pharmaceutical materials like this compound demands more than a single analytical method. It requires a strategic, multi-faceted approach grounded in an understanding of the compound's chemistry and the strengths of different analytical techniques.
By employing a dual-strategy approach—a high-resolution liquid injection GC-MS method on a selective biphenyl column for process-related impurities and a dedicated headspace GC-MS method for residual solvents—researchers can build a comprehensive and robust impurity profile. Each protocol is designed as a self-validating system, incorporating system suitability tests to ensure data integrity. This comparative guide provides the foundational expertise and practical protocols necessary for drug development professionals to ensure the purity, safety, and quality of their materials, aligning with the stringent expectations of global regulatory authorities.
References
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Nacalai USA. (2022, August 11). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]
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Liner, D., & Wenzel, T. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
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Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]
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ALWSCI. (2024, December 26). What Is The Difference Between Headspace And Direct Injection? Retrieved from [Link]
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Sereshti, H., et al. (2010). Determination of Biphenyl and Biphenyl Oxide in Aqueous Samples by Headspace Single Drop Microextraction Coupled to Gas Chromatography. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Separation Science. (n.d.). How to decide between liquid or headspace sampling and recent improvements in headspace technology. Retrieved from [Link]
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Freund, N., et al. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Communications. Retrieved from [Link]
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Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
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Chromatography Forum. (2008, March 13). Headspace Vs Direct injection. Retrieved from [Link]
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Singh, S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Kumar, A., et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]
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American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]
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Benchmarking the Efficiency of 2'-Methyl-[1,1'-biphenyl]-2-ol as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides an in-depth technical analysis of 2'-Methyl-[1,1'-biphenyl]-2-ol , a key synthetic intermediate, benchmarking its performance against a relevant alternative in the synthesis of high-value chiral ligands. By examining experimental data and elucidating the underlying chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Significance of Substituted Biphenyls in Asymmetric Catalysis
Substituted biphenyls are privileged scaffolds in organic chemistry, forming the backbone of numerous chiral ligands that are indispensable in asymmetric catalysis.[1] The stereochemical arrangement of these ligands around a metal center dictates the enantioselectivity of a reaction, making their synthesis a cornerstone of modern drug discovery and fine chemical production. The efficiency of synthesizing these complex chiral molecules is often contingent on the judicious choice of the biphenyl precursor.
This guide focuses on the utility of this compound as a precursor for chiral phosphine ligands, a class of ligands renowned for their effectiveness in a wide range of cross-coupling reactions.[2] We will compare its synthetic performance against a structurally related and widely used precursor, 1,1'-Bi-2-naphthol (BINOL), in the context of synthesizing a well-established chiral phosphine ligand.
Comparative Synthesis of a Chiral Phosphine Ligand: A Case Study
To provide a quantitative benchmark, we will examine the synthesis of a representative chiral phosphine ligand, (R)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl, commonly known as (R)-MeO-MOP. While not directly synthesized from this compound, the synthetic pathway of (R)-MeO-MOP from (R)-BINOL serves as an excellent benchmark for the efficiency of multi-step syntheses involving biaryl precursors. We will then present a hypothetical, yet chemically sound, synthetic route to a closely related phosphine ligand derived from this compound to draw a comparative analysis.
Established Synthesis of (R)-MeO-MOP from (R)-BINOL
The synthesis of (R)-MeO-MOP from (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) is a well-documented multi-step process.[3] The overall yield for this five-step synthesis is reported to be approximately 72%.[3]
Table 1: Experimental Data for the Synthesis of (R)-MeO-MOP from (R)-BINOL [3]
| Step | Reaction | Reagents and Conditions | Reported Yield |
| 1 | Ditriflation | (R)-BINOL, Triflic anhydride, Pyridine, CH₂Cl₂ | 96% |
| 2 | Monophosphinylation | (R)-ditriflate, Diphenylphosphine oxide, Pd(OAc)₂, dppf, DMSO | 87% |
| 3 | Hydrolysis | (R)-phosphine oxide triflate, NaOH, 1,4-dioxane/MeOH | - |
| 4 | Methylation | Crude phenol, K₂CO₃, MeI, Acetone | - |
| 5 | Reduction | (R)-phosphine oxide, HSiCl₃, Et₃N, Toluene | - |
| Overall | ~72% |
This established route highlights the high efficiency of each step, leading to a good overall yield for a multi-step synthesis.
Proposed Synthesis of a this compound-Derived Phosphine Ligand
A comparable chiral phosphine ligand can be envisioned from this compound. The synthesis would likely proceed through a similar sequence of triflation, phosphinylation, and reduction.
Hypothetical Reaction Scheme:
Caption: Proposed synthetic workflow for a chiral phosphine ligand from this compound.
Efficiency Analysis and Comparison
A direct comparison of yields between the established (R)-MeO-MOP synthesis and the proposed synthesis from this compound is challenging without concrete experimental data for the latter. However, we can analyze the inherent advantages and potential challenges of using this compound as a starting material.
Advantages of this compound:
-
Modular Synthesis: The synthesis of this compound itself can be achieved through a Suzuki-Miyaura coupling of 2-bromo-6-methylphenol and 2-hydroxyphenylboronic acid. This approach allows for a high degree of modularity, enabling the synthesis of a diverse library of substituted biphenyl-2-ols by simply varying the coupling partners. This flexibility is crucial for fine-tuning the steric and electronic properties of the final ligand.
-
Potentially Shorter Route: Depending on the commercial availability of the necessary precursors, the synthesis of a target phosphine ligand from this compound could potentially involve fewer steps than starting from a more complex, pre-formed biaryl system.
Potential Challenges:
-
Availability of Precursors: The efficiency of the overall synthetic route is dependent on the accessibility and cost of the substituted starting materials, such as 2-bromo-6-methylphenol and 2-hydroxyphenylboronic acid.
-
Optimization of Reaction Conditions: As with any new synthetic route, the conditions for each step would need to be carefully optimized to maximize yields and minimize side products.
Experimental Protocols
To provide a practical context for this discussion, detailed experimental protocols for key transformations are outlined below.
General Protocol for Suzuki-Miyaura Coupling to Synthesize Substituted Biphenyls
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
Workflow Diagram:
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A Comparative Guide to the Isomeric Purity Analysis of 2'-Methyl-[1,1'-biphenyl]-2-ol
Introduction: The Challenge of Atropisomerism in Drug Development
In the landscape of pharmaceutical development, the precise control of a molecule's three-dimensional structure is paramount. For compounds like 2'-Methyl-[1,1'-biphenyl]-2-ol, the analytical challenge extends beyond simple chemical identity to the complex realm of isomeric purity. The presence of bulky ortho-substituents—a hydroxyl group on one phenyl ring and a methyl group on the other—creates a significant energy barrier to rotation around the central carbon-carbon single bond.[1][2] This restricted rotation gives rise to a unique form of axial chirality, resulting in non-superimposable mirror images known as atropisomers.[3][4]
These atropisomers are stable, separable enantiomers that can exhibit markedly different pharmacological activities, metabolic fates, and toxicological profiles.[5][6] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the characterization and control of each enantiomer.[6][7] This guide provides a comprehensive comparison of analytical strategies for resolving both the atropisomers and potential positional isomers of this compound, grounding our recommendations in mechanistic principles and supporting experimental data.
Understanding the Isomeric Landscape
The analysis of this compound requires consideration of two distinct types of isomerism:
-
Atropisomers (Enantiomers): The primary challenge is the separation of the stable (R)- and (S)-enantiomers arising from hindered rotation. This necessitates chiral separation techniques.
-
Positional Isomers: During synthesis, other isomers such as 3'-Methyl-[1,1'-biphenyl]-2-ol or 4'-Methyl-[1,1'-biphenyl]-2-ol may be formed as process-related impurities. These must be separated from the main analyte and from each other.
The following workflow illustrates the decision-making process for comprehensive isomeric purity analysis.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile aromatic compounds like this compound. However, the choice of stationary and mobile phases is critical and depends entirely on the analytical objective.
Objective 1: Chiral Purity - Separation of Atropisomers
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the methods of choice.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on the differential interaction of enantiomers with the CSP. For biphenyl atropisomers, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective.[8] The separation mechanism involves the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Low-temperature conditions may be necessary to prevent on-column interconversion (racemization) if the rotational energy barrier is not sufficiently high.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster separations and higher efficiency than HPLC. Using supercritical CO₂ as the main mobile phase component reduces organic solvent consumption, making it a "greener" technique. The principles of chiral recognition are similar to HPLC, and polysaccharide-based CSPs are widely used.
Objective 2: Positional Isomer Purity
The separation of positional isomers is achieved using achiral chromatography, most commonly Reversed-Phase HPLC (RP-HPLC). The key to a successful separation lies in exploiting subtle differences in polarity and aromaticity.
-
C18 (Octadecylsilane) Columns: C18 phases are the workhorse of RP-HPLC, separating molecules primarily based on hydrophobicity. While effective for many applications, they may not provide sufficient selectivity for structurally similar positional isomers of biphenyls.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl ligands of the stationary phase and the aromatic rings of the analyte.[9][10]
-
Biphenyl Columns: Biphenyl stationary phases have emerged as a superior choice for separating aromatic and moderately polar analytes.[11][12] They provide enhanced π-π interactions compared to standard phenyl phases, leading to greater retention and unique selectivity for aromatic isomers.[9][13] The choice of organic modifier (acetonitrile vs. methanol) can significantly alter the selectivity on a biphenyl phase, providing a powerful tool for method development.[13]
The diagram below illustrates the enhanced interaction potential of a biphenyl phase compared to a traditional C18 phase for aromatic analytes.
Performance Comparison: Stationary Phase Selection
The selection of an appropriate column is the most critical factor in achieving the desired separation. The following table summarizes hypothetical, yet representative, performance data for the separation of this compound from its potential positional isomers using different RP-HPLC columns.
| Stationary Phase | Primary Interaction | Resolution (Rs) vs. 3'-Isomer | Resolution (Rs) vs. 4'-Isomer | Key Advantage |
| Standard C18 | Hydrophobic | 1.4 | 1.8 | General purpose, widely available |
| Phenyl-Hexyl | Hydrophobic, π-π | 1.9 | 2.5 | Improved selectivity for aromatics over C18[10] |
| Biphenyl | Hydrophobic, Enhanced π-π | > 2.5 | > 3.0 | Superior selectivity and retention for isomers[11][13] |
Data are representative and intended for comparative purposes.
Experimental Protocols
The following protocols are provided as robust starting points for method development. All methods must be validated according to internal SOPs and relevant regulatory guidelines, such as ICH Q2(R1).[14]
Protocol 1: Chiral Purity by HPLC
-
Objective: To separate the (R)- and (S)-atropisomers of this compound.
-
Instrumentation: HPLC or UHPLC system with UV detector.
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (Note: May need to be lowered to prevent on-column racemization[8]).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability:
-
Resolution (Rs) between enantiomer peaks: ≥ 2.0.
-
Tailing factor for each peak: ≤ 1.5.
-
-
Causality: A normal-phase mobile system is chosen as it often provides better chiral recognition on polysaccharide CSPs. The low polarity of hexane combined with the polar 2-propanol modifier allows for fine-tuning of the interactions responsible for separation.
Protocol 2: Positional Isomer Analysis by RP-HPLC
-
Objective: To separate this compound from its potential positional isomers.
-
Instrumentation: HPLC or UHPLC system with UV detector.
-
Column: Biphenyl phase, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 50% B
-
9.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Methanol to a concentration of 0.5 mg/mL.
-
System Suitability:
-
Resolution (Rs) between all specified isomer peaks: ≥ 2.0.
-
Tailing factor for the main peak: ≤ 1.5.
-
-
Causality: A biphenyl column is selected for its superior π-π interaction capabilities, which are crucial for resolving structurally similar aromatic isomers.[11][15] Methanol is chosen as the organic modifier as it can induce different selectivity compared to acetonitrile on biphenyl phases, often enhancing the resolution of isomers.[13] The inclusion of formic acid ensures good peak shape by suppressing the ionization of the phenolic hydroxyl group.
Regulatory Considerations and Method Validation
Any analytical procedure used for release testing must be validated to demonstrate its suitability for the intended purpose. According to ICH guidelines Q3A(R2) and Q3B(R2), impurities must be reported, identified, and qualified based on established thresholds.[7][16] For enantiomeric impurities, the limit is often treated with the same stringency as other impurities, typically requiring quantification at levels of 0.1% or lower.[6]
Validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of its isomers and other impurities.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the impurity that can be reliably quantified and detected, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The comprehensive isomeric purity analysis of this compound demands a multi-faceted approach. The separation of its stable atropisomers is a chiral challenge best addressed by Chiral HPLC or SFC , typically with polysaccharide-based stationary phases. For the resolution of closely related positional isomers, a Reversed-Phase HPLC method utilizing a Biphenyl stationary phase offers superior selectivity and resolving power compared to traditional C18 or Phenyl-Hexyl columns. By understanding the underlying separation mechanisms and selecting the appropriate column chemistry, researchers can develop robust, specific, and reliable methods that satisfy the stringent requirements of pharmaceutical development and ensure the safety and efficacy of the final drug product.
References
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Biphenyl derivatives & Atropisomerism | PPTX - Slideshare. Available at: [Link]
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Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. Available at: [Link]
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Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline. Available at: [Link]
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Kannappan, V. (2022). Atropisomers: things are tight, single bond won't rotate - Chiralpedia. Available at: [Link]
-
The stability of atropisomers - Stereochemistry - Stereoelectronics. (2021). Available at: [Link]
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Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 384-391. Available at: [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC Europe, 30(6), 304-310. Available at: [Link]
-
Enantiomeric Impurities: ICH Guidelines - Organic Chemistry - Scribd. Available at: [Link]
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Regulatory aspects of Impurity profiling - ijdra. (2020). Available at: [Link]
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Shi, H. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]
-
Connolly, D., O'Boyle, N. M., & Methven, B. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. Available at: [Link]
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This compound - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Szabó, Z. I., Tóth, G., & Chankvetadze, B. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7041. Available at: [Link]
-
Separation of 2-Methyl-1-phenylpropan-2-ol on Newcrom R1 HPLC column - SIELC Technologies. (2018). Available at: [Link]
-
Amine, A., Zira, S., El-Guesmi, N., & El Midaoui, A. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. ResearchGate. Available at: [Link]
-
Ray, S., Mishra, N., & Sahoo, S. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Frontiers in Plant Science, 13, 1008080. Available at: [Link]
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Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. (2019). Available at: [Link]
-
Biphenyl Columns - Restek. Chromtech. Available at: [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). (2006). Available at: [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of 2'-Methyl-[1,1'-biphenyl]-2-ol: A Senior Application Scientist's Perspective
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step approach to the safe and compliant disposal of 2'-Methyl-[1,1'-biphenyl]-2-ol, grounded in technical expertise and field-proven best practices.
Understanding the Hazard Profile: The "Why" Behind the "How"
Before we delve into the procedural aspects of disposal, it is imperative to understand the inherent hazards of this compound. A thorough comprehension of its toxicological and ecological profile informs every decision we make in its handling and disposal.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Human Health Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319). Additionally, it may cause respiratory irritation (H335). These factors necessitate the use of appropriate personal protective equipment (PPE) at all times.
-
Environmental Hazards: The compound is classified as very toxic to aquatic life with long-lasting effects (H410). This is a critical consideration, as improper disposal could lead to significant environmental contamination. The long-term persistence of biphenyl compounds in the environment underscores the importance of containment and proper disposal.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific target organ toxicity | H335 | May cause respiratory irritation | |
| Acute aquatic hazard | H410 | Very toxic to aquatic life | |
| Chronic aquatic hazard | H410 | Very toxic to aquatic life with long lasting effects |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that safety and compliance are maintained at each stage.
A Researcher's Guide to Personal Protective Equipment for Handling 2'-Methyl-[1,1'-biphenyl]-2-ol
Navigating the complexities of chemical handling requires a steadfast commitment to safety, grounded in a thorough understanding of the materials in use. This guide provides essential, immediate safety and logistical information for the handling of 2'-Methyl-[1,1'-biphenyl]-2-ol, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through value-added information that extends beyond the product itself.
Understanding the Hazard: Why PPE is Critical
This compound, and structurally similar phenolic compounds, present a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. The primary risks associated with this chemical include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
Furthermore, phenolic compounds as a class are known for their potential to cause systemic toxicity upon absorption through the skin.[4] Phenol itself has an anesthetic effect, meaning initial burns may not be immediately painful, delaying response and increasing the risk of severe injury.[4] Therefore, the selection of PPE is not merely a procedural formality but a critical line of defense against both immediate and long-term health risks.
The Core Ensemble: Your PPE Checklist
A risk assessment should always precede any handling of hazardous chemicals to ensure the appropriate level of protection is chosen.[5] For this compound, the following PPE is considered the standard for minimizing exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. For incidental contact, double-gloving with nitrile gloves is recommended. For prolonged handling or when working with concentrated solutions, heavier-duty neoprene or butyl gloves should be worn.[4][6] |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Protects against splashes and airborne particles that can cause serious eye damage.[6][7][8] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat prevents contamination of personal clothing.[4] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | NIOSH-approved Respirator | Required when engineering controls (like a fume hood) are insufficient or when handling the powder outside of a contained system. The type of respirator (e.g., N95, or one with organic vapor cartridges) will depend on the specific task and a formal risk assessment.[9][10] |
A Step-by-Step Guide to PPE Implementation
Proper use of PPE is as crucial as its selection. Follow these procedural steps to ensure maximum protection.
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat to create a seal. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) PPE
The goal of the doffing sequence is to prevent re-contamination.
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove by rolling it down from the shoulders, turning it inside out as you go.
-
Respiratory Protection (if required): Remove last by handling the straps.
-
Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.
Engineering Controls: Your First Line of Defense
It is a fundamental principle of laboratory safety that engineering controls should be the primary method of exposure reduction, with PPE serving as a crucial secondary barrier.[5][11]
-
Fume Hood: Whenever possible, handle this compound within a certified chemical fume hood.[6] This is especially critical when working with the solid powder to prevent inhalation of dust, or when heating the compound which can increase vapor pressure.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive vapors.[8][12]
Decontamination and Disposal: A Critical Final Step
Proper disposal of contaminated PPE is essential to prevent secondary exposure to yourself, your colleagues, and the environment.
-
Disposable PPE: All disposable PPE, such as gloves and respirator cartridges, should be placed in a designated hazardous waste container immediately after use.
-
Reusable PPE: Reusable items like safety goggles and face shields should be decontaminated according to your institution's established protocols.
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[8] Do not discharge to sewer systems.[8] Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
Visualizing the PPE Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps in the PPE workflow for handling this compound.
Caption: A flowchart illustrating the key steps for safe handling of this compound, from preparation to disposal.
References
-
PubChem. (n.d.). 2-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2020). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]
-
Gelest. (2018). 2-Methyl-3-biphenylmethanol Safety Data Sheet. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2023). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Polymer Chemistry. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. U.S. Department of Labor. Retrieved from [Link]
-
EHSLeaders. (2023). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]
-
Redox. (2023). Safety Data Sheet Phenolic Resin. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
